molecular formula C6H3ClFNO2 B1351143 2-Chloro-3-fluoroisonicotinic acid CAS No. 628691-93-0

2-Chloro-3-fluoroisonicotinic acid

Cat. No.: B1351143
CAS No.: 628691-93-0
M. Wt: 175.54 g/mol
InChI Key: NWNWBLRKHOVSEL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoroisonicotinic acid is a useful research compound. Its molecular formula is C6H3ClFNO2 and its molecular weight is 175.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNWBLRKHOVSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978602
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628691-93-0
Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Record name 2-Chloro-3-fluoropyridine-4-carboxylic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-3-fluoroisonicotinic acid is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its unique substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts distinct electronic and conformational properties that are highly sought after in drug design. This in-depth technical guide provides a comprehensive overview of the primary and alternative synthetic pathways to this valuable compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural details but also a deep dive into the mechanistic underpinnings and the rationale behind experimental choices. This guide is designed to be a self-validating system, grounded in authoritative references, to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound in Drug Discovery

The incorporation of halogen atoms, particularly chlorine and fluorine, into pharmaceutical candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties. Chlorine can influence a molecule's conformation and engage in halogen bonding, while fluorine can enhance metabolic stability, binding affinity, and membrane permeability. The presence of both on a pyridine scaffold, as in this compound, offers a unique combination of these attributes. This makes it a valuable precursor for developing novel therapeutics across various disease areas, including but not limited to oncology, infectious diseases, and neurology. The strategic placement of the chloro, fluoro, and carboxylic acid groups allows for diverse downstream chemical modifications, making it a versatile tool in the hands of medicinal chemists. The demand for efficient, scalable, and well-understood synthetic routes to this compound is therefore of paramount importance.

Primary Synthesis Pathway: Directed ortho-Metalation of 2-Chloro-3-fluoropyridine

The most prevalent and scientifically robust method for the synthesis of this compound is the directed ortho-metalation (DoM) of 2-chloro-3-fluoropyridine, followed by carboxylation. This pathway is favored for its high regioselectivity and good yields.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a straightforward disconnection to the readily available starting material, 2-chloro-3-fluoropyridine, and a carboxylate source, typically carbon dioxide.

Retrosynthesis This compound This compound Lithiated Intermediate Lithiated Intermediate This compound->Lithiated Intermediate C-C disconnection 2-Chloro-3-fluoropyridine 2-Chloro-3-fluoropyridine CO2 CO2 Lithiated Intermediate->2-Chloro-3-fluoropyridine Deprotonation Lithiated Intermediate->CO2 Carboxylation

Caption: Retrosynthetic approach for this compound.

Mechanism and Rationale for Experimental Choices

The core of this synthesis lies in the regioselective deprotonation of 2-chloro-3-fluoropyridine at the C-4 position. This is achieved through the use of a strong, sterically hindered base, typically lithium diisopropylamide (LDA), at very low temperatures.

  • Directed ortho-Metalation (DoM): The nitrogen atom of the pyridine ring acts as a directing metalating group (DMG). It coordinates with the lithium ion of the LDA, bringing the bulky diisopropylamide base into proximity with the C-4 proton. The electron-withdrawing nature of the nitrogen, chlorine, and fluorine atoms increases the acidity of the ring protons, facilitating deprotonation. The C-4 position is favored for deprotonation over the C-5 and C-6 positions due to a combination of electronic and steric factors.

  • Choice of Base (LDA vs. n-BuLi): While n-butyllithium (n-BuLi) is a strong base, it is also a potent nucleophile. In the case of pyridines, n-BuLi can undergo nucleophilic addition to the C=N bond, leading to undesired side products.[1] The sterically hindered nature of LDA minimizes this nucleophilic addition, favoring the desired deprotonation pathway.[2]

  • Critical Role of Low Temperature (-78 °C): The lithiation of pyridines is a rapid and often exothermic reaction. Maintaining a very low temperature, typically -78 °C (the sublimation point of dry ice), is crucial for several reasons:

    • Thermodynamic vs. Kinetic Control: It ensures kinetic control of the deprotonation, favoring the formation of the thermodynamically more stable C-4 lithiated species.

    • Stability of the Lithiated Intermediate: The resulting aryllithium intermediate is highly reactive and can be unstable at higher temperatures, potentially leading to decomposition or side reactions such as the "halogen dance" rearrangement.[3]

    • Preventing Side Reactions: It suppresses potential side reactions of the base with the solvent (e.g., THF) or the substrate itself.

  • Carboxylation: The generated aryllithium species is a powerful nucleophile. Bubbling carbon dioxide gas through the cold reaction mixture results in a nucleophilic attack of the carbanion on the electrophilic carbon of CO2, forming a lithium carboxylate salt.

  • Acidic Workup: Subsequent quenching with water and acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate salt, leading to the precipitation of the final product, this compound.[4]

Synthesis_Pathway_1 cluster_0 Synthesis of this compound Start 2-Chloro-3-fluoropyridine Step1 Directed ortho-Metalation (LDA, THF, -78 °C) Start->Step1 Intermediate 4-Lithio-2-chloro-3-fluoropyridine (in situ) Step1->Intermediate Step2 Carboxylation (CO2 (g)) Intermediate->Step2 Intermediate2 Lithium 2-chloro-3-fluoroisonicotinate Step2->Intermediate2 Step3 Acidic Workup (H2O, HCl) Intermediate2->Step3 End This compound Step3->End

Caption: Primary synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

Materials:

  • 2-Chloro-3-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (gas or dry ice)

  • 2N Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions (e.g., oven-dried, nitrogen atmosphere)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Charge the flask with a solution of lithium diisopropylamide in THF and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Prepare a pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine in anhydrous THF.

  • Add the 2-chloro-3-fluoropyridine solution dropwise to the LDA solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete formation of the lithiated intermediate.

  • Bubble dry carbon dioxide gas through the cold reaction mixture for 20-30 minutes, or alternatively, carefully add crushed dry ice in small portions.

  • Allow the reaction mixture to slowly warm to 0 °C.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the aqueous phase with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous phase in an ice bath and carefully adjust the pH to ~2 by the dropwise addition of 2N hydrochloric acid. A white precipitate should form.

  • Age the resulting slurry, with stirring, for several hours or overnight to maximize precipitation.

  • Collect the white solid by vacuum filtration, wash with cold water, and air-dry to afford this compound.[4]

Purification and Characterization

The crude product is often of high purity.[5][6] If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Characterization is typically performed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and the absence of the C-4 proton.

  • ¹³C NMR: To identify the carbon skeleton, including the newly formed carboxylic acid carbon.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Potential Challenges and Side Reactions
  • Incomplete Lithiation: Insufficient reaction time or temperature deviations can lead to incomplete deprotonation.

  • "Halogen Dance" Rearrangement: Although less common with LDA at low temperatures, there is a possibility of the lithium intermediate rearranging, especially if the temperature is not strictly controlled.[3]

  • Moisture Contamination: The reaction is highly sensitive to moisture, which will quench the organolithium species. Strict anhydrous conditions are essential.

Synthesis of the Starting Material: 2-Chloro-3-fluoropyridine

A robust synthesis of the final product relies on the availability of high-quality starting material. Two common routes to 2-chloro-3-fluoropyridine are presented below.

From 3-Fluoropyridine via Lithiation and Chlorination

This method involves the deprotonation of 3-fluoropyridine at the C-2 position, followed by quenching with an electrophilic chlorine source.

Procedure:

  • A solution of 3-fluoropyridine in an ethereal solvent is treated with a strong base like n-butyllithium in the presence of an additive such as 1,4-diazabicyclo[2.2.2]octane (DABCO) at low temperatures (-65 °C).

  • The resulting 2-lithio-3-fluoropyridine is then reacted with an electrophilic chlorine source, such as hexachloroethane, to yield 2-chloro-3-fluoropyridine.

From 2-Chloro-3-aminopyridine via Diazotization

This classical approach utilizes a Sandmeyer-type reaction.

Procedure:

  • 2-Chloro-3-aminopyridine is treated with a diazotizing agent, such as tert-butyl nitrite, in the presence of a fluoride source, like copper(II) fluoride.

  • This one-pot process generates the diazonium salt in situ, which then undergoes fluorination to produce 2-chloro-3-fluoropyridine. This method avoids the use of highly corrosive anhydrous hydrogen fluoride.[7]

ParameterRoute 3.1: From 3-FluoropyridineRoute 3.2: From 2-Chloro-3-aminopyridine
Starting Material 3-Fluoropyridine2-Chloro-3-aminopyridine
Key Reagents n-BuLi, DABCO, Hexachloroethanetert-Butyl nitrite, Copper(II) fluoride
Reaction Conditions Cryogenic temperatures (-65 °C)Mild temperatures (0-60 °C)
Reported Yield ~63%>60%
Advantages Utilizes a relatively simple starting material.Avoids cryogenic conditions and organolithium reagents.
Disadvantages Requires cryogenic temperatures and handling of pyrophoric n-BuLi.Diazotization reactions can be sensitive and require careful control.

Alternative Synthetic Pathways to Substituted Isonicotinic Acids

While DoM is the most direct route, other strategies for the synthesis of substituted isonicotinic acids exist and could potentially be adapted for this compound.

Oxidation of a Precursor

If a suitable 2-chloro-3-fluoro-4-alkylpyridine were available, it could be oxidized to the corresponding carboxylic acid. Various oxidizing agents, such as potassium permanganate or ozone, are employed for such transformations.[8][9] However, the synthesis of the requisite starting material may be challenging.

Hydrolysis of a Nitrile Intermediate

A cyano group at the C-4 position can be hydrolyzed to a carboxylic acid under acidic or basic conditions. The synthesis could therefore proceed via a 2-chloro-3-fluoro-4-cyanopyridine intermediate. This intermediate could potentially be accessed through nucleophilic aromatic substitution or other functional group transformations.

From Dihalo-precursors

Patents describe the synthesis of related compounds like 2-chloro-5-fluoro-nicotinic acid from 2,6-dichloro-5-fluoronicotinates via selective catalytic hydrogenation to remove one chlorine atom, followed by hydrolysis.[10] A similar strategy, if a suitable dihalo-isonicotinic acid precursor were available, could be envisioned.

Summary and Outlook

The synthesis of this compound is most reliably achieved through the directed ortho-metalation of 2-chloro-3-fluoropyridine. This method offers high regioselectivity and good yields, provided that strict control over reaction conditions, particularly temperature and moisture, is maintained. The use of LDA as a sterically hindered base is key to avoiding unwanted nucleophilic addition to the pyridine ring. The starting material, 2-chloro-3-fluoropyridine, can be accessed through established protocols, allowing for a consistent supply chain for this important building block.

As the demand for structurally complex and functionally diverse pharmaceutical agents continues to grow, the development of even more efficient, scalable, and sustainable synthetic routes to key intermediates like this compound will remain an active area of research. Future work may focus on catalytic C-H activation methods or flow chemistry approaches to further improve the safety and efficiency of these transformations.

References

A Technical Guide to the Physicochemical Properties of 2-Chloro-3-fluoroisonicotinic Acid: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Chloro-3-fluoroisonicotinic acid is a halogenated pyridine derivative of significant interest in the pharmaceutical industry, serving as a critical building block for the synthesis of complex therapeutic agents.[1][2] The strategic placement of chloro and fluoro substituents on the isonicotinic acid scaffold imparts unique electronic and steric properties that are leveraged in drug design to modulate metabolic stability, binding affinity, and bioavailability.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this intermediate for its effective application in synthesis and process development.

Introduction: Chemical Identity and Strategic Importance

Chemical Identity

This compound is a solid, crystalline compound under standard conditions.[2][5] Its core structure consists of a pyridine ring substituted at position 4 with a carboxylic acid group, and at positions 2 and 3 with chlorine and fluorine atoms, respectively.

Identifier Value Source
Chemical Name This compound[1]
Synonyms 2-Chloro-3-fluoropyridine-4-carboxylic acid[1][5]
CAS Number 628691-93-0[5]
Molecular Formula C₆H₃ClFNO₂[1][5]
Molecular Weight 175.54 g/mol [1]
Exact Mass 174.983627 u[1]
InChI Key NWNWBLRKHOVSEL-UHFFFAOYSA-N[5]
SMILES OC(=O)c1ccnc(Cl)c1F
Significance in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in modern drug discovery.[3] Fluorine, with its small size and high electronegativity, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[4] Chlorine, a larger and more lipophilic halogen, can also serve as a key binding element and is present in over 250 FDA-approved drugs.[3] The combination of these two halogens on the isonicotinic acid scaffold makes this molecule a versatile intermediate for creating novel chemical entities with tailored pharmacological profiles.

Core Physicochemical Properties

A compound's behavior in both chemical reactions and biological systems is dictated by its physicochemical properties. The following table summarizes the known and predicted properties of this compound.

Property Value Comments
Melting Point 199 °C (decomposes)[1]
Boiling Point 389.1 °C at 760 mmHgPredicted value[1]
Density 1.6 ± 0.1 g/cm³Predicted value[1]
pKa Not experimentally determinedExpected to be a moderately strong acid
LogP (XLogP3) 1.4[1]
Appearance White to off-white solid/powder[2][5]
Acidity (pKa)
Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The calculated value (XLogP3) of 1.4 indicates that this compound has moderate lipophilicity.[1] This balance is often desirable in drug candidates, as it can facilitate passage through cellular membranes without leading to excessive accumulation in fatty tissues.

Solubility

Based on its synthesis, which involves precipitation from an aqueous solution upon acidification, the compound exhibits low solubility in acidic aqueous media.[1] As a carboxylic acid, its solubility is expected to increase significantly at pH values above its pKa, as the molecule ionizes to form the more polar and water-soluble carboxylate salt. Understanding this pH-dependent solubility is crucial for designing reaction conditions, purification procedures, and pharmaceutical formulations.

Spectroscopic and Structural Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is relatively simple. Published data in DMSO-d₆ shows three distinct signals: a doublet of doublets for the proton at position 5, a doublet for the proton at position 6, and a broad singlet for the acidic carboxylic acid proton at a very downfield shift.[1]

    • δ 14.20 (1H, s, -COOH)

    • δ 8.39 (1H, d, J=5 Hz)

    • δ 7.80 (1H, dd, J=5 and 5 Hz)

  • ¹³C NMR: The carbon spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • ¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom at the 3-position, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

While a specific spectrum is not published, the functional groups present give rise to predictable and characteristic absorption bands.[7][8]

  • O-H Stretch: A very broad band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[7][8]

  • C=O Stretch: An intense, sharp band between 1760 cm⁻¹ and 1690 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[7]

  • C-O Stretch & O-H Bend: Bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.[7]

  • C-Cl and C-F Stretches: Absorptions for carbon-halogen bonds typically appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. In electrospray ionization (ESI) mode, the compound is expected to show a prominent molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature, showing two distinct molecular ion peaks separated by two mass units.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections describe validated methods for determining key physicochemical properties.

Protocol for pKa Determination via Potentiometric Titration

This method provides a precise, experimentally determined pKa value, which is critical for understanding pH-dependent behavior.

Principle: The compound is dissolved in a mixed aqueous-organic solvent system and titrated with a standardized base. The pKa is determined from the inflection point of the resulting pH curve. The use of a co-solvent is necessary to ensure complete dissolution of the analyte.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample 1. Prepare Analyte Accurately weigh ~10-20 mg of the acid. prep_solvent 2. Prepare Solvent Use a defined ratio (e.g., 50:50) of Methanol:Water. prep_sample->prep_solvent dissolve 3. Dissolve Sample Dissolve acid in the solvent mixture. prep_solvent->dissolve calibrate 4. Calibrate pH Meter Use standard buffers (pH 4, 7, 10). dissolve->calibrate titrate 5. Titrate with Base Add standardized 0.1 M NaOH in small increments. calibrate->titrate record 6. Record Data Log pH vs. volume of titrant added. titrate->record plot 7. Plot Titration Curve pH vs. Volume of NaOH. record->plot derivative 8. Calculate Derivative Find the maximum of the first derivative (dpH/dV). plot->derivative determine_pka 9. Determine pKa pKa = pH at the half-equivalence point. derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., phosphate-buffered saline, pH 7.4) for a sufficient time to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV.

Solubility_Workflow cluster_equilibration Equilibration cluster_sampling Sampling & Analysis add_solid 1. Add Excess Solid Add compound to a vial with buffer (e.g., pH 7.4). agitate 2. Agitate Shake at a constant temperature (e.g., 25°C) for 24-48 hours. add_solid->agitate check_solid 3. Verify Equilibrium Ensure excess solid remains. agitate->check_solid filter 4. Filter Sample Use a 0.22 µm syringe filter to remove undissolved solid. check_solid->filter dilute 5. Dilute Supernatant Dilute filtrate with mobile phase. filter->dilute analyze 6. Quantify by HPLC-UV Measure concentration against a standard curve. dilute->analyze

Caption: Workflow for the shake-flask solubility measurement method.

Integrated Strategy for Structural Confirmation

A self-validating approach to confirm the structure and purity of a new batch of this compound involves integrating multiple analytical techniques. Each method provides orthogonal data that, when combined, builds a high-confidence profile of the material.

Characterization_Strategy cluster_techniques Analytical Techniques cluster_outputs Data Outputs substance Test Sample nmr NMR (¹H, ¹³C, ¹⁹F) substance->nmr ms LC-MS substance->ms ir FTIR substance->ir hplc HPLC-UV substance->hplc structure Structural Skeleton & Connectivity nmr->structure mass Molecular Weight & Isotopic Pattern ms->mass functional_groups Functional Groups ir->functional_groups purity Purity (%) hplc->purity conclusion Confirmed Identity & Purity structure->conclusion mass->conclusion functional_groups->conclusion purity->conclusion

Caption: Integrated workflow for analytical characterization.

Conclusion

This compound is a valuable chemical intermediate whose utility in drug discovery is directly linked to its distinct physicochemical properties. Its moderate lipophilicity, pH-dependent solubility, and the electronic influence of its halogen substituents provide a strong foundation for its use in synthesizing targeted molecules. The data and protocols presented in this guide offer researchers and developers the necessary tools to confidently handle, characterize, and implement this compound in their research endeavors, ensuring both efficiency and reproducibility in the drug development pipeline.

References

A Comprehensive Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Chloro-3-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document will cover its chemical identity, physicochemical properties, a detailed synthesis protocol, reactivity, and applications, with a focus on its role in drug discovery.

Core Identity: CAS Number and Chemical Structure

This compound is unequivocally identified by the Chemical Abstracts Service (CAS) registry number 628691-93-0 .[1][2][3][4] Its chemical structure features a pyridine ring substituted with a carboxylic acid group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 3-position.

Synonyms:

  • 2-Chloro-3-fluoropyridine-4-carboxylic acid[3]

  • 2-chloro-3-fluoro-4-carboxypyridine[3]

  • 4-Pyridinecarboxylic acid, 2-chloro-3-fluoro-[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C6H3ClFNO2[1][3]
Molecular Weight 175.54 g/mol [1]
Appearance White to off-white or beige solid[5][6]
Melting Point 199 °C (decomposes)[1]
Purity Typically ≥97%[3]
Storage Conditions Room temperature[1]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most commonly achieved through the ortho-directed metallation of 2-chloro-3-fluoropyridine, followed by carboxylation with carbon dioxide. This method provides a good yield and is a reliable route to the desired product.

Experimental Protocol

Materials:

  • 2-chloro-3-fluoropyridine

  • Lithium diisopropylamide (LDA) solution (2M in heptane/tetrahydrofuran/ethylbenzene)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (dry ice or gas)

  • 2N Hydrochloric acid

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (30 ml). Cool the flask to -78 °C in a dry ice/acetone bath.

  • LDA Addition: Slowly add lithium diisopropylamide solution (16.7 ml) to the cooled THF.

  • Substrate Addition: In a separate flask, dissolve 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous tetrahydrofuran (30 ml) and cool the solution to -78 °C. Add this pre-cooled solution dropwise to the LDA mixture over 20 minutes.

  • Reaction: Stir the resulting mixture at -78 °C for 3 hours.

  • Carboxylation: Bubble carbon dioxide gas through the cold reaction mixture for 20 minutes, or add crushed dry ice pellets.

  • Warming and Quenching: Allow the reaction to warm to -30 °C and stir for 1 hour, then warm to 0 °C. Quench the reaction by the slow addition of water (75 ml).

  • Workup: Wash the aqueous phase with diethyl ether (100 ml) to remove any unreacted starting material.

  • Acidification and Precipitation: Adjust the pH of the aqueous solution to 2 by the addition of 2N hydrochloric acid. A white precipitate will form.

  • Isolation: Age the precipitate for 18 hours, then collect the solid by filtration and allow it to air-dry. This will afford this compound as a white solid (yields around 79%).[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-chloro-3-fluoropyridine 2-chloro-3-fluoropyridine Reaction Metallation & Carboxylation (-78°C to 0°C) 2-chloro-3-fluoropyridine->Reaction LDA LDA in THF LDA->Reaction CO2 Carbon Dioxide CO2->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Final_Product This compound Workup->Final_Product

Caption: Synthesis of this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the carboxylic acid group and the potential for nucleophilic aromatic substitution of the chlorine atom. The carboxylic acid can be readily converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.

Its significance in drug discovery lies in its role as a versatile scaffold. The chlorine and fluorine atoms provide opportunities for fine-tuning the electronic and lipophilic properties of a lead compound, which can be critical for improving its pharmacokinetic and pharmacodynamic profile. Halogen atoms, particularly chlorine, are prevalent in many FDA-approved drugs and can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[7]

While specific drug candidates containing the this compound moiety are often proprietary, its structural motifs are found in compounds targeting a range of therapeutic areas. The pyridine core is a common feature in many biologically active molecules.

Potential Reaction Pathways

Reaction_Pathways cluster_derivatives Derivatives Start 2-Chloro-3-fluoro- isonicotinic acid Ester Esterification (e.g., with Methanol) Start->Ester Amide Amide Coupling (with an Amine) Start->Amide Acid_Chloride Acid Chloride Formation (e.g., with Thionyl Chloride) Start->Acid_Chloride Further_Modification_E Further_Modification_E Ester->Further_Modification_E Ester Derivative Further_Modification_A Further_Modification_A Amide->Further_Modification_A Amide Derivative Further_Modification_AC Further_Modification_AC Acid_Chloride->Further_Modification_AC Acid Chloride Intermediate

Caption: Potential derivatizations of the carboxylic acid moiety.

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[8] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

In case of accidental exposure, follow standard laboratory safety protocols and seek medical attention if necessary.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its confirmed CAS number, well-defined physicochemical properties, and established synthesis protocol make it a readily accessible intermediate. The strategic placement of chloro and fluoro substituents on the isonicotinic acid scaffold offers numerous possibilities for the design and synthesis of novel therapeutic agents. As with all chemical reagents, proper safety precautions must be observed during its handling and use.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluoroisonicotinic Acid: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-3-fluoroisonicotinic Acid in Medicinal Chemistry

This compound is a highly functionalized pyridine derivative that serves as a crucial building block in the synthesis of novel therapeutic agents. The strategic incorporation of chlorine and fluorine atoms onto the isonicotinic acid scaffold imparts unique electronic properties and metabolic stability, making it an attractive synthon for drug discovery. The pyridine core is a prevalent motif in numerous pharmaceuticals, and its derivatization allows for the fine-tuning of biological activity and pharmacokinetic profiles. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Primary Synthetic Pathway: Carboxylation of 2-Chloro-3-fluoropyridine

The most direct and widely employed strategy for the synthesis of this compound involves the introduction of a carboxyl group at the 4-position of the 2-chloro-3-fluoropyridine ring. This is typically achieved through a lithiation reaction followed by quenching with carbon dioxide. The key intermediate, 2-chloro-3-fluoropyridine, can be synthesized via two main routes, each with its own set of advantages and considerations.

Workflow for the Primary Synthetic Pathway

Carboxylation Mechanism 2-Chloro-3-fluoropyridine LDA LDA Intermediate_Complex [Intermediate Complex] 4-Lithio-2-chloro-3-fluoropyridine Intermediate_Complex->4-Lithio-2-chloro-3-fluoropyridine - Diisopropylamine Carboxylate_Salt [Carboxylate Salt] 4-Lithio-2-chloro-3-fluoropyridine->Carboxylate_Salt + CO2 Final_Product Carboxylate_Salt->Final_Product + H3O+ H3O_plus H3O+

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. Understanding the precise structural features of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents. This document will delve into the theoretical underpinnings and practical interpretation of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction: The Significance of this compound in Drug Discovery

This compound (MW: 175.54 g/mol , Formula: C₆H₃ClFNO₂) is a substituted pyridine carboxylic acid derivative.[1] The unique arrangement of its substituents—a chlorine atom, a fluorine atom, and a carboxylic acid group on the isonicotinic acid scaffold—renders it a highly valuable synthon for accessing complex molecular architectures. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group significantly influences the reactivity of the pyridine ring, making it a versatile intermediate for a variety of coupling reactions and functional group transformations. Its structural motifs are found in a range of biologically active compounds, highlighting its importance in the development of new pharmaceuticals.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation allows for an unambiguous assignment of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound in dimethyl sulfoxide-d₆ (DMSO-d₆) reveals the presence of two aromatic protons and one acidic proton.[2]

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
14.20singlet-1H-COOH
8.39doublet51HH-6
7.80doublet of doublets5 and 51HH-5

Interpretation:

  • Carboxylic Acid Proton (-COOH): The highly deshielded singlet at 14.20 ppm is characteristic of a carboxylic acid proton.[2] Its broadness can vary depending on concentration and water content in the solvent.

  • Pyridine Ring Protons (H-5 and H-6): The two protons on the pyridine ring appear in the aromatic region. The proton at the 6-position (H-6) appears as a doublet at 8.39 ppm with a coupling constant of 5 Hz, due to coupling with the adjacent H-5 proton.[2] The proton at the 5-position (H-5) appears as a doublet of doublets at 7.80 ppm, with coupling constants of 5 Hz to both the H-6 proton and the fluorine atom at the 3-position.[2]

HNMR_Assignment mol H5 H-5 H5_data δ 7.80 (dd) H5->H5_data H6 H-6 H6_data δ 8.39 (d) H6->H6_data COOH -COOH COOH_data δ 14.20 (s) COOH->COOH_data

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Framework

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon AtomPredicted Chemical Shift (δ) ppmRationale
C=O~165Typical for a carboxylic acid carbonyl carbon.
C-2 (C-Cl)~150 (d, J ≈ 10-20 Hz)Deshielded due to the attached chlorine and nitrogen. Shows coupling to fluorine.
C-3 (C-F)~158 (d, J ≈ 240-260 Hz)Highly deshielded due to the attached fluorine, with a large one-bond C-F coupling constant.
C-4 (C-COOH)~140Deshielded by the attached carboxylic acid group.
C-5~125 (d, J ≈ 5-10 Hz)Aromatic carbon with a smaller coupling to fluorine.
C-6~148Aromatic carbon adjacent to the nitrogen atom.

Interpretation:

The chemical shifts are significantly influenced by the electronegative substituents. The carbon directly attached to the fluorine (C-3) will exhibit the largest downfield shift and a characteristic large one-bond coupling constant (¹JCF). The carbon bearing the chlorine (C-2) will also be deshielded. The remaining aromatic carbons will appear at positions typical for a substituted pyridine ring.

C13NMR_Workflow A This compound Structure B Predict Chemical Shifts (Substituent Effects & Database Comparison) A->B D Simulated ¹³C NMR Spectrum B->D C Predict C-F Coupling Constants C->D

Caption: Workflow for predicting the ¹³C NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Table 3: Expected Mass Spectrometry Data for this compound.

Ionm/z (Expected)Comments
[M]⁺175/177Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
[M-OH]⁺158/160Loss of a hydroxyl radical from the carboxylic acid group.
[M-COOH]⁺130/132Loss of the entire carboxylic acid group (decarboxylation).
[M-Cl]⁺140Loss of a chlorine atom.

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 175, with a smaller peak at m/z 177 (approximately one-third the intensity) due to the ³⁷Cl isotope.[1] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH) and the loss of the entire carboxyl group (-COOH).

MS_Fragmentation M [M]⁺˙ m/z 175/177 M_OH [M-OH]⁺ m/z 158/160 M->M_OH -OH M_COOH [M-COOH]⁺ m/z 130/132 M->M_COOH -COOH

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 4: Predicted Infrared Absorption Frequencies for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
1710-1680C=O stretchCarboxylic acid (conjugated)
1600-1450C=C and C=N stretchesAromatic ring
1300-1200C-O stretchCarboxylic acid
1100-1000C-F stretchAryl fluoride
800-600C-Cl stretchAryl chloride

Interpretation:

The IR spectrum will be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the conjugated carboxylic acid. The presence of C-F and C-Cl bonds will give rise to characteristic absorptions in the fingerprint region.

Experimental Protocols

For the successful characterization of this compound, the following experimental protocols are recommended:

Sample Preparation
  • NMR: Dissolve approximately 10-20 mg of the solid sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • MS: For EI-MS, a direct insertion probe can be used. For ESI-MS, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable techniques.

Data Acquisition
  • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • MS: Acquire the mass spectrum over a range of m/z 50-300 to observe the molecular ion and key fragments.

  • IR: Record the IR spectrum from 4000 to 400 cm⁻¹.

Conclusion

The comprehensive spectroscopic analysis of this compound, combining ¹H NMR, predicted ¹³C NMR, MS, and IR data, provides a robust confirmation of its chemical structure. This in-depth understanding is crucial for quality control during its synthesis and for its intelligent application in the design and development of new chemical entities with therapeutic potential. The data presented in this guide serves as a valuable reference for researchers in the field of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Molecular Structure Analysis of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of the molecular structure of 2-Chloro-3-fluoroisonicotinic acid, a key building block in modern medicinal chemistry. As a substituted pyridine derivative, its unique electronic and steric properties make it a valuable scaffold in the design of novel therapeutic agents.[1] Understanding its precise molecular architecture is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. This document outlines the synergistic application of advanced analytical techniques to achieve unambiguous structural elucidation.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the cornerstone of any analytical endeavor. These characteristics influence sample preparation, analytical method selection, and data interpretation.

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[2]
Molecular Weight 175.54 g/mol [2][3]
Appearance White to off-white solid
Melting Point 199 °C (decomposition)[3]
Purity Typically ≥97%[2]

Safety Considerations: this compound is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the atoms.

Experimental Protocol: NMR Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology:

  • Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and the presence of a distinct solvent peak.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.

Predicted ¹H NMR Data (in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-5~8.1Doublet of doublets (dd)J(H-5, H-6) ≈ 5, J(H-5, F-3) ≈ 1.5
H-6~8.4Doublet (d)J(H-6, H-5) ≈ 5

Note: These are predicted values. Actual chemical shifts may vary. An experimental spectrum reported in a synthesis procedure showed signals at 7.80 (dd, J=5 and 5 Hz) and 8.39 (d, J=5 Hz) in DMSO, which are in general agreement with the predicted region.[3]

Interpretation:

  • Chemical Shifts: Both protons are in the downfield region, characteristic of aromatic protons. The electron-withdrawing nature of the nitrogen atom, the chlorine, the fluorine, and the carboxylic acid group all contribute to the deshielding of these protons.

  • Splitting Patterns:

    • H-6: This proton is coupled only to the adjacent H-5, resulting in a doublet.

    • H-5: This proton is coupled to the adjacent H-6 and also shows a smaller long-range coupling to the fluorine at position 3, resulting in a doublet of doublets.

MS_Fragmentation M [M]⁺˙ m/z 175/177 F1 [M-COOH]⁺ m/z 130/132 M->F1 - •COOH F2 [M-Cl]⁺ m/z 140 M->F2 - •Cl

References

theoretical properties of 2-Chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid: Properties, Spectroscopy, and Synthesis

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. As a functionalized heterocyclic compound, it serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The specific arrangement of its substituents—a carboxylic acid group, a chlorine atom, and a fluorine atom—on the pyridine ring imparts a unique combination of reactivity and physicochemical properties. This guide offers a detailed exploration of its theoretical and practical characteristics, designed for researchers, chemists, and professionals in drug development who utilize such scaffolds in synthetic chemistry.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. This compound, with the CAS Number 628691-93-0, possesses a well-defined set of properties that are critical for its application in synthesis.[2]

Chemical Structure:

The molecule consists of a pyridine ring substituted at position 4 with a carboxylic acid group (isonicotinic acid). The chlorine and fluorine atoms are located at positions 2 and 3, respectively. This substitution pattern is key to its reactivity.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₃ClFNO₂[2][3]
Molecular Weight 175.54 g/mol [1][2]
CAS Number 628691-93-0[1][2]
Appearance White to pale yellow solid[1][3]
Melting Point 199 °C (with decomposition)[1][2]
Density ~1.6 g/cm³[1]
XLogP3 1.4[1]
InChI Key NWNWBLRKHOVSEL-UHFFFAOYSA-N[2][3]

The XLogP3 value of 1.4 suggests moderate lipophilicity, a crucial parameter in drug design for predicting membrane permeability and solubility.[1] The high melting point is characteristic of a crystalline solid with strong intermolecular forces, likely hydrogen bonding from the carboxylic acid groups.[1][2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple. Due to the substitution pattern, only two aromatic protons are present on the pyridine ring. A key piece of data shows signals at approximately δ 7.80 (dd, J=5 and 5 Hz) and δ 8.39 (d, J=5 Hz) in DMSO-d₆.[1] The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, around δ 14.20.[1] The disappearance of this peak upon a D₂O shake confirms its identity as an acidic proton.[4]

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbons in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 160-180 ppm range.[4] The other five carbons of the pyridine ring will have their chemical shifts influenced by the attached substituents. The carbons bonded to the electronegative chlorine and fluorine atoms (C2 and C3) will be significantly deshielded, and their signals may show splitting due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • O-H Stretch: A very broad absorption is expected in the 2500-3500 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]

  • C=O Stretch: A strong, sharp absorption band will appear around 1700-1725 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the carboxylic acid.[4]

  • C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bond stretches are expected in the fingerprint region, typically between 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.[5]

Mass Spectrometry (MS)

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 175. The presence of chlorine would result in a characteristic M+2 peak with an intensity of approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).[4]

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is essential for its practical application.

Synthetic Pathway

A common laboratory-scale synthesis involves the directed ortho-metalation of a substituted pyridine followed by carboxylation.[1]

  • Preparation: A solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) is prepared and cooled to -78 °C in an inert atmosphere (e.g., under argon or nitrogen).

  • Deprotonation: A pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine in THF is added dropwise to the LDA solution. The highly basic LDA selectively removes the proton at position 4, which is the most acidic proton due to the inductive effects of the adjacent fluorine and the nitrogen in the ring. The reaction is stirred at this temperature for several hours.

  • Carboxylation: Carbon dioxide gas is bubbled through the cold reaction mixture. The lithiated intermediate acts as a strong nucleophile, attacking the CO₂ to form a lithium carboxylate salt.

  • Quench and Workup: The reaction is quenched by the addition of water. The organic solvent is removed, and the aqueous phase is washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification and Isolation: The pH of the aqueous solution is carefully adjusted to approximately 2 using an acid such as 2N HCl.[1] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the solution as a white solid.

  • Purification: The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.[1]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product A 2-Chloro-3-fluoropyridine B 1. LDA, THF 2. -78 °C A->B Deprotonation C Carboxylation (CO₂ gas) B->C Nucleophilic Attack D Acidic Workup (HCl) C->D Protonation E This compound D->E Precipitation

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity is governed by its three functional components: the carboxylic acid, the chlorine substituent, and the fluorine substituent on the electron-deficient pyridine ring.

  • Carboxylic Acid Group: This group undergoes typical reactions. For example, it can be converted to its methyl ester by treatment with thionyl chloride to form the acyl chloride, followed by the addition of methanol.[1] It can also be converted to amides, which is a common step in synthesizing bioactive molecules.

  • Pyridine Ring Reactivity: The pyridine ring is electron-deficient. The presence of two electron-withdrawing halogens (Cl and F) further deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr). The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles, a reaction often exploited in the synthesis of pharmaceutical agents. The fluorine at position 3 has a strong inductive-withdrawing effect, influencing the acidity of adjacent protons and the regioselectivity of reactions.

Electronic_Effects cluster_effects Electronic Influences ring N C-COOH C-F C-Cl C5 C6 e_withdrawing Strong Electron Withdrawal e_withdrawing->ring:N -I, -M e_withdrawing->ring:C3 -I e_withdrawing->ring:C2 -I nuc_attack Site for Nucleophilic Attack (SₙAr) nuc_attack->ring:C2 acidic_proton Acidic Proton Site (for metalation) acidic_proton->ring:C4 Most acidic ring C-H

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • GHS Hazard Classification: It is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • Storage: The compound should be stored at room temperature in a dry, tightly sealed container.[1]

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and specific reactivity patterns make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, handling, and chemical behavior is paramount to leveraging its full potential in the creation of novel therapeutic agents and other high-value chemical products.

References

The Serendipitous Saga of Substituted Isonicotinic Acids: From Tuberculosis to Neuropsychiatry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Core Methodologies

Abstract

The trajectory of substituted isonicotinic acids in medicinal chemistry is a compelling narrative of serendipity, meticulous scientific inquiry, and transformative therapeutic impact. This guide provides a comprehensive exploration of the discovery and history of this pivotal class of compounds, from the initial synthesis of isonicotinic acid hydrazide to its revolutionary application in treating tuberculosis and the unexpected discovery of its derivatives' antidepressant properties. We will delve into the key scientific milestones, the experimental methodologies that defined an era, and the enduring legacy of these molecules in modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights.

The Genesis: Isonicotinic Acid and its Hydrazide

The story begins not with a therapeutic breakthrough, but with fundamental chemical synthesis. Isonicotinic acid, or pyridine-4-carboxylic acid, a simple derivative of pyridine, was the foundational scaffold. Its synthesis became more significant with the eventual discovery of the therapeutic prowess of its derivatives.[1]

Early Synthesis of Isonicotinic Acid

One of the early methods for producing isonicotinic acid involved the oxidation of gamma (γ) and beta (β) picolines. A common industrial process involved reacting γ-picoline with benzaldehyde to form 4-styrylpyridine, which was then oxidized using a strong acidic oxidizing agent to yield isonicotinic acid.[1]

Experimental Protocol: Oxidation of 4-Styrylpyridine to Isonicotinic Acid

  • Objective: To synthesize isonicotinic acid from 4-styrylpyridine.

  • Materials: 4-styrylpyridine, a highly acidic oxidizing agent (e.g., nitric acid or a mixture of nitric and sulfuric acids), water.

  • Procedure:

    • A mixture of 4-styrylpyridine and the acidic oxidizing agent is prepared.

    • The reaction mixture is heated to a temperature between 100 and 145 degrees Celsius.

    • The heating is continued for a sufficient period to oxidize the 4-styrylpyridine to isonicotinic acid.

    • The reaction is monitored to minimize the oxidation of any unreacted starting materials or byproducts.

    • Upon completion, the isonicotinic acid is recovered from the reaction mixture. This can be achieved through standard and straightforward procedures such as crystallization.[1]

  • Self-Validation: The purity of the recovered isonicotinic acid can be verified by its melting point and spectroscopic analysis (e.g., NMR, IR). The efficiency of the reaction is determined by the yield of the final product.

The First Synthesis of Isoniazid

In 1912, as part of their doctoral research at the German Charles-Ferdinand University in Prague, Hans Meyer and Josef Mally synthesized isonicotinyl hydrazine, later known as isoniazid.[2][3][4] This was a purely academic endeavor, and the remarkable biological activity of this simple molecule would lie dormant for four decades.[2][3]

Experimental Protocol: Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)

  • Objective: To synthesize isoniazid from an ester of isonicotinic acid and hydrazine hydrate.

  • Materials: Ethyl isonicotinate (or other alkyl esters of isonicotinic acid), hydrazine hydrate, ethanol (or other suitable alcohol).

  • Procedure:

    • An ester of isonicotinic acid is dissolved in a suitable alcohol, such as ethanol.

    • Hydrazine hydrate is added to the solution.

    • The reaction mixture is refluxed for several hours.

    • After the reaction is complete, the alcohol is distilled off.

    • The resulting solid mass, isoniazid, is collected, often in a hot state.[5]

  • Self-Validation: The identity and purity of the synthesized isoniazid can be confirmed by its melting point (approximately 170°C) and through spectroscopic techniques.[5] The yield of the reaction should be high, often exceeding 95%.[5]

A "Wonder Drug" for Tuberculosis: The Serendipitous Discovery of Isoniazid's Activity

Prior to the 1950s, tuberculosis was a devastating disease with limited treatment options, primarily rest in sanatoriums and some surgical interventions.[4] The discovery of streptomycin in 1944 was a major step forward, but the development of drug resistance was a significant challenge.[3][4]

The journey to isoniazid's therapeutic application was not a direct one. In the late 1940s, the structurally related compound nicotinamide was found to have some activity against Mycobacterium tuberculosis.[6] This finding spurred further research into similar pyridine derivatives.

In 1951, a breakthrough occurred. Researchers at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer in West Germany independently and simultaneously discovered the potent anti-tuberculosis activity of isoniazid.[2][4] At Squibb, chemist Harry Yale synthesized isoniazid as an intermediate in the preparation of thiosemicarbazones, which were known to have tuberculostatic effects.[3] To their surprise, the intermediate, isoniazid, showed significantly greater activity against Mycobacterium tuberculosis in animal models than the final product.[3]

The clinical trials that followed were nothing short of miraculous. Patients at Sea View Hospital in Staten Island, New York, who were treated with isoniazid showed rapid and dramatic improvements, leading to widespread media attention and the coining of the term "wonder drug".[4] The introduction of isoniazid, especially as part of a triple therapy with streptomycin and para-aminosalicylic acid, led to a cure rate of 90-95% and the closure of many tuberculosis sanatoriums.[4]

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[7] Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] This inhibition is primarily achieved through the targeting of the enoyl-acyl carrier protein reductase, InhA.[7]

An Unexpected Turn: Iproniazid and the Dawn of Antidepressant Therapy

The story of substituted isonicotinic acids took another unexpected turn with the investigation of isoniazid derivatives. In an attempt to improve upon isoniazid, researchers at Hoffmann-La Roche synthesized iproniazid, an isopropyl derivative of isoniazid, in 1951.[8] While it was initially developed as another anti-tuberculosis drug, its effects on patients were peculiar. They exhibited an unusual sense of euphoria and increased energy.[8]

This mood-elevating side effect was initially not considered therapeutically useful.[8] However, the astute observations of clinicians like Nathan S. Kline led to the exploration of iproniazid as a "psychic energizer".[8][9] In 1957, Kline's team presented data on the efficacy of iproniazid in depressed patients, marking the advent of the first class of antidepressant drugs: the monoamine oxidase inhibitors (MAOIs).[9]

Mechanism of Action of Iproniazid

Iproniazid exerts its antidepressant effects by inhibiting the enzyme monoamine oxidase (MAO).[8][9] MAO is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain.[8][9] By inhibiting MAO, iproniazid increases the levels of these neurotransmitters in the synaptic space, leading to an elevated mood.[8][9] This discovery was instrumental in the development of the monoamine hypothesis of depression.[8]

However, the use of iproniazid was short-lived. It was withdrawn from the market in 1961 due to a high incidence of lethal liver injury.[8] Despite its withdrawal, iproniazid's legacy is profound, as it opened the door to the pharmacological treatment of depression and laid the groundwork for the development of safer and more effective antidepressants.[9]

Structure-Activity Relationships and the Proliferation of Derivatives

The discoveries of isoniazid and iproniazid sparked extensive research into the synthesis and biological evaluation of a vast number of substituted isonicotinic acid derivatives. Understanding the relationship between chemical structure and biological activity was crucial for designing more potent and less toxic compounds.[2]

For antitubercular activity, quantitative structure-activity relationship (QSAR) studies on 2-substituted isonicotinic acid hydrazides revealed that the reactivity of the pyridine nitrogen atom is essential for their biological action.[10] The electronic, steric, and lipophilic properties of the substituents significantly influence the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.[10]

The core structure of isoniazid, particularly the hydrazide group, has been a fertile ground for chemical modification.[2] The synthesis of isonicotinoyl hydrazones, by reacting isoniazid with various aldehydes and ketones, has been a particularly fruitful area of research, leading to derivatives with potentially enhanced activity against drug-resistant strains of tuberculosis.[2][7]

Experimental Protocol: General Synthesis of Isonicotinic Acid Hydrazone Derivatives

  • Objective: To synthesize a library of isonicotinic acid hydrazone derivatives.

  • Materials: Isonicotinic acid hydrazide (isoniazid), various aldehydes or ketones, a suitable solvent (e.g., water-ethanol mixture), catalytic amount of acid (optional).

  • Procedure:

    • Equimolar amounts of isonicotinic acid hydrazide and the desired aldehyde or ketone are dissolved in a water-ethanol (1:1) solution.

    • The mixture is heated to reflux for a period ranging from 20 to 60 minutes, during which a precipitate typically forms.

    • The reaction mixture is then cooled, and the precipitate is collected by filtration.

    • The collected solid is washed with water and then with ethanol to remove any unreacted starting materials.

    • The resulting hydrazone derivative is then dried. Further purification, if necessary, can be achieved by recrystallization.[11]

  • Self-Validation: The structure and purity of the synthesized derivatives can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic analysis (NMR, IR, Mass Spectrometry).[11] The biological activity of the new compounds can then be assessed in relevant assays.

Visualizing the Journey: Synthesis and Discovery Timeline

The following diagrams illustrate the key synthesis pathways and the historical timeline of the discovery of substituted isonicotinic acids.

Synthesis_of_Isoniazid_Derivatives cluster_synthesis Synthesis Pathway Gamma-Picoline Gamma-Picoline Isonicotinic_Acid Isonicotinic_Acid Gamma-Picoline->Isonicotinic_Acid Oxidation Isoniazid Isoniazid Isonicotinic_Acid->Isoniazid Hydrazine Hydrate Hydrazone_Derivative Hydrazone_Derivative Isoniazid->Hydrazone_Derivative Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Hydrazone_Derivative Condensation

Caption: Synthesis of Isoniazid and its Hydrazone Derivatives.

Discovery_Timeline cluster_timeline Historical Timeline of Discovery 1912 1912 1951 1951 1952 1952 1957 1957 1961 1961 Synthesis of Isoniazid Synthesis of Isoniazid Discovery of Isoniazid's Anti-TB Activity & Synthesis of Iproniazid Discovery of Isoniazid's Anti-TB Activity & Synthesis of Iproniazid Synthesis of Isoniazid->Discovery of Isoniazid's Anti-TB Activity & Synthesis of Iproniazid 4 Decades Later Isoniazid becomes a 'Wonder Drug' for TB Isoniazid becomes a 'Wonder Drug' for TB Discovery of Isoniazid's Anti-TB Activity & Synthesis of Iproniazid->Isoniazid becomes a 'Wonder Drug' for TB Iproniazid's Antidepressant Effects Reported Iproniazid's Antidepressant Effects Reported Isoniazid becomes a 'Wonder Drug' for TB->Iproniazid's Antidepressant Effects Reported Iproniazid Withdrawn Due to Toxicity Iproniazid Withdrawn Due to Toxicity Iproniazid's Antidepressant Effects Reported->Iproniazid Withdrawn Due to Toxicity

References

An In-depth Technical Guide on the Fundamental Reactivity of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-3-fluoroisonicotinic acid, with the CAS Number 628691-93-0, is a halogen-substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][2] Its unique arrangement of substituents—a chloro group at the electronically activated 2-position, a fluoro group at the 3-position, and a carboxylic acid at the 4-position—imparts a distinct and versatile reactivity profile. This guide provides a comprehensive overview of the fundamental chemical behavior of this molecule, offering insights into its synthesis, key reactions, and the underlying principles that govern its transformations. For researchers and drug development professionals, a thorough understanding of this molecule's reactivity is paramount for its effective utilization in the design and synthesis of novel chemical entities.

Molecular Structure and Properties

PropertyValue
CAS Number 628691-93-0
Molecular Formula C₆H₃ClFNO₂
Molecular Weight 175.55 g/mol
Appearance White to off-white solid[3]
Melting Point 199 °C (decomposes)[4]
Synonyms 2-Chloro-3-fluoropyridine-4-carboxylic acid[5]

Synthesis of this compound

The primary synthetic route to this compound involves the directed ortho-metalation of 2-chloro-3-fluoropyridine, followed by carboxylation. This method provides a regioselective and efficient pathway to the desired product.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

This protocol is based on a reported synthesis and provides a reliable method for the preparation of this compound.[4]

Step 1: Lithiation

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a solution of lithium diisopropylamide (LDA) (2M in a heptane/tetrahydrofuran/ethylbenzene mixture, 16.7 mL) is diluted with anhydrous tetrahydrofuran (30 mL).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous tetrahydrofuran (30 mL) is added dropwise to the LDA solution over 20 minutes, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for 3 hours.

Step 2: Carboxylation

  • Dry carbon dioxide gas is bubbled through the cold reaction mixture for 20 minutes.

  • The reaction is then allowed to warm to -30 °C and stirred for 1 hour, followed by warming to 0 °C.

Step 3: Work-up and Isolation

  • The reaction is quenched by the addition of water (75 mL).

  • The aqueous phase is washed with diethyl ether (100 mL) to remove any unreacted starting material.

  • The pH of the aqueous solution is adjusted to 2 by the addition of 2N hydrochloric acid, resulting in the formation of a white precipitate.

  • The precipitate is aged for 18 hours, then collected by filtration and air-dried to afford this compound as a white solid (4.22 g, 79% yield).[4]

Core Reactivity: A Tale of Two Halogens

The reactivity of this compound is dominated by the interplay of the electron-deficient pyridine ring and the two different halogen substituents. The key reaction pathways are nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and transformations of the carboxylic acid group.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, particularly at the 2- and 4-positions. In this compound, the 2-position is occupied by a chlorine atom.

Regioselectivity: The C-F vs. C-Cl Conundrum

In nucleophilic aromatic substitution reactions on halopyridines, the reactivity of the halogens as leaving groups generally follows the order F > Cl > Br > I.[6] This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. For instance, 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine.[6]

However, the position of the halogen also plays a crucial role. The 2- and 4-positions of the pyridine ring are more activated towards nucleophilic attack than the 3-position. In the case of this compound, we have a less reactive halogen (Cl) at a more activated position (C-2) and a more reactive halogen (F) at a less activated position (C-3).

While specific studies on the regioselectivity of SNAr for this exact molecule are not abundant in the readily available literature, studies on related 3-substituted 2,6-dichloropyridines show that the nature of the 3-substituent can influence the regioselectivity of nucleophilic attack at the 2- versus the 6-position.[7] For this compound, it is plausible that nucleophilic attack could occur at either the C-2 or C-3 position, with the outcome likely depending on the nature of the nucleophile and the reaction conditions. Given the higher intrinsic reactivity of the C-F bond in SNAr, displacement of the fluorine is a distinct possibility, especially with hard nucleophiles. However, the greater activation at the C-2 position may favor chlorine displacement with certain nucleophiles. Experimental verification is crucial for any specific transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] In contrast to SNAr, the reactivity of halogens in these reactions typically follows the order I > Br > Cl >> F, which is governed by the ease of oxidative addition to the palladium(0) catalyst.

Regioselectivity: The Predominance of C-Cl Activation

Given the general reactivity trend in cross-coupling reactions, the C-Cl bond at the 2-position of this compound is expected to be significantly more reactive than the C-F bond at the 3-position. This allows for selective functionalization at the 2-position via reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of 2-chloropyridines, which can be adapted for this compound or its esters.[9][10]

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a pre-catalyst system (e.g., XPhos Pd G3, 1-2 mol%).[9]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as 1,4-dioxane/water or THF.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(II)_Complex Ar-Pd(II)(L2)-Cl Transmetalation Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)(L2)-Ar' Reductive_Elimination Reductive Elimination Product Ar-Ar' (Coupled Product)

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety at the 4-position offers another handle for derivatization. Standard transformations can be employed to convert it into a variety of other functional groups.[11][12]

Esterification

The carboxylic acid can be readily converted to its corresponding ester, which can be advantageous for improving solubility in organic solvents and for subsequent reactions.

Experimental Protocol: Methyl Esterification

This protocol describes the conversion of this compound to its methyl ester.[4]

  • Suspend this compound (3.30 g, 18.8 mmol) in thionyl chloride (40 mL).

  • Heat the mixture under reflux for 2.5 hours.

  • Remove the excess thionyl chloride by evaporation under reduced pressure.

  • Dry the residue by azeotropic distillation with toluene (100 mL) to afford the crude acid chloride as a pale yellow oil.

  • Dissolve the oil in dichloromethane (20 mL) and cool to 0 °C.

  • Add methanol (2.42 g, 75.3 mmol) dropwise to the solution over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 18 hours.

  • Evaporate the solvent and partition the residue between water (75 mL) and dichloromethane (100 mL).

  • Extract the aqueous phase with dichloromethane (100 mL).

  • Combine the organic layers, wash with brine (75 mL), dry over anhydrous sodium sulfate, filter, and evaporate to give this compound methyl ester as a pale yellow solid (3.32 g, 93% yield).[4]

Amide Coupling

The carboxylic acid can be activated and coupled with a wide range of primary and secondary amines to form amides. This is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of a molecule.[13][14]

Generalized Protocol for Amide Coupling

  • Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add a coupling agent such as HATU, HOBt/EDC, or generate the acid chloride in situ with oxalyl chloride or thionyl chloride.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the acid formed.

  • Add the desired amine (1.0-1.2 equiv.).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the amide by column chromatography or recrystallization.

G cluster_0 Reactivity Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling CarboxylicAcid Carboxylic Acid Transformations Start->CarboxylicAcid Product_SNAr Substituted Pyridine SNAr->Product_SNAr Displacement of Cl or F by Nu- Product_CrossCoupling Biaryl or Heterobiaryl CrossCoupling->Product_CrossCoupling Selective coupling at C-Cl bond Product_Ester Ester Derivative CarboxylicAcid->Product_Ester Esterification Product_Amide Amide Derivative CarboxylicAcid->Product_Amide Amide Coupling Product_Reduction Pyridyl Methanol CarboxylicAcid->Product_Reduction Reduction to Alcohol

Other Transformations

The carboxylic acid can also undergo reduction to the corresponding alcohol (a pyridyl methanol derivative) using reducing agents like borane or lithium aluminum hydride, although the compatibility of these reagents with the halo-substituents should be considered. Decarboxylation is also a potential reaction under certain conditions, although it typically requires high temperatures or specific catalytic systems.[15][16][17]

Conclusion: A Strategically Functionalized Scaffold

This compound presents a fascinating case study in heterocyclic reactivity. The molecule is strategically functionalized to allow for a range of selective transformations. The differential reactivity of the C-Cl and C-F bonds under nucleophilic aromatic substitution versus palladium-catalyzed cross-coupling conditions, in principle, allows for a stepwise and controlled introduction of different substituents at the 2- and 3-positions. Furthermore, the carboxylic acid at the 4-position provides a versatile handle for a host of functional group interconversions. This multi-faceted reactivity makes this compound a powerful and valuable building block for the synthesis of complex, highly substituted pyridine derivatives in the pursuit of new medicines and materials. A careful consideration of reaction conditions and the principles outlined in this guide will enable researchers to fully exploit the synthetic potential of this versatile intermediate.

References

Introduction: A Scientist's Perspective on Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3-fluoroisonicotinic Acid

For Professionals in Research and Drug Development

In the landscape of pharmaceutical research and novel molecule synthesis, this compound (CAS No: 628691-93-0) serves as a valuable building block.[1] Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive and nuanced approach to safety. This guide moves beyond mere compliance, offering a framework for integrating safety into the scientific workflow. As senior application scientists, we understand that true laboratory safety is not about a checklist but about a deep, causal understanding of the materials we handle. This document is structured to provide that understanding, ensuring that safety protocols are not just followed, but are also self-validating systems that protect researchers, preserve sample integrity, and ensure data reproducibility.

Section 1: Core Chemical & Physical Profile

A foundational understanding of a chemical's properties is the first step in predicting its behavior in a laboratory setting.

PropertyValueSource
CAS Number 628691-93-0[1]
Molecular Formula C₆H₃ClFNO₂[1]
Molecular Weight 175.54 g/mol [2]
Appearance White to off-white solid/powder[1][2]
Melting Point 199 °C (decomposes)[2]
Storage Conditions Room temperature, in a dry, cool, well-ventilated place[2][3][4]

Section 2: Hazard Identification and Toxicological Summary

This compound is classified as an irritant.[2] The primary risks are associated with direct contact and inhalation. The Globally Harmonized System (GHS) classifications provide a clear, standardized summary of these hazards.

Hazard ClassSignal WordCodeHazard Statement
Skin Corrosion/IrritationWarningH315Causes skin irritation.[2][5][6]
Serious Eye Damage/IrritationWarningH319Causes serious eye irritation.[2][5][6]
Specific Target Organ ToxicityWarningH335May cause respiratory irritation.[5][6]

Expert Insight: The decomposition on melting at 199°C is a critical data point.[2] Experiments involving heating must be conducted with extreme caution and appropriate ventilation, as thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][5][7]

Section 3: Proactive Exposure Control: The Hierarchy of Safety

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. Personal Protective Equipment (PPE), while essential, is the final line of defense.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

Engineering Controls: Your Primary Barrier
  • Chemical Fume Hood: All handling of this compound solid, and any procedures that could generate dust or aerosols, must be performed inside a certified chemical fume hood.[5][8] This is non-negotiable and serves to mitigate the primary inhalation hazard.[6]

  • Ventilated Enclosures: For routine weighing of small quantities, a ventilated balance enclosure can provide sufficient protection against dust inhalation.

  • Eyewash Stations and Safety Showers: Ensure that these are unobstructed and located in close proximity to the workstation.[7] Their locations must be clearly marked.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure.[9][10]

Protection TypeSpecificationRationale and Best Practices
Hand Protection Chemically resistant gloves (e.g., Nitrile).Gloves must be inspected for tears or holes before each use.[5] Use proper glove removal technique (without touching the outer surface) to prevent skin contamination. Dispose of contaminated gloves according to institutional hazardous waste guidelines.[5]
Eye Protection Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.This compound causes serious eye irritation.[6] Standard safety glasses do not provide adequate protection from splashes or fine dust.[9][11] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant splash risk.[11][12]
Body Protection Fully-buttoned laboratory coat.A lab coat protects against incidental skin contact from spills.[9] For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
Footwear Closed-toe, liquid-resistant shoes.Protects feet from spills. Perforated shoes or sandals are never appropriate in a laboratory setting.[9][11]

Section 4: Standard Operating Protocol (SOP) for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a typical research setting.

cluster_workflow Safe Handling Workflow prep 1. Preparation - Verify fume hood certification. - Assemble all necessary glassware & reagents. - Locate spill kit & emergency equipment. ppe_on 2. Don PPE - Lab Coat - Goggles - Nitrile Gloves prep->ppe_on Enter Lab handling 3. Aliquoting Solid - Perform all manipulations inside fume hood. - Use a spatula to weigh desired amount. - Close container immediately after use. ppe_on->handling dissolution 4. Solution Preparation - Add solid to solvent slowly. - Keep solution covered or capped. handling->dissolution cleanup 5. Decontamination & Cleanup - Wipe down work area with appropriate solvent. - Dispose of contaminated wipes as hazardous waste. - Wash all glassware. dissolution->cleanup After Experiment ppe_off 6. Doff PPE - Remove gloves using proper technique. - Remove lab coat and goggles. - Wash hands thoroughly with soap and water. cleanup->ppe_off

Caption: Step-by-step workflow for the safe laboratory handling of the compound.

Detailed Steps:

  • Preparation: Before handling the compound, ensure your workspace is prepared. Verify the fume hood is operational. Have your spill kit, waste containers, and all necessary reagents and equipment ready.

  • Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 3.2.

  • Handling in Fume Hood: Transport the sealed container of this compound to the fume hood. Perform all manipulations, including opening the container and weighing the solid, within the sash of the fume hood to contain any dust.[5]

  • Weighing: Use a spatula to transfer the solid. Avoid creating dust clouds. Close the primary container immediately after removing the desired amount.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent to avoid splashing.

  • Cleanup: Once the experimental procedure is complete, decontaminate the work surface. Dispose of any contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated solid hazardous waste container.

  • Doffing PPE & Hygiene: Remove PPE, being careful to avoid self-contamination. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4][5]

Section 5: Storage, Stability, and Incompatibilities

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][6] Keep away from heat and sources of ignition.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][7] Contact with these substances could lead to vigorous, exothermic reactions.

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[13][14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][15]

  • Skin Contact: Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][14] If skin irritation persists, seek medical advice.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[3][4][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response

The response to a spill depends critically on its scale and location.

Spill Spill Occurs Assess Assess Hazard: - Is spill large (>100g)? - Is it outside a fume hood? - Is anyone exposed? Spill->Assess Evacuate MAJOR SPILL 1. Evacuate immediate area. 2. Alert others & restrict access. 3. Call emergency response (911). 4. Provide SDS to responders. Assess->Evacuate Yes Cleanup MINOR SPILL (Small, contained in hood) 1. Alert others in the lab. 2. Ensure proper PPE is worn. Assess->Cleanup No Contain 3. Gently cover spill with inert absorbent material (e.g., vermiculite, sand). Cleanup->Contain Collect 4. Sweep up absorbed material. Avoid creating dust. Contain->Collect Dispose 5. Place in a sealed, labeled hazardous waste container. Collect->Dispose Decon 6. Decontaminate spill area and all equipment used. Dispose->Decon

Caption: Decision tree for responding to a chemical spill.

Minor Spill (Solid, <100g, contained within a fume hood):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE (Section 3.2), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

  • Carefully sweep or scoop the material into a designated hazardous waste container.[3][16]

  • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the hazardous waste container.

  • Seal and label the waste container for disposal.

Major Spill (Large quantity, outside of a fume hood, or if exposure has occurred):

  • Evacuate the immediate area.[17]

  • Alert others and restrict access to the area.

  • Contact your institution's emergency response team and provide them with the chemical name, location, and a copy of the Safety Data Sheet (SDS).[17]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

  • Containers: Use clearly labeled, sealed, and chemically compatible containers for waste collection.[18]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.

  • Disposal Route: Follow all local, state, and federal regulations for hazardous waste disposal.[4][6] Do not dispose of this chemical down the drain or in the regular trash.[18]

  • Empty Containers: The first rinse of a container that held this chemical should be collected as hazardous waste.[18]

References

Methodological & Application

Application Note: 2-Chloro-3-fluoroisonicotinic Acid as a Strategic Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Multi-Functional Heterocyclic Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a cornerstone of drug design. The strategic introduction of multiple, orthogonally reactive functional groups onto this core unlocks vast chemical space for the generation of diverse compound libraries.

2-Chloro-3-fluoroisonicotinic acid is a prime exemplar of such a strategic building block. It presents medicinal chemists with three distinct functional handles, each with a unique reactivity profile:

  • A C2-Chloride: An excellent handle for palladium-catalyzed cross-coupling reactions.

  • A C3-Fluorine: A metabolically stable group that modulates the electronic properties of the ring and can influence conformation and protein-ligand interactions.[2]

  • A C4-Carboxylic Acid: A versatile point for amide bond formation, esterification, or reduction.

This application note provides a technical guide to the strategic utilization of this compound, detailing its differential reactivity and providing robust protocols for its selective functionalization.

Physicochemical Properties & Reactivity Profile

The reactivity of this compound is governed by the electronic interplay of the ring nitrogen, the two halogen substituents, and the carboxylic acid.

PropertyValueSource
Molecular Formula C₆H₃ClFNO₂[3]
Molecular Weight 175.54 g/mol [3]
Appearance White to Off-White Solid[4]
Purity ≥97%[3]

The pyridine nitrogen and the halogens render the ring electron-deficient, which is a key factor in its reactivity.[5] The primary strategic advantage lies in the differential reactivity of the C-Cl and C-F bonds.

  • C-Cl Bond (C2 position): This bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst compared to the C-F bond. This selectivity is the foundation for site-specific cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[6][7]

  • C-F Bond (C3 position): The C-F bond is exceptionally strong and generally inert to palladium catalysis under conditions that activate the C-Cl bond.[8] While nucleophilic aromatic substitution (SNAr) can displace fluoride from activated pyridines, the C2-position is typically more activated than the C3-position.[5][9] Therefore, the 3-fluoro group primarily serves as an electronic modulator and a potential site for late-stage functionalization under more forcing conditions.

  • COOH Group (C4 position): The carboxylic acid is a robust handle for standard amide coupling reactions, which are among the most common transformations in drug discovery.[10][11][12]

This differential reactivity allows for a stepwise, controlled diversification of the molecular scaffold.

Strategic Diversification Workflow

A logical workflow for diversifying the this compound scaffold involves sequential reactions targeting the three functional groups. The most common and reliable sequence is to first address the C-Cl bond, followed by modification of the carboxylic acid.

G cluster_0 Core Building Block cluster_2 Vector 2: COOH Functionalization cluster_3 Result A 2-Chloro-3-fluoro isonicotinic Acid B Suzuki Coupling (C-C Bond) A->B Aryl/Het-Aryl Boronic Acids C Buchwald-Hartwig (C-N Bond) A->C Primary/Secondary Amines D Amide Coupling (Amine Library) B->D C->D E Diverse, 3D-shaped Molecular Library D->E G A 1. Add Substituted Isonicotinic Acid to Anhydrous Solvent B 2. Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) A->B C 3. Stir 15-30 min (Pre-activation) B->C D 4. Add Amine (R¹R²NH) C->D E 5. Stir 2-16h at Room Temp D->E F 6. Aqueous Workup & Extraction E->F G 7. Purification (Chromatography) F->G H Final Amide Product G->H

References

Application Notes & Protocols for Amide Coupling with 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Amide Bond Formation with an Electron-Deficient Heterocycle

2-Chloro-3-fluoroisonicotinic acid is a key building block in contemporary drug discovery and agrochemical research. Its unique substitution pattern, featuring both a chloro and a fluoro group on the pyridine ring, imparts specific electronic and conformational properties to the final amide products. However, the very features that make this moiety attractive also render it a challenging substrate for amide bond formation. The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electron-withdrawing halogens, deactivates the carboxylic acid, making it less susceptible to nucleophilic attack by an amine.[1][2] This inherent low reactivity often leads to sluggish reactions, incomplete conversions, and the need for carefully optimized protocols to achieve high yields and purity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform amide coupling reactions with this compound. We will delve into the rationale behind the selection of reagents and conditions, offer detailed, field-proven protocols, and provide a troubleshooting guide to overcome common hurdles.

The Cornerstone of Success: Strategic Selection of Coupling Reagents and Conditions

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of an unreactive carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. The choice of activating agent is paramount for the successful coupling of challenging substrates like this compound.

Carbodiimide-Based Reagents: The Workhorses of Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their reliability and ease of use.[4][5] EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[3]

A significant advantage of EDC is the water-solubility of its urea byproduct, which simplifies purification through aqueous workup.[4] However, for electron-deficient substrates, using EDC alone is often insufficient. The addition of activating agents is crucial to enhance reaction rates and minimize side reactions.

  • 1-Hydroxybenzotriazole (HOBt): HOBt is a common additive that reacts with the O-acylisourea intermediate to form an HOBt-ester. This active ester is more stable than the O-acylisourea, reducing the risk of racemization and other side reactions, while remaining sufficiently reactive towards the amine.[1][2][6]

  • 4-Dimethylaminopyridine (DMAP): For particularly challenging couplings involving electron-deficient systems, a catalytic amount of DMAP can significantly improve yields.[1] DMAP acts as a highly effective acyl transfer catalyst, forming a more reactive acyl-pyridinium intermediate.

Phosphonium and Aminium Salts: The High-Performance Option

For sluggish reactions where carbodiimide-based methods fall short, phosphonium and aminium (uronium) salt-based reagents offer superior performance. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and efficiency, even with sterically hindered or electronically deactivated substrates.[3][7][8]

HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive HOAt-active ester.[7] This intermediate is particularly effective in driving difficult couplings to completion.

The Supporting Cast: Solvents and Bases
  • Solvents: Anhydrous polar aprotic solvents are the preferred choice for amide coupling reactions. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[3][9] Acetonitrile has also been shown to be an excellent solvent for couplings with electron-deficient substrates.[1] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediates.

  • Bases: A non-nucleophilic organic base is typically required to neutralize any acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. DIPEA and triethylamine (TEA) are common choices.[3][8]

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine being used.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

G cluster_prep Reaction Setup cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid This compound Solvent Anhydrous DMF Carboxylic_Acid->Solvent Amine Amine Amine->Solvent Stir_Activation Stir at 0°C Solvent->Stir_Activation Add Reagents HOBt HOBt HOBt->Stir_Activation EDC EDC EDC->Stir_Activation Stir_Reaction Stir at RT Stir_Activation->Stir_Reaction Add Base Base DIPEA Base->Stir_Reaction Quench Quench with Water Stir_Reaction->Quench Monitor by TLC/LC-MS Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM

  • Water

  • Brine

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF (0.1 - 0.2 M).

  • Add the amine (1.0 - 1.2 eq) to the solution.

  • Add HOBt (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, including those with sterically hindered or less nucleophilic amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or Acetonitrile

  • Water

  • Brine

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or acetonitrile (0.1 - 0.2 M).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 - 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Reaction Conditions

Coupling ReagentAdditiveBaseSolventTemperatureTypical TimeExpected Yield
EDCHOBtDIPEADMF0°C to RT12-24 hModerate to Good
EDCHOBt/DMAP (cat.)DIPEAACN/DCM0°C to RT12-24 hGood to High
HATU-DIPEADMF/ACNRT4-12 hHigh

Yields are dependent on the specific amine used and may require optimization.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU. Ensure all reagents are fresh and anhydrous.
Low nucleophilicity of the amine.Increase the reaction temperature (e.g., to 40-50 °C). Use a stronger, non-nucleophilic base.
Presence of moisture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of Side Products N-acylurea formation (with EDC).Ensure the addition of HOBt to form the more stable active ester.[1][2]
Racemization (if the amine is chiral).Run the reaction at a lower temperature (0 °C). Use HOBt or HOAt-based additives.
Difficult Purification Water-soluble byproducts.Perform an aqueous workup to remove EDC and its urea byproduct.
Unreacted starting materials.Optimize stoichiometry. Consider using a slight excess of the less expensive reagent.
Product is a solid that is difficult to purify by chromatography.Consider recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile).

Conclusion

The successful amide coupling of this compound is readily achievable with a rational approach to the selection of reagents and reaction conditions. While its electron-deficient nature presents a challenge, the use of appropriate activating agents such as EDC/HOBt or the more potent HATU, in conjunction with a suitable base and anhydrous solvent, can lead to high yields of the desired amide products. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to confidently incorporate this valuable building block into their synthetic endeavors.

References

The Strategic Synthesis of Bioactive Heterocycles from 2-Chloro-3-fluoroisonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutics. The strategic introduction of halogen substituents, particularly fluorine and chlorine, onto this ring system provides chemists with powerful tools to modulate the physicochemical and pharmacological properties of drug candidates. 2-Chloro-3-fluoroisonicotinic acid is a particularly valuable starting material, offering three distinct points for chemical modification: the carboxylic acid at C4, the reactive chlorine at C2, and the fluorine at C3, which can influence electronics and metabolic stability.

The chlorine atom at the 2-position is highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The fluorine atom at the 3-position, while generally more stable, exerts a strong electron-withdrawing inductive effect, which further activates the C2 position towards nucleophilic attack and can enhance the binding affinity of the final molecule to its biological target. This guide provides an in-depth exploration of the synthetic pathways originating from this compound to generate potent, bioactive heterocyclic compounds, with a focus on kinase inhibitors bearing the imidazo[1,2-a]pyridine core.

Core Synthetic Strategies and Mechanistic Considerations

Two primary synthetic avenues dominate the derivatization of the this compound core: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between these pathways dictates the nature of the C-C or C-N bond being formed and the type of bioactive scaffold being assembled.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

The electron-deficient nature of the pyridine ring, amplified by the inductive effects of the C2-chloro and C3-fluoro substituents, makes the C2 position highly electrophilic. This allows for direct displacement of the chloride by nitrogen nucleophiles, such as amines, a cornerstone reaction for building many bioactive molecules.

Causality Behind the Reaction: The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing the intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. The presence of the C3-fluoro group enhances the rate of the initial nucleophilic attack, making this a highly efficient transformation.

Strategy 2: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] It allows for the coupling of the C2-position of the pyridine ring with a variety of aryl or heteroaryl boronic acids or esters. This is a key strategy for assembling complex biaryl structures commonly found in kinase inhibitors.[2]

The Catalytic Cycle: The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the pyridine ring, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[3] The choice of ligand, base, and solvent is critical for an efficient reaction and can be tailored to the specific substrates.

Application Protocol: Synthesis of a Bioactive 8-Fluoroimidazo[1,2-a]pyridine Kinase Inhibitor Scaffold

This section details a representative multi-step synthesis to construct a potent 8-fluoroimidazo[1,2-a]pyridine scaffold, a core structure in many PI3K inhibitors.[4] This workflow combines the activation of the carboxylic acid, nucleophilic substitution, and intramolecular cyclization.

G cluster_start Starting Material cluster_step1 Step 1: Acid Activation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Intramolecular Cyclization cluster_step4 Step 4: Further Functionalization A 2-Chloro-3-fluoro- isonicotinic acid B Acid Chloride Formation (e.g., SOCl₂) A->B SOCl₂, reflux C Amidation with 2-amino-5-methylpyridine B->C Pyridine, DCM, 0°C D N-(5-methylpyridin-2-yl)-2-chloro- 3-fluoroisonicotinamide B->D E Microwave-assisted Intramolecular SNAr D->E K₂CO₃, DMA, Microwave, 150°C F 2-methyl-8-fluoroimidazo[1,2-a] pyridine-7-carboxylic acid D->F G Esterification or Amide Coupling at C7 F->G EDC, HOBt, Amine or Alcohol H Bioactive Kinase Inhibitor Analogs G->H

Caption: Synthetic workflow for an 8-fluoroimidazo[1,2-a]pyridine scaffold.

Part 1: Synthesis of N-(5-methylpyridin-2-yl)-2-chloro-3-fluoroisonicotinamide

This initial phase involves the activation of the carboxylic acid followed by coupling with a substituted aminopyridine, which will form one of the rings of the final fused heterocyclic system.

Protocol:

  • Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq). Add thionyl chloride (5.0 eq) and a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Solvent Removal: After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. Azeotrope the residue with toluene (2 x 10 mL) to ensure complete removal of residual SOCl₂. The resulting crude 2-chloro-3-fluoroisonicotinoyl chloride is a yellow oil and is typically used immediately in the next step.[5]

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 2-amino-5-methylpyridine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Reaction Execution: Add the solution of the amine dropwise to the cooled acid chloride solution over 15-20 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Part 2: Microwave-Assisted Intramolecular Cyclization to form the Imidazo[1,2-a]pyridine Core

The formation of the fused bicyclic system is achieved through an intramolecular SNAr reaction, where the pyridine nitrogen of the coupled amine displaces the C2-chloride. This reaction is often efficiently promoted by microwave irradiation.[6]

Protocol:

  • Reaction Setup: In a microwave-safe vial, combine N-(5-methylpyridin-2-yl)-2-chloro-3-fluoroisonicotinamide (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and dimethylacetamide (DMA).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C for 30-60 minutes. Monitor the reaction progress by LC-MS to ensure the consumption of the starting material.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. This solid is the crude 2-methyl-8-fluoroimidazo[1,2-a]pyridine-7-carboxylic acid.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified via preparative HPLC to achieve high purity.

Data Summary: Representative Bioactive Heterocycles

The strategic functionalization of the this compound scaffold has led to the development of potent inhibitors of various biological targets. The following table summarizes representative data for compounds containing the resulting heterocyclic cores.

Heterocyclic CoreTargetExample Compound ClassReported Activity (IC₅₀)Reference
Imidazo[1,2-a]pyridinePI3Kα2,6,8-substituted derivativesNanomolar potency[4]
Imidazo[1,2-a]pyridineAntiviral (HCMV)3-thioether derivativesTherapeutic Index >150[7]
PyrazolopyridineKinase (ALK/ROS1)Crizotinib AnalogsPotent inhibition[2][8]
PyrimidineKinase (Aurora A)Pyrrolidine derivatives< 200 nM[9]

Advanced Applications: Suzuki Coupling for Kinase Inhibitor Synthesis

Once the core heterocyclic scaffold is assembled, the C-Cl bond (if retained) can be further functionalized. For example, if the initial SNAr is performed with a different nucleophile that leaves the C2-Cl intact, a subsequent Suzuki coupling can introduce complex aryl groups, a common feature in Type I and Type II kinase inhibitors.

G cluster_start Starting Heterocycle cluster_pd_cycle Suzuki Catalytic Cycle cluster_products Products cluster_reagents Reagents A 2-Chloro-3-fluoro- pyridine derivative C Oxidative Addition A->C B Pd(0) Catalyst B->C D Ar-Pd(II)-Cl C->D E Transmetalation D->E F Ar-Pd(II)-Ar' E->F G Reductive Elimination F->G G->B Regenerates Catalyst H Coupled Biaryl Product (e.g., Kinase Inhibitor) G->H I Aryl Boronic Acid Ar'-B(OH)₂ I->E J Base (e.g., K₂CO₃) J->E

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-chloro-pyridine derivative (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).[10]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, commonly 1,4-dioxane/water or toluene/ethanol.

  • Heating: Heat the reaction mixture with vigorous stirring to 80-100 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final biaryl compound.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of complex, bioactive heterocycles. Its distinct reactive sites allow for a programmed and logical approach to molecular assembly. By leveraging foundational reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently construct libraries of compounds directed at critical therapeutic targets like protein kinases. The protocols and strategies outlined in this guide provide a robust framework for the rational design and synthesis of next-generation therapeutics originating from this strategic starting material.

References

The Strategic Application of 2-Chloro-3-fluoroisonicotinic Acid in Next-Generation Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for developing more effective, selective, and environmentally stable crop protection agents.[1] Fluorine's unique properties, including its high electronegativity and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and target binding affinity of active ingredients.[1] Within the arsenal of fluorinated building blocks, 2-Chloro-3-fluoroisonicotinic acid (CAS No. 628691-93-0) has emerged as a particularly valuable intermediate for the synthesis of novel herbicides, fungicides, and insecticides.

This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. We will detail its role as a versatile precursor, provide field-proven synthetic protocols, and explain the causality behind the experimental choices, offering researchers a practical framework for leveraging this potent building block.

Core Application: A Versatile Precursor for Advanced Agrochemical Scaffolds

This compound serves as a highly functionalized pyridine ring system, presenting multiple reactive sites for constructing complex heterocyclic compounds. Its utility is analogous to that of the well-established intermediate, 2-chloronicotinic acid, which is a key component in the synthesis of major commercial herbicides like nicosulfuron and diflufenican.[2][3] The addition of the fluorine atom at the 3-position in this compound allows researchers to develop fluorinated analogues of existing agrochemicals or to create entirely new chemical classes with potentially superior properties.

The primary applications of this intermediate revolve around its conversion into various agrochemical scaffolds. The carboxylic acid group can be readily transformed into esters, amides, or acid chlorides, while the chloro substituent at the 2-position is susceptible to nucleophilic substitution. This dual reactivity enables the construction of diverse molecular architectures, a critical aspect of discovery chemistry in the agrochemical sector. A prime example of its utility is in the synthesis of fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities.[4]

Synthetic Pathways and Protocols

The following section details validated protocols for the synthesis and derivatization of this compound. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol 1: Synthesis of this compound

This protocol outlines the regioselective carboxylation of 2-chloro-3-fluoropyridine via directed ortho-metalation. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical for deprotonating the pyridine ring at the C4 position, which is activated by the adjacent fluorine and nitrogen atoms.

Experimental Workflow:

cluster_0 Step 1: Metalation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Workup & Isolation A 2-Chloro-3-fluoropyridine in THF B LDA at -78°C A->B Add dropwise C Lithiation at C4 B->C Deprotonation D CO₂ (gas) C->D E Carboxylate Intermediate D->E Electrophilic Quench F Aqueous Quench (H₂O) E->F G Acidification (HCl) F->G Adjust pH to 2 H Precipitation & Filtration G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a mixture of lithium diisopropylamide (LDA) (2M solution, 16.7 ml) and anhydrous tetrahydrofuran (THF, 30 ml) to -78°C using a dry ice/acetone bath.[4]

  • Addition of Starting Material: Add a pre-cooled (-78°C) solution of 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in anhydrous THF (30 ml) dropwise to the LDA solution over 20 minutes. Maintain the temperature at -78°C.[4]

    • Rationale: The slow, dropwise addition to the cold, stirred LDA solution is crucial to control the exothermic reaction and prevent side reactions. The low temperature maintains the stability of the lithiated intermediate.

  • Metalation: Stir the reaction mixture at -78°C for 3 hours to ensure complete deprotonation at the C4 position.[4]

  • Carboxylation: Bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.[4]

    • Rationale: CO₂ acts as the electrophile, reacting with the lithiated pyridine to form the corresponding carboxylate salt.

  • Warming and Quenching: Allow the reaction to warm to -30°C for 1 hour, then to 0°C. Quench the reaction by adding water (75 ml).[4]

  • Purification and Isolation:

    • Wash the aqueous phase with diethyl ether (100 ml) to remove any unreacted starting material.

    • Adjust the pH of the aqueous solution to 2 by adding 2N hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.[4]

    • Age the resulting white precipitate for 18 hours, then collect by filtration and air-dry to afford this compound.[4]

Quantitative Data Summary:

ParameterValueReference
Starting Material2-chloro-3-fluoropyridine (4.0 g)[4]
Yield4.22 g (79%)[4]
AppearanceWhite Solid[4]
¹H NMR (360 MHz, DMSO)δ 7.80 (dd, 1H), 8.39 (d, 1H), 14.20 (s, 1H)[4]
Protocol 2: Esterification to Methyl 2-Chloro-3-fluoroisonicotinate

The carboxylic acid is often converted to its methyl ester to facilitate subsequent coupling reactions or to modify its solubility and reactivity. This protocol uses thionyl chloride to form the highly reactive acid chloride in situ, which is then quenched with methanol.

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend this compound (3.30 g, 18.8 mmol) in thionyl chloride (40 ml) and heat under reflux for 2.5 hours.[4]

    • Rationale: Thionyl chloride is an excellent reagent for converting carboxylic acids to acid chlorides. The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl).

  • Solvent Removal: Evaporate the excess thionyl chloride. Azeotropically dry the residue with toluene (100 ml) to remove any remaining traces of water or HCl. The result is a pale yellow oil (the crude acid chloride).[4]

  • Esterification: Dissolve the oil in dichloromethane (20 ml) and cool to 0°C. Add methanol (2.42 g, 75.3 mmol) dropwise over 15 minutes.[4]

  • Reaction Completion: Allow the mixture to warm to ambient temperature and stir for 18 hours.[4]

  • Workup and Isolation:

    • Evaporate the solvent.

    • Partition the residue between water (75 ml) and dichloromethane (100 ml).

    • Extract the aqueous phase again with dichloromethane (100 ml).

    • Combine the organic layers, wash with brine (75 ml), dry over anhydrous sodium sulphate, filter, and evaporate to yield the final product.[4]

Quantitative Data Summary:

ParameterValueReference
Starting MaterialThis compound (3.30 g)[4]
Yield3.32 g (93%)[4]
AppearancePale Yellow Solid[4]
¹H NMR (360 MHz, CDCl₃)δ 3.99 (s, 3H), 7.70 (dd, 1H), 8.31 (d, 1H)[4]
Protocol 3: Synthesis of a Fused Heterocyclic Scaffold

This protocol demonstrates the use of Methyl 2-chloro-3-fluoroisonicotinate as a building block for a more complex heterocyclic system, 8-fluoroimidazo[1,2-a]pyridine-7-carboxylic acid methyl ester. This class of compounds is of significant interest in medicinal and agrochemical research.

Synthetic Pathway:

A Methyl 2-Chloro-3-fluoroisonicotinate C Cyclization/ Aromatization A->C Reagents & Heat B Aminoacetaldehyde dimethyl acetal B->C D 8-Fluoroimidazo[1,2-a]pyridine- 7-carboxylic acid methyl ester C->D

Caption: Synthesis of a fused imidazo[1,2-a]pyridine scaffold.

Step-by-Step Methodology:

While the specific reagents for this step are described as "as described in Example 1" in the source material, a typical procedure for this transformation involves a two-step sequence: nucleophilic substitution followed by cyclization.[4]

  • Nucleophilic Substitution: React Methyl 2-chloro-3-fluoroisonicotinate (3.32 g, 17.5 mmol) with aminoacetaldehyde dimethyl acetal in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP). The amino group displaces the chlorine at the C2 position.

  • Cyclization and Aromatization: Heat the resulting intermediate in the presence of an acid catalyst (e.g., polyphosphoric acid or a strong mineral acid). This promotes the cyclization of the aminoacetal side chain onto the pyridine nitrogen, followed by elimination of methanol and water to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Isolation: The final product is isolated and purified using standard techniques such as crystallization or column chromatography. The reported yield for this transformation is 41%.[4]

This fused heterocyclic product can then undergo further functionalization, such as bromination, to generate a library of compounds for biological screening in agrochemical development programs.[4]

Conclusion and Future Outlook

This compound is a strategic building block that provides a gateway to novel, fluorinated agrochemicals. Its well-defined reactivity allows for the rational design and synthesis of diverse molecular scaffolds, from simple amides to complex fused heterocyclic systems. The protocols detailed herein offer a robust foundation for researchers to utilize this intermediate in their discovery programs. As the demand for more efficient and sustainable crop protection solutions grows, the importance of versatile fluorinated intermediates like this compound in the synthetic chemist's toolbox will only continue to increase.

References

palladium-catalyzed cross-coupling of 2-Chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-fluoroisonicotinic Acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the . This fluorinated pyridine scaffold is a valuable building block in pharmaceutical discovery, and its derivatization via modern synthetic methods is of paramount importance. This document moves beyond simple procedural lists to explain the underlying scientific principles, the rationale for reagent selection, and the mechanistic pathways that govern these powerful transformations. We will explore key C-C and C-N bond-forming reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust framework for the synthesis of novel molecular entities.

Introduction: The Strategic Value of this compound

Halogenated nicotinic acid derivatives are critical intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials.[1] Specifically, the this compound scaffold presents a unique combination of reactive handles and electronic properties. The pyridine nitrogen, the ortho-chlorine, the meta-fluorine, and the carboxylic acid group all influence the molecule's reactivity and its potential interactions in a biological context.

The presence of a fluorine atom can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2] The chlorine atom at the 2-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis that enables the efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][4] The carboxylic acid group provides a point for further derivatization (e.g., amidation) and enhances the electron-deficient nature of the pyridine ring, which facilitates the key oxidative addition step in the catalytic cycle.[5]

This guide is designed to serve as a practical resource for harnessing the synthetic potential of this versatile building block.

The Engine of Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction.[6] Their power lies in a reliable, multi-step catalytic cycle that brings together two fragments with high precision and functional group tolerance.[3][7] The generally accepted mechanism proceeds through three elementary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond (C-Cl in this case) of the electrophile. This step oxidizes the metal center from Pd(0) to Pd(II).[10]

  • Transmetalation : The organometallic nucleophile (e.g., an organoboron, organotin, or amine complex) transfers its organic group to the palladium center, displacing the halide.[8][10]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9]

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and hetero-biaryl linkages by coupling an organohalide with an organoboron compound, typically a boronic acid.[3][8] Its popularity in the pharmaceutical industry stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[10][11]

Scientific Rationale & Causality
  • Substrate Activation : The this compound is an electron-deficient heterocycle. The electron-withdrawing effects of the ring nitrogen, the fluorine atom, and the carboxylic acid group make the C2-Cl bond highly susceptible to oxidative addition by the Pd(0) catalyst, which is the rate-determining step for many chloroarenes.[5][11]

  • Catalyst & Ligand Selection : For electron-deficient chlorides, catalyst systems employing bulky, electron-rich phosphine ligands are often required. Ligands like SPhos, XPhos, or RuPhos stabilize the Pd(0) center and accelerate both the oxidative addition and the reductive elimination steps. Pre-formed catalysts, or "precatalysts," are often used to ensure the efficient generation of the active Pd(0) species.[12]

  • The Role of the Base : A base is essential in the Suzuki coupling.[13] It serves two primary functions: (1) it activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates transmetalation, and (2) it neutralizes any acid generated during the reaction.[13][14] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), the palladium precatalyst (e.g., 3 mol%), and the base (2.0 equiv.).[15]

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 10:1, 0.1 M concentration relative to the limiting reagent).

  • Reaction Conditions : Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product.

  • Extraction : Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography or recrystallization to yield the desired 2-aryl-3-fluoroisonicotinic acid.

Data Presentation: Typical Suzuki-Miyaura Conditions
Coupling Partner (R-B(OH)₂)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield
Phenylboronic acidSPhos Pd G3 (2%)K₃PO₄ (2.0)Dioxane/H₂O10012>85%
4-Methoxyphenylboronic acidXPhos Pd G3 (2%)K₂CO₃ (3.0)Toluene/H₂O11016>90%
3-Pyridylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.0)DME/H₂O9018>75%
4-(Trifluoromethyl)phenylboronic acidRuPhos Pd G3 (3%)K₃PO₄ (2.0)Dioxane/H₂O1008>90%

Note: Yields are estimates based on reactions with structurally similar substrates and serve as a reference for expected outcomes.[15]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically forming arylamines from aryl halides and primary or secondary amines.[16][17] This transformation has become an indispensable tool in medicinal chemistry, where the arylamine moiety is a common feature in bioactive molecules.[18][19]

Scientific Rationale & Causality
  • Catalyst System : The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[19] Early systems had limited scope, but the development of sterically hindered, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) by the Buchwald group and others enabled the coupling of less reactive aryl chlorides and a wider range of amines.[16][20] These ligands promote the challenging C-N reductive elimination step.

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex) to form the palladium-amido intermediate, which precedes reductive elimination.[18] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base must be compatible with other functional groups in the molecule.[21]

  • Substrate Considerations : The carboxylic acid of the starting material is acidic and will be deprotonated by the strong bases used in this reaction. This can affect solubility and reactivity. In some cases, protecting the carboxylic acid as an ester may be beneficial, though many modern catalyst systems can tolerate the free acid.

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu or LiHMDS, 1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • Reaction Setup : In a glovebox, add the palladium precatalyst (e.g., 2 mol%) and the base (e.g., NaOtBu, 2.0 equiv.) to a dry Schlenk flask.

  • Reagent Addition : Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent and Sealing : Add the anhydrous, degassed solvent (e.g., Toluene, 0.1 M). Seal the flask tightly.[20]

  • Reaction Conditions : Remove the flask from the glovebox and heat with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours. Monitor progress by LC-MS.

  • Work-up : Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification : Dilute with water and adjust the pH to ~4 with 1M HCl. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[22][23] This reaction is exceptionally valuable for introducing a linear, sp-hybridized carbon linker into a molecule, a common strategy in drug design for probing binding pockets and modifying solubility. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt co-catalyst.[22][24]

Scientific Rationale & Causality
  • Dual Catalytic System : The Sonogashira reaction involves two interconnected catalytic cycles.[22][25]

    • Palladium Cycle : This follows the familiar pattern of oxidative addition of the aryl chloride to Pd(0), followed by transmetalation and reductive elimination.[24]

    • Copper Cycle : The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and readily undergoes transmetalation with the Pd(II)-aryl complex.[22][25]

  • Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the alkyne and as the solvent or co-solvent for the reaction.[26]

  • Copper-Free Variants : Concerns about residual copper in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These methods often require more specialized ligands and may need harsher conditions but eliminate the need for copper co-catalysts.[23]

Representative Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Amine base/solvent (e.g., Et₃N or THF/Et₃N mixture)

Procedure:

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (3 mol%).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagents : Add the degassed amine base (e.g., Et₃N) followed by the terminal alkyne (1.5 equiv.).[26]

  • Reaction Conditions : Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Extraction and Purification : Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~4. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Conclusion

The provides a powerful and versatile platform for the synthesis of diverse and complex molecules. By understanding the fundamental mechanisms of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, and by carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently generate libraries of novel compounds for drug discovery and materials science. The protocols and scientific rationale provided in this guide serve as a robust starting point for these synthetic endeavors, empowering scientists to push the boundaries of molecular design.

References

Application Notes and Protocols for the Creation of Compound Libraries Utilizing 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of the 2-Chloro-3-fluoroisonicotinic Acid Scaffold

In the landscape of modern drug discovery, the strategic selection of core scaffolds for compound library synthesis is paramount. The this compound moiety represents a highly valuable starting point for the generation of diverse chemical entities. Its inherent trifunctionality—a reactive carboxylic acid, a displaceable chloro group, and a modulating fluoro group—offers a versatile platform for combinatorial derivatization. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this scaffold in the creation of focused and diverse compound libraries. We will delve into the key chemical transformations, provide detailed experimental protocols, and discuss the underlying principles that govern the reactivity and selectivity of these reactions.

The strategic placement of the chlorine and fluorine atoms on the pyridine ring allows for selective manipulation. Generally, in nucleophilic aromatic substitution (SNAr) reactions on halopyridines, a fluorine substituent is more labile than a chlorine substituent.[1][2] This differential reactivity can be exploited to achieve regioselective diversification. Furthermore, the carboxylic acid group serves as a convenient handle for amide bond formation, a cornerstone of medicinal chemistry.[3][4] The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating library synthesis under relatively mild conditions.

Core Synthetic Strategies for Library Generation

The generation of a compound library from this compound can be conceptualized as a multi-vector diversification strategy. The three primary points of modification are the carboxylic acid (Position 4), the chloro group (Position 2), and potentially the fluoro group (Position 3) under more forcing conditions or through alternative chemistries. A logical workflow for library synthesis is depicted below.

G A This compound B Amide Library (Diversification at Position 4) A->B Amide Coupling C SNAr Library (Diversification at Position 2) A->C Nucleophilic Aromatic Substitution (SNAr) D Suzuki Coupling Library (Diversification at Position 2) A->D Suzuki-Miyaura Coupling E Sequential Diversification (Positions 4 and 2) B->E SNAr or Suzuki Coupling C->E Amide Coupling D->E Amide Coupling G A This compound B Meisenheimer Complex (Intermediate) A->B + Nucleophile (Nu-) C 2-Substituted-3-fluoroisonicotinic Acid B->C - Cl- G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Cl C Transmetalation B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar'

References

Troubleshooting & Optimization

Technical Support Center: Navigating Byproduct Formation in the Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-3-fluoroisonicotinic acid (CAS 628691-93-0). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical pyridine intermediate. We will explore the common synthetic challenges, focusing on the identification and mitigation of frequently encountered byproducts. Our approach is rooted in mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during the synthesis of this compound.

Q1: What are the principal synthetic routes to this compound, and what are their associated byproduct profiles?

A1: There are two predominant synthetic strategies, each with a distinct set of potential impurities. The choice of route often depends on starting material availability and scalability requirements.

  • Directed Ortho-Metalation (DoM) / Carboxylation: This common lab-scale synthesis involves the deprotonation of 2-chloro-3-fluoropyridine using a strong base like Lithium Diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide[1]. The primary byproduct is unreacted starting material due to incomplete metalation or quenching. Isomeric acids can also form if metalation is not regioselective.

  • Hydrolysis of a Cyanopyridine Precursor: This route typically starts from a corresponding 4-cyano-substituted pyridine and involves hydrolysis under acidic or basic conditions. The most common byproduct is the intermediate amide (2-chloro-3-fluoroisonicotinamide) resulting from incomplete hydrolysis[2][3]. Harsh conditions can lead to further degradation.

The diagram below illustrates these primary pathways and the points at which key byproducts can emerge.

Synthesis_Byproducts Figure 1: Primary Synthesis Routes and Key Byproduct Junctions cluster_0 Route 1: Directed Ortho-Metalation cluster_1 Route 2: Cyanopyridine Hydrolysis cluster_2 Common Degradation Pathway SM1 2-Chloro-3-fluoropyridine INT1 Lithiation with LDA (-78°C) SM1->INT1 PROD 2-Chloro-3-fluoro- isonicotinic Acid INT1->PROD Quench with CO2 BP1 Unreacted Starting Material (Incomplete Lithiation) INT1->BP1 Side Path BP2 Isomeric Carboxylic Acids (Poor Regioselectivity) INT1->BP2 Side Path BP4 2-Chloro-3-fluoropyridine (Decarboxylation) PROD->BP4 Heat (e.g., >199°C) SM2 2-Chloro-3-fluoro- 4-cyanopyridine INT2 Acid or Base Hydrolysis SM2->INT2 INT2->PROD BP3 2-Chloro-3-fluoro- isonicotinamide (Incomplete Hydrolysis) INT2->BP3 Intermediate BP3->PROD Further Hydrolysis

Figure 1: Key synthesis routes and byproduct origins.

Q2: My final product shows contamination with 2-chloro-3-fluoropyridine after purification. What is the likely cause?

A2: The most probable cause is thermal decarboxylation. This compound is thermally labile and can lose CO₂ upon heating to regenerate the parent heterocycle, 2-chloro-3-fluoropyridine. The reported melting point is approximately 199°C with decomposition, indicating that significant degradation can occur at elevated temperatures. This is a known issue with many pyridinecarboxylic acids, especially those with electron-withdrawing groups[4][5].

Q3: Why is my reaction yield low when using the directed ortho-metalation (LDA) route?

A3: Low yields in this reaction are almost always traced back to two factors: the quality of the LDA and the stringency of anhydrous conditions. LDA is highly reactive with water. Any moisture in the solvent (typically THF) or on the glassware will consume the base, leading to incomplete deprotonation of the 2-chloro-3-fluoropyridine. Furthermore, the organolithium intermediate is also highly moisture-sensitive.

Q4: Can the chloro or fluoro substituents be hydrolyzed during the reaction?

A4: Yes, nucleophilic aromatic substitution (SNAr) can occur under certain conditions, although the 2-chloro group is more susceptible than the 3-fluoro group. In syntheses involving hydrolysis of a cyano group, excessively harsh basic conditions (high pH and high temperature) can lead to the formation of 2-hydroxy-3-fluoroisonicotinic acid as a byproduct[6]. This is a well-documented challenge in the chemistry of halopyridines[6].

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common issues encountered during synthesis, structured by the observed problem.

Problem: Presence of an Amide Impurity
  • Symptom: You observe a byproduct with a mass corresponding to 2-chloro-3-fluoroisonicotinamide in your LC-MS analysis, or characteristic amide peaks in your NMR spectrum.

  • Causality (Hydrolysis Route): This impurity is the intermediate in the hydrolysis of 2-chloro-3-fluoro-4-cyanopyridine. Its presence indicates that the hydrolysis reaction has not gone to completion[3]. The conversion of the amide to the carboxylic acid is often the rate-limiting step.

  • Troubleshooting Protocol:

    • Verify Reaction Conditions: Ensure that the temperature and concentration of the acid or base are sufficient. For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH, or switching to a higher-boiling solvent to increase the reaction temperature, can be effective[2].

    • Increase Reaction Time: Extend the reaction time and monitor by a suitable method (e.g., TLC or LC-MS) until the amide intermediate is no longer observed.

    • Data-Driven Optimization: The table below provides a starting point for adjusting hydrolysis conditions.

ParameterStandard ConditionRecommended AdjustmentRationale
Temperature 80-90 °CIncrease to 100-110 °CIncreases reaction rate for the final hydrolysis step.
Base Conc. 2-4 M NaOH (aq)Increase to 6-8 M NaOH (aq)Higher hydroxide concentration drives the equilibrium towards the carboxylate.
Reaction Time 4-6 hoursExtend to 8-12 hours (with monitoring)Ensures the slower amide hydrolysis step reaches completion.
Problem: Significant Amount of Unreacted Starting Material
  • Symptom: Your crude product analysis (NMR, GC-MS) shows a high percentage of the starting material (e.g., 2-chloro-3-fluoropyridine).

  • Causality (DoM/Carboxylation Route): This points to inefficient formation of the crucial organolithium intermediate. The most common culprits are:

    • Degraded or substoichiometric LDA.

    • Presence of moisture in the reaction setup.

    • Reaction temperature rising above the optimal -78°C, causing the LDA or the organolithium intermediate to decompose.

  • Troubleshooting Workflow: The following decision tree can help diagnose the root cause.

Troubleshooting_DoM Figure 2: Troubleshooting Workflow for Incomplete DoM Reaction START High % of Starting Material in Crude Product Q1 Was the LDA solution titrated before use? START->Q1 A1_NO Action: Titrate LDA immediately prior to reaction. Q1->A1_NO No A1_YES LDA concentration is correct. Q1->A1_YES Yes Q2 Were all glassware flame-dried and solvents certified anhydrous? A1_YES->Q2 A2_NO Action: Implement rigorous anhydrous techniques. Q2->A2_NO No A2_YES Moisture is unlikely the issue. Q2->A2_YES Yes Q3 Was the internal temperature maintained at -78°C throughout the LDA addition and stirring? A2_YES->Q3 A3_NO Action: Improve cooling bath and use slow, dropwise addition. Q3->A3_NO No A3_YES Temperature control is adequate. Q3->A3_YES Yes END Consider alternative issues: - Purity of starting material - Inefficient CO2 quench A3_YES->END

Figure 2: Decision tree for troubleshooting incomplete reactions.
Problem: Product Decarboxylates During Workup or Drying

  • Symptom: The final isolated solid has a lower-than-expected melting point and analysis reveals the presence of 2-chloro-3-fluoropyridine.

  • Causality: As previously mentioned, the product is thermally unstable[4]. Any step involving heat can trigger decarboxylation. This includes concentrating the reaction mixture at high temperatures or oven-drying the final product.

  • Preventative Protocol:

    • Low-Temperature Workup: After quenching the reaction, perform all extractions and washes at room temperature or below.

    • Avoid High-Heat Evaporation: When removing solvents, use a rotary evaporator with the bath temperature set no higher than 40°C.

    • Drying Procedure: Do NOT oven-dry the final product. Instead, dry the solid under high vacuum at ambient temperature for an extended period (18-24 hours) to remove residual solvents[1].

Section 3: Summary of Key Byproducts

The following table summarizes the key byproducts discussed, their structures, and molecular weights to aid in their identification.

Byproduct NameStructureMolecular FormulaMolecular WeightCommon Origin
2-Chloro-3-fluoropyridine Cl(C₅H₃FN)C₅H₃ClFN131.54Decarboxylation of product; Unreacted starting material
2-Chloro-3-fluoroisonicotinamide Cl(C₅H₃FN)C(=O)NH₂C₆H₄ClFN₂O174.56Incomplete hydrolysis of cyanopyridine precursor
2-Hydroxy-3-fluoroisonicotinic acid HO(C₅H₃FN)COOHC₆H₄FNO₃157.10Hydrolysis of the 2-chloro group under harsh basic conditions

References

troubleshooting failed reactions with 2-Chloro-3-fluoroisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-3-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Understanding the Reagent: A Quick Reference

This compound is a substituted pyridine derivative with three key features that dictate its reactivity: the electron-deficient pyridine ring, the carboxylic acid, and two halogen atoms at positions 2 (Cl) and 3 (F). The pyridine nitrogen and the fluorine atom are strongly electron-withdrawing, which significantly impacts the reactivity of the C-Cl bond and the aromatic ring.

PropertyValueSource
CAS Number 628691-93-0--INVALID-LINK--
Molecular Formula C₆H₃ClFNO₂--INVALID-LINK--
Molecular Weight 175.54 g/mol --INVALID-LINK--
Melting Point 199 °C (decomposes)--INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[1]

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Cross-coupling reactions involving 2-halopyridines can be notoriously difficult. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2] Furthermore, the C-Cl bond is less reactive in oxidative addition compared to C-Br or C-I bonds, often requiring more specialized catalytic systems.[3]

Question 1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. I see only starting material. What are the likely causes and how can I fix it?

Answer:

Failure of a Suzuki coupling with this substrate typically points to two main issues: catalyst inhibition and insufficiently reactive conditions for C-Cl bond activation.

Causality and Troubleshooting Workflow:

G cluster_0 Problem: No Reaction cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Start Reaction Failure: Only Starting Material Observed Catalyst Issue: Catalyst Inhibition/Deactivation Solution: Choose a robust ligand Start->Catalyst Pyridine nitrogen inhibits Pd Conditions Issue: Poor C-Cl Activation Solution: Increase temperature, screen bases Start->Conditions C-Cl bond is inert Boronic_Acid Issue: Boronic Acid Decomposition Solution: Use boronate ester, check purity Catalyst->Boronic_Acid If reaction is still slow Solvent Issue: Poor Solubility/Side Reactions Solution: Degas thoroughly, screen solvents Conditions->Solvent If byproducts appear

Caption: Troubleshooting workflow for failed Suzuki coupling.

Detailed Solutions:

  • Catalyst System Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for 2-chloropyridines.[2] The pyridine nitrogen acts as a Lewis base and can poison the catalyst.

    • Actionable Advice: Switch to a catalyst system known for its high activity and resistance to inhibition. Electron-rich, bulky phosphine ligands are essential.

      • Recommended Systems:

        • Precatalysts: SPhos Pd G3, XPhos Pd G3, or similar Buchwald-type precatalysts.

        • In-situ generation: Pd₂(dba)₃ or Pd(OAc)₂ with a ligand like SPhos, XPhos, or RuPhos. These ligands are designed to promote the challenging oxidative addition step with aryl chlorides.[2]

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than sodium carbonate (Na₂CO₃) for these substrates.

    • Temperature: C-Cl bond activation requires higher temperatures, typically in the range of 90-120 °C.[4]

    • Solvent: Aprotic polar solvents are preferred. 1,4-Dioxane/water or toluene/water mixtures are common. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[4]

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), especially at high temperatures and in the presence of water.

    • Actionable Advice:

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.

      • Consider using the corresponding pinacol boronate ester, which is often more stable.

      • Ensure the boronic acid is pure and not partially decomposed.

  • The Carboxylic Acid Group: The free carboxylic acid can interfere with the reaction by reacting with the base. While some Suzuki reactions tolerate free acids, it is often beneficial to protect it.

    • Actionable Advice: Convert the carboxylic acid to a methyl or ethyl ester prior to the coupling reaction. This can be achieved using standard esterification conditions (e.g., SOCl₂ in methanol).[1]

Question 2: My Suzuki coupling is producing a significant amount of homocoupled boronic acid and dehalogenated starting material. What's going wrong?

Answer:

These side products typically indicate issues with the catalytic cycle, often related to catalyst health and reaction setup.

  • Homocoupling (Biaryl from Boronic Acid): This often arises from the presence of oxygen, which can cause oxidative coupling of the boronic acid. It can also occur if the transmetalation step is slow compared to other pathways.

  • Dehalogenation (Reduction of the C-Cl bond): This side reaction can occur if there are sources of hydride in the reaction mixture or if the reductive elimination step is slow.

Solutions to Minimize Byproducts:

Side ProductLikely CauseRecommended Action
Homocoupling Oxygen in the reaction mixtureThoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.
Slow transmetalationEnsure the base is strong enough and sufficiently soluble to activate the boronic acid effectively.[5]
Dehalogenation Impure solvents or reagentsUse anhydrous, high-purity solvents.
Catalyst degradationUse a fresh, high-quality palladium source and ligand.

Section 2: Troubleshooting Amide Bond Formation

Amide coupling is a fundamental transformation. With this compound, the main challenge is activating the carboxylic acid without promoting unwanted side reactions on the electron-deficient pyridine ring.

Question 3: My amide coupling reaction using standard coupling reagents (e.g., HATU, HBTU) is giving low yields and multiple unidentified byproducts. How can I improve this?

Answer:

Low yields in amide couplings with this substrate often stem from either inefficient activation of the carboxylic acid or side reactions involving the activated intermediate. The electron-withdrawing nature of the ring can make the activated acid highly reactive and prone to decomposition.

Recommended Protocol: The Acid Chloride Method

A robust and often cleaner method for this substrate is to first convert the carboxylic acid to the acyl chloride, followed by reaction with the amine. This two-step, one-pot procedure isolates the activation step from the coupling step, often leading to higher yields.[6]

G cluster_0 Amide Coupling Workflow Start 2-Chloro-3-fluoro- isonicotinic acid Activation Step 1: Activation (e.g., SOCl₂ or (COCl)₂) Start->Activation Intermediate Acyl Chloride Intermediate (Highly Reactive) Activation->Intermediate Coupling Step 2: Coupling Add Amine + Base (e.g., Et₃N) Intermediate->Coupling Product Desired Amide Product Coupling->Product

Caption: Recommended workflow for amide coupling.

Step-by-Step Experimental Protocol:

  • Acid Chloride Formation:

    • In a dry flask under an inert atmosphere, suspend this compound (1.0 equiv.) in a minimal amount of an inert solvent like dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) (2.0-3.0 equiv.) or oxalyl chloride ((COCl)₂) (1.5 equiv.) with a catalytic amount of DMF.

    • Gently heat the mixture to reflux (typically 40-80 °C) for 1-3 hours until the solid dissolves and gas evolution ceases.[1]

    • Cool the reaction to room temperature and remove the excess SOCl₂ or (COCl)₂ under reduced pressure. It is crucial to remove all excess activating agent.

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve your amine (1.0-1.2 equiv.) and a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) in anhydrous DCM.

    • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup to remove the base and any remaining starting materials.

Causality: By forming the acyl chloride first, you create a highly electrophilic species that reacts rapidly and cleanly with the amine. This avoids the potential for coupling reagents like HATU to react with the pyridine nitrogen or for the activated ester intermediate to decompose.

Question 4: During my amide coupling workup, I am struggling to separate my product from the starting carboxylic acid. What purification strategies do you recommend?

Answer:

Purification can be challenging due to the similar polarities of the starting acid and the amide product.

  • Acid-Base Extraction: This is the most effective method.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.

    • Wash with a dilute aqueous base (e.g., 1 M NaHCO₃ or Na₂CO₃ solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is the next step.

    • Solvent System: A gradient of ethyl acetate in hexanes or DCM/methanol is typically effective.

    • Tailing: Amine-containing compounds can "tail" on silica gel. To prevent this, you can add a small amount (0.5-1%) of triethylamine to your eluent.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen makes the ring highly activated towards nucleophilic attack. The chloro group at the 2-position is the most likely site for substitution. In SNAr reactions of halopyridines, fluoride is often a better leaving group than chloride, meaning the C-F bond is more reactive than the C-Cl bond under these conditions.[7]

Question 5: I am attempting an SNAr reaction with an amine nucleophile, but the reaction is sluggish and incomplete. How can I drive it to completion?

Answer:

While the ring is activated, SNAr reactions still require sufficient energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.

Key Parameters to Optimize:

  • Temperature: SNAr reactions often require elevated temperatures.

    • Actionable Advice: Increase the reaction temperature, potentially to the boiling point of the solvent. Microwave irradiation can also be highly effective for accelerating these reactions, often reducing reaction times from hours to minutes.[8]

  • Base: A base is often required to deprotonate the nucleophile (if it's neutral, like an amine) or to facilitate the elimination of the leaving group.

    • Actionable Advice: For amine nucleophiles, a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃ is recommended. The choice of base can significantly impact the reaction rate.

  • Solvent: Polar aprotic solvents are ideal for SNAr as they can solvate the charged intermediate.

    • Actionable Advice: Screen solvents like DMF, DMSO, NMP, or sulfolane. These high-boiling point solvents are well-suited for high-temperature reactions.

Section 4: Potential Side Reactions and Stability

Question 6: I am concerned about the stability of this compound under my reaction conditions. Is decarboxylation a risk?

Answer:

Yes, decarboxylation is a potential side reaction for many pyridinecarboxylic acids, especially under harsh conditions.[9]

Conditions Favoring Decarboxylation:

  • High Temperatures: Heating above the melting point (199 °C) will cause decomposition.[1] Prolonged heating in solution, especially above 150 °C, can also induce decarboxylation.[10]

  • Strongly Acidic or Basic Conditions: While the molecule is relatively stable, extreme pH combined with heat can facilitate the loss of CO₂.

Mitigation Strategies:

  • Keep Temperatures as Low as Possible: Use a more active catalyst or a microwave reactor to reduce the required reaction time and temperature.

  • Protect the Carboxylic Acid: Converting the acid to an ester is an effective way to prevent decarboxylation, as esters are much more stable under these conditions.

  • Avoid Unnecessary Exposure to Strong Acids/Bases: Neutralize the reaction mixture promptly during workup.

References

Technical Support Center: Side Reaction Pathways for Halogenated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for halogenated isonicotinic acids. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming common side reactions encountered during the synthesis and modification of these critical pharmaceutical and agrochemical intermediates. As Senior Application Scientists, we understand that unexpected results can be a significant roadblock, and this resource is structured to help you diagnose and resolve these issues efficiently.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant decarboxylation of my halogenated isonicotinic acid during my reaction. What is causing this and how can I prevent it?

A1: Decarboxylation is a common side reaction for pyridinecarboxylic acids, particularly under thermal stress or in the presence of certain catalysts. The stability of the resulting carbanion intermediate plays a crucial role.

Causality: The lone pair of electrons on the nitrogen atom in the pyridine ring can stabilize the negative charge that develops on the ring during decarboxylation, especially when the carboxylic acid group is at the 2- or 4-position. This stabilization facilitates the loss of CO2. For isonicotinic acids (4-carboxy pyridines), this effect is pronounced. The rate of decarboxylation can be significantly influenced by the reaction conditions. For instance, heating in high-boiling point polar solvents like NMP can promote this side reaction.[1][2] The presence of acids or bases can also catalyze the process. Studies have shown that the zwitterionic form of pyridinecarboxylic acids can be an intermediate in decarboxylation, with the rate being pH-dependent.[3][4]

Troubleshooting and Prevention:

  • Temperature Control: This is the most critical parameter. Avoid excessive heating. If your desired reaction requires high temperatures, carefully monitor the reaction progress and time to minimize exposure to decarboxylation-promoting conditions.

  • Solvent Choice: Consider using a lower-boiling point solvent if the reaction chemistry allows.

  • pH Control: If the reaction is performed in an aqueous or protic medium, buffering the solution can help to minimize the formation of the reactive zwitterionic species.[3][4]

  • Derivative Protection: In some cases, converting the carboxylic acid to an ester or amide prior to subsequent reactions can prevent decarboxylation. These groups are generally more stable under thermal stress.

Q2: During a nucleophilic aromatic substitution (SNAr) reaction on a dihalogenated isonicotinic acid, I'm getting a mixture of products instead of selective substitution. Why is this happening?

A2: The regioselectivity of SNAr on dihalogenated pyridines is governed by the electronic effects of the nitrogen atom and the carboxylic acid group, as well as the nature of the leaving group.

Causality: The pyridine nitrogen is strongly electron-withdrawing, making the positions ortho (2,6) and para (4) to it more electrophilic and thus more susceptible to nucleophilic attack.[5] The carboxylic acid group is also electron-withdrawing, further activating the ring. In a typical dihalogenated isonicotinic acid, such as 2,6-dichloro-4-pyridinecarboxylic acid, both the 2- and 6-positions are activated.

The selectivity of the substitution is a result of the stabilization of the Meisenheimer intermediate, a resonance-stabilized carbanion formed during the reaction.[6][7] Attack at the 2- or 4-position allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor.[5] When both positions are halogenated, a mixture of products can result if the reaction conditions are not optimized for selectivity.

Troubleshooting and Prevention:

  • Leaving Group Differentiation: If your starting material has different halogens (e.g., 2-chloro-6-fluoro-isonicotinic acid), substitution will generally occur at the position with the better leaving group. The typical reactivity order for SNAr is F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions.[8] This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the pathway with the lower activation energy.

  • Catalyst/Ligand Choice in Cross-Coupling: For palladium-catalyzed reactions, the choice of ligand can dramatically influence site-selectivity.[9]

Q3: I am attempting a Suzuki-Miyaura cross-coupling reaction with a chlorinated isonicotinic acid, but I'm observing significant amounts of homo-coupling of the boronic acid and hydrodehalogenation. What are the likely causes?

A3: Homo-coupling of the boronic acid (forming a biaryl from two boronic acid molecules) and hydrodehalogenation (replacement of the halogen with a hydrogen) are common side reactions in palladium-catalyzed cross-coupling reactions.[10][11][12]

Causality:

  • Homo-coupling: This side reaction can be catalyzed by the palladium catalyst, especially in the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.[11] The mechanism can be complex and may involve transmetalation followed by reductive elimination of the resulting diorganopalladium species.

  • Hydrodehalogenation: This occurs when a hydride source is present in the reaction mixture. The source of the hydride can be the solvent (e.g., alcohols), the base (e.g., from β-hydride elimination of an alkoxide base), or even the boronic acid itself. The palladium catalyst can insert into the carbon-halogen bond and then react with the hydride source instead of the boronic acid. In Buchwald-Hartwig amination, a related reaction, hydrodehalogenation can occur via β-hydride elimination from a palladium-amido intermediate.[13][14]

Troubleshooting and Prevention:

Side ReactionTroubleshooting StepsRationale
Homo-coupling 1. Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen.[10]Oxygen can promote the oxidative homo-coupling of boronic acids.[11]
2. Use a Slight Excess of Boronic Acid: Using a small excess (e.g., 1.1-1.2 equivalents) of the boronic acid can favor the desired cross-coupling over homo-coupling.[10]This shifts the reaction equilibrium towards the formation of the cross-coupled product.
3. Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homo-coupling. Screening different catalyst systems can be beneficial.[15]The electronic and steric properties of the ligand can influence the relative rates of the desired and undesired reaction pathways.
Hydrodehalogenation 1. Choice of Base: Avoid bases that can readily provide a hydride source, such as those with β-hydrogens. Consider using bases like K3PO4 or Cs2CO3.[10]These bases are less likely to undergo β-hydride elimination.
2. Solvent Selection: Use anhydrous, aprotic solvents.This minimizes the presence of adventitious water or other proton sources that can lead to hydrodehalogenation.
3. Ligand Selection: Employ bulky, electron-rich ligands.These ligands can accelerate the rate of reductive elimination, which is the product-forming step, thereby outcompeting the hydrodehalogenation pathway.[14]
Q4: My halogenated isonicotinic acid appears to be hydrolyzing to the corresponding hydroxy-isonicotinic acid during workup or purification. How can I avoid this?

A4: The halogen atoms on a pyridine ring, particularly at the 2- and 4-positions, are activated towards nucleophilic substitution, and water can act as a nucleophile, especially under acidic or basic conditions.[16][17]

Causality: The electron-withdrawing nature of the pyridine nitrogen makes the carbon atoms at the 2- and 4-positions electron-deficient and thus susceptible to attack by nucleophiles like water.[5] This process is a form of nucleophilic aromatic substitution (SNAr). The reaction can be catalyzed by acid, which protonates the pyridine nitrogen, further increasing the ring's electrophilicity. It can also be promoted by base, which can deprotonate water to the more potent nucleophile, hydroxide. The reactivity of the halogen follows the trend F > Cl > Br > I for SNAr reactions.[8]

Troubleshooting and Prevention:

  • Neutralize Carefully: During aqueous workup, carefully neutralize the reaction mixture to a pH around 7 before extraction. Avoid strongly acidic or basic conditions for prolonged periods.

  • Use Anhydrous Conditions: If possible, perform extractions and purifications under anhydrous conditions. Use dried solvents and consider using techniques like azeotropic distillation to remove water.

  • Temperature Control: Hydrolysis is generally accelerated at higher temperatures. Keep the temperature low during workup and purification.

  • Rapid Workup: Minimize the contact time of your compound with aqueous phases.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homo-Coupling in Suzuki-Miyaura Reactions
  • Reagent and Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (argon or nitrogen). Use anhydrous solvents.

  • Reaction Setup: To a dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the halogenated isonicotinic acid (1.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add the boronic acid (1.1-1.2 equiv.) and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or DMF) via a syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

Diagrams of Key Pathways

Decarboxylation_Mechanism cluster_0 Decarboxylation of Isonicotinic Acid start Halogenated Isonicotinic Acid intermediate Zwitterionic Intermediate (Protonated Nitrogen) start->intermediate + H+ transition Transition State (Loss of CO2) intermediate->transition Heat (Δ) product Decarboxylated Pyridine transition->product - CO2

Caption: Proposed mechanism for the decarboxylation of isonicotinic acid.

SNAr_Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) reactant Dihalogenated Isonicotinic Acid meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + Nucleophile (Nu-) product Substituted Product meisenheimer->product - Halide (X-)

Caption: Generalized mechanism for SNAr on a halogenated pyridine.

Suzuki_Side_Reactions cluster_2 Troubleshooting Focus main Suzuki-Miyaura Coupling Desired Cross-Coupling Homo-Coupling Hydrodehalogenation degas Degas Solvents main:f1->degas Minimize O2 base Optimize Base main:f2->base Avoid Hydride Source ligand Select Bulky Ligand main:f2->ligand Promote Reductive Elimination

Caption: Troubleshooting logic for common Suzuki coupling side reactions.

References

Technical Support Center: Analytical Methods for Impurity Detection in 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-3-fluoroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the detection of impurities in this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound and its impurities.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My HPLC chromatogram for this compound shows significant peak tailing for the main component and its impurities. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for acidic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

Causality and Step-by-Step Troubleshooting:

  • Secondary Silanol Interactions: Un-dissociated silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.

    • Protocol: To minimize these interactions, ensure the mobile phase pH is low enough to keep the acidic analyte in its protonated form.[1] Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[1] The mobile phase pH should ideally be set 2 pH units below the pKa of this compound to ensure it remains in a single ionic form.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Protocol: Prepare 1:10 and 1:100 dilutions of your sample and inject them. If the peak shape improves significantly, the original sample was overloading the column.[1]

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.[3]

    • Protocol: Disconnect the column from the detector and wash it according to the manufacturer's instructions.[1] For many reversed-phase columns, flushing with a strong solvent like isopropanol or acetonitrile can remove contaminants.[1]

  • Mobile Phase Issues: Improperly prepared or contaminated mobile phase can affect peak shape.

    • Protocol: Prepare a fresh mobile phase using HPLC-grade solvents and high-purity water.[1] Filter all aqueous buffers before use and ensure the mobile phase reservoirs are clean.[1]

Issue 2: Inconsistent Retention Times

Question: I'm observing a drift in retention times for my analytes during a series of HPLC runs. What could be causing this variability?

Answer:

Retention time drift can compromise the reliability of your analytical method. The most common causes are related to the mobile phase, temperature fluctuations, or column equilibration.

Causality and Step-by-Step Troubleshooting:

  • Mobile Phase Composition: Even small changes in the mobile phase composition can lead to shifts in retention time.

    • Protocol: Prepare a fresh mobile phase daily.[1] If using a gradient, ensure the pump's proportioning valves are working correctly.[4]

  • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Protocol: Use a thermostatted column oven to maintain a consistent temperature.[4]

  • Column Equilibration: Insufficient equilibration time between runs can cause retention time drift, especially in gradient elution.

    • Protocol: Increase the column equilibration time to ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection.[4]

  • Mobile Phase pH near Analyte pKa: If the mobile phase pH is close to the pKa of this compound, small pH variations can cause significant shifts in retention time.[2]

    • Protocol: Adjust the mobile phase pH to be at least 1-2 pH units away from the analyte's pKa.[1][2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analytical methods for impurity profiling of this compound.

Question 1: What are the most suitable analytical techniques for identifying and quantifying impurities in this compound?

Answer:

A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[][6][7] A reversed-phase C18 column is often a good starting point.

  • Gas Chromatography (GC): Useful for volatile impurities such as residual solvents.[][6][8]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information and structural details of unknown impurities.[][6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of isolated impurities.[6][9]

Table 1: Comparison of Analytical Techniques for Impurity Profiling

TechniquePrimary UseAdvantagesLimitations
HPLC-UV Quantification of known and unknown impuritiesRobust, reproducible, widely availableMay not be suitable for non-UV active compounds
LC-MS Identification and quantification of impuritiesHigh sensitivity and specificity, provides molecular weightMatrix effects can suppress ionization
GC-FID/MS Analysis of volatile impurities (e.g., residual solvents)High sensitivity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
NMR Structural elucidation of isolated impuritiesProvides definitive structural informationRequires relatively pure and concentrated samples

Question 2: What are the common types of impurities that can be expected in this compound?

Answer:

Impurities in an active pharmaceutical ingredient (API) like this compound can be classified into three main categories according to ICH guidelines:

  • Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[6] For this compound, potential organic impurities could include isomers, starting materials like 2-chloro-3-fluoropyridine, or by-products from incomplete reactions.[10]

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, heavy metals, or other residual metals.[6]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process.[6]

Question 3: How do I develop a stability-indicating HPLC method for this compound?

Answer:

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.

Workflow for Developing a Stability-Indicating Method:

Caption: Workflow for stability-indicating method development.

To demonstrate the specificity of a stability-indicating method, you should include samples with relevant degradation products in your study.[11] This can be achieved through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[7] The goal is to achieve 5-20% degradation of the active ingredient.

Section 3: Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for the analysis of this compound and its impurities. Optimization will likely be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile

Rationale for Parameter Selection:

  • C18 Column: A versatile stationary phase for the separation of a wide range of compounds.

  • Formic Acid: Used as a mobile phase modifier to improve peak shape for acidic compounds and is compatible with mass spectrometry.

  • Gradient Elution: Allows for the separation of compounds with a range of polarities.

  • UV Detection at 270 nm: A reasonable starting wavelength for aromatic compounds. A full UV scan of the main component should be performed to determine the optimal wavelength.

References

Technical Support Center: Reaction Condition Optimization for Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis and optimization of substituted nicotinic acids. These pyridine-3-carboxylic acid scaffolds are cornerstones in medicinal chemistry and materials science, yet their synthesis is often fraught with challenges stemming from the inherent electronic properties of the pyridine ring.[1][2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from high-level strategic planning to fine-tuning specific reaction parameters.

Section 1: Strategic Synthesis—Choosing Your Path

The first critical decision is how to approach the target molecule. Broadly, syntheses are categorized into two strategies: building the pyridine ring from acyclic precursors (de novo synthesis) or modifying a pre-existing, functionalized pyridine core.[1]

Q1: Should I build the ring from scratch or functionalize an existing nicotinic acid derivative?

A1: The optimal strategy depends on the desired substitution pattern and the availability of starting materials.

  • De Novo Synthesis (e.g., Hantzsch or Bohlmann-Rahtz Synthesis): This is often the most efficient route for accessing polysubstituted pyridines, especially those with specific alkyl groups at the 2-, 4-, and 6-positions. The Hantzsch synthesis, for example, is a powerful one-pot, multi-component reaction that constructs a highly functionalized dihydropyridine, which is then oxidized to the aromatic pyridine.[3][4] This approach is ideal when the required substitution pattern is difficult to achieve through functionalization.

  • Core Functionalization (e.g., Cross-Coupling or C-H Functionalization): This is the preferred method for introducing aryl, heteroaryl, or complex amino groups. If your target involves coupling a nicotinic acid core to another aromatic system, palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are the industry standard.[1] This strategy is advantageous for late-stage diversification in drug discovery programs. However, it is critically dependent on the availability of a suitable halogenated or otherwise activated nicotinic acid precursor.

Decision Workflow: De Novo vs. Core Functionalization

G start Define Target Substituted Nicotinic Acid q1 Is the desired substitution pattern complex and/or polysubstituted (e.g., multiple alkyl groups)? start->q1 de_novo Pursue De Novo Synthesis (e.g., Hantzsch, Bohlmann-Rahtz) q1->de_novo  Yes functionalization Pursue Core Functionalization q1->functionalization No   q2 Is a suitable halogenated or activated nicotinic acid precursor available? functionalization->q2 cross_coupling Use Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) q2->cross_coupling  Yes consider_alt Consider C-H Functionalization or alternative precursor synthesis q2->consider_alt No  

Caption: High-level decision-making for synthetic strategy.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is invaluable for C-C and C-N bond formation. However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom create specific challenges.[5][6][7]

Q2: My Suzuki-Miyaura coupling with a bromo-nicotinic acid ester is giving low yield. What are the most common causes?

A2: Low yields in Suzuki couplings of pyridine substrates typically stem from three main issues: catalyst inhibition, poor reactivity of the boron reagent, or competing side reactions.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][7]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the metal center and promote the desired catalytic cycle.[7] For particularly stubborn couplings, consider using pyridine sulfinates as coupling partners instead of boronic acids, as they can be highly effective.[8]

  • The "2-Pyridyl Problem" and Boronic Acid Instability: Boronic acids substituted at the 2-position of the pyridine ring are often unstable and prone to protodeboronation (replacement of the B(OH)₂ group with a hydrogen).[7][9]

    • Solution: Use more stable boronic esters, such as pinacol (Bpin) or MIDA boronates, which act as a "slow release" form of the boronic acid.[9] Additionally, ensure your reaction conditions are meticulously anhydrous, as excess water can accelerate protodeboronation, especially with strong bases.[9]

  • Incorrect Base or Solvent Selection: The base is critical for the transmetalation step.[9]

    • Solution: For challenging couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[9] The solvent must keep all components in solution; common choices include dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[9]

Parameter Recommendation for Challenging Pyridine Suzuki Couplings Rationale
Pd Precatalyst Pd₂(dba)₃ or Palladacycle precatalysts (e.g., G3-XPhos)Readily form the active Pd(0) species.[10]
Ligand Bulky, electron-rich biarylphosphines (XPhos, SPhos, RuPhos)Accelerates oxidative addition/reductive elimination and prevents N-coordination.[7]
Boron Reagent Pinacol (Bpin) or MIDA estersMore stable and less prone to protodeboronation than boronic acids.[9]
Base K₃PO₄, Cs₂CO₃Strong, effective bases for facilitating transmetalation.[9]
Solvent Dioxane/H₂O, THF/H₂O, TolueneAprotic polar or ethereal solvents ensure solubility of reagents.[9]
Q3: I am attempting a Buchwald-Hartwig amination on a 2-chloronicotinate, but the reaction is stalled. How can I optimize it?

A3: Chloropyridines are notoriously unreactive substrates for Buchwald-Hartwig amination due to the strength of the C-Cl bond.[11] Success hinges on selecting a highly active catalytic system capable of overcoming the high activation barrier for oxidative addition.

  • Insufficiently Active Catalyst: Standard catalysts like Pd(OAc)₂/BINAP may not be active enough.

    • Solution: This is primarily a ligand problem. Use state-of-the-art, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[11] These ligands create a highly electron-rich palladium center that is more capable of breaking the strong C-Cl bond.

  • Inappropriate Base: The base must be strong enough to deprotonate the amine without causing substrate or product degradation.

    • Solution: Sodium tert-butoxide (NaOtBu) is the go-to strong base for these reactions. If you observe decomposition, a slightly weaker base like lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher reaction temperatures.[11][12]

  • Solvent Issues: The solvent's polarity and coordinating ability can significantly impact the reaction.

    • Solution: Non-polar, aprotic solvents like toluene or dioxane are generally preferred. Avoid coordinating solvents like acetonitrile or pyridine itself, as they can bind to the palladium and inhibit catalysis.[12]

G

References

preventing decomposition of 2-Chloro-3-fluoroisonicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-3-fluoroisonicotinic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The inherent reactivity of halogenated pyridines, particularly when functionalized with a carboxylic acid, presents unique challenges. Decomposition is a primary obstacle to achieving high yield and purity. This guide provides in-depth troubleshooting advice and foundational knowledge to help you mitigate these issues, explaining not just the "how" but the critical "why" behind each procedural step.

Troubleshooting Guide: Preventing Decomposition

This section addresses the most common failure modes encountered during the synthesis of this compound via the lithiation of 2-chloro-3-fluoropyridine.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?

Low yield is the most frequently reported issue and typically points to the decomposition of key intermediates. The root cause can usually be traced to one of three critical areas: suboptimal lithiation, inefficient carboxylation, or degradation during workup.

A1: Key Areas to Investigate:

  • Thermodynamic Instability of the Lithiated Intermediate: The primary route to this molecule involves the formation of a lithiated intermediate by reacting 2-chloro-3-fluoropyridine with a strong base like Lithium Diisopropylamide (LDA). This intermediate is highly reactive and thermally unstable.

    • Causality: If the temperature rises above the optimal -70°C to -78°C range, the intermediate can rapidly decompose through various side reactions before it is trapped by carbon dioxide.

    • Solution: Maintain strict temperature control throughout the addition of both the starting material to the LDA solution and during the subsequent stirring period. Use a cryostat or a well-maintained dry ice/acetone bath. Ensure your thermometer is calibrated and placed directly in the reaction mixture, not just in the cooling bath. The dropwise addition of the 2-chloro-3-fluoropyridine solution to the LDA should be slow enough to prevent any temperature spikes[1].

  • Inefficient Carboxylation (Quenching): The window of opportunity to trap the lithiated species with CO₂ is brief. Inefficient quenching allows the intermediate to decompose.

    • Causality: Simply adding a few pieces of dry ice is often insufficient. Gaseous CO₂ from sublimation can form an insulating layer, preventing efficient contact with the solution. Similarly, bubbling CO₂ gas may not provide a high enough concentration to react completely before side reactions occur.

    • Solution: The most effective method is to pour the cold reaction mixture onto a large excess of freshly crushed dry ice with vigorous stirring. This maximizes the surface area and ensures rapid, efficient carboxylation. Alternatively, bubble CO₂ gas through the cold reaction mixture for an extended period (e.g., 20 minutes) using a gas dispersion tube to create fine bubbles[1].

  • Decomposition During Acidic Workup: The final product is precipitated by acidifying the aqueous layer to a pH of approximately 2[1]. This step can be a source of decomposition if not handled correctly.

    • Causality: Localized heating from the exothermic neutralization reaction can promote decarboxylation, a common decomposition pathway for heteroaromatic carboxylic acids[2][3].

    • Solution: Conduct the acidification in an ice-water bath. Add the acid (e.g., 2N HCl) slowly, dropwise, with vigorous stirring to dissipate heat effectively. Monitor the pH continuously to avoid over-acidification.

Q2: My final product is contaminated with significant impurities. How do I identify and prevent them?

Impurity profiles often tell the story of what went wrong. The most common impurities are unreacted starting material and products from specific decomposition pathways.

A2: Common Impurities and Their Prevention:

  • Impurity: 2-Chloro-3-fluoropyridine (Starting Material)

    • Indication: Incomplete reaction.

    • Cause: Insufficient LDA, poor quality of LDA, or reaction time for the lithiation step was too short.

    • Prevention: Use freshly prepared or titrated LDA. Ensure a slight molar excess of LDA relative to the starting material. Allow the lithiation to stir for the recommended time (e.g., 3 hours) at -78°C to ensure complete formation of the intermediate[1].

  • Impurity: Decarboxylation Product (leads back to 2-Chloro-3-fluoropyridine)

    • Indication: Product instability.

    • Cause: The carboxylic acid group is removed as CO₂, typically driven by heat. This can occur during the reaction if the temperature is too high, during workup, or during drying of the final product. The stability of carbanion intermediates does not always correlate with the rate of decarboxylation of the corresponding carboxylic acids[4].

    • Prevention: Adhere to the low-temperature protocols mentioned in Q1. After filtration, dry the final product under vacuum at a mild temperature (e.g., <40°C). Avoid prolonged heating, especially in solution.

  • Impurity: 2-Hydroxy-3-fluoroisonicotinic acid

    • Indication: Nucleophilic substitution of the chloride.

    • Cause: The 2-chloro group on the pyridine ring is activated towards nucleophilic attack. During the aqueous workup, especially if the pH becomes basic for a prolonged period or if the mixture is heated, water or hydroxide ions can displace the chloride.

    • Prevention: Minimize the time the product spends in aqueous solution. Perform the workup efficiently and at low temperatures. After quenching, move directly to the acidification and precipitation step.

FAQs: Synthesis Best Practices

Q1: What is the most critical parameter to control in this synthesis?

A: Temperature. Without question, maintaining the reaction at or below -75°C during the lithiation step is paramount to preventing the decomposition of the highly unstable lithiated intermediate[1].

Q2: How do I ensure my reaction is sufficiently anhydrous?

A: Organolithium reagents like LDA react violently with water. All glassware must be oven or flame-dried under vacuum and cooled under a stream of inert gas (Argon or Nitrogen). Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.

Q3: Are there alternatives to LDA?

A: While LDA is the most commonly cited base for this specific transformation, other strong, non-nucleophilic bases could potentially be used. However, any deviation from the established protocol[1] would require significant optimization of reaction conditions (temperature, time, solvent).

Q4: What are the recommended storage conditions for the final product?

A: this compound should be stored in a cool, dry, and dark place. Given its potential for thermal decarboxylation, refrigeration is recommended for long-term storage. Some suppliers also recommend cold-chain transportation[5].

Protocols, Data, and Visualizations

Experimental Workflow and Failure Points

The following diagram illustrates the standard synthetic workflow and highlights the critical junctures where decomposition is most likely to occur.

G process_node process_node critical_node critical_node fail_node fail_node success_node success_node start Start: Anhydrous THF under Argon add_lda Add LDA Solution start->add_lda cool Cool to -78°C add_lda->cool add_sm Add 2-Chloro-3-fluoropyridine (Slowly) cool->add_sm stir Stir for 3h @ -78°C add_sm->stir temp_check Temp > -70°C? stir->temp_check quench Quench with CO2 temp_check->quench No decomp1 Intermediate Decomposition temp_check->decomp1 Yes workup Aqueous Workup & Acidification quench->workup heat_check Overheating? workup->heat_check product Final Product heat_check->product No decomp2 Decarboxylation/ Hydrolysis heat_check->decomp2 Yes

Caption: Key failure points in the synthesis workflow.

Proposed Decomposition Pathways

This diagram outlines the primary decomposition routes that lead to common impurities and reduced yield.

Decomposition cluster_synthesis Synthesis Pathway SM 2-Chloro-3-fluoro- pyridine LDA + LDA -78°C Intermediate Lithiated Intermediate SM->Intermediate Lithiation Product 2-Chloro-3-fluoro- isonicotinic Acid Intermediate->Product Carboxylation CO2 + CO2 (Quench) Heat_H2O Heat / H2O (Workup) Heat_direct Heat Hydrolysis Hydrolysis Product (2-Hydroxy-3-fluoro- isonicotinic Acid) Heat_H2O->Hydrolysis - Cl-, + OH- Decarbox Decarboxylation Product (2-Chloro-3-fluoropyridine) Heat_direct->Decarbox - CO2

References

Validation & Comparative

A Researcher's Guide to the Validation of Novel Kinase Inhibitors: A Comparative Analysis of Ceritinib and Other ALK-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals on the validation of the biological activity of novel kinase inhibitors. We will use the potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378) , as our central case study. While synthesized from complex intermediates, its core aminopyrimidine structure is a key pharmacophore whose precursors are related to functionalized nicotinic acids like 2-Chloro-3-fluoroisonicotinic acid. This guide will objectively compare Ceritinib's performance against first-generation (Crizotinib) and third-generation (Lorlatinib) alternatives, supported by established experimental data and detailed protocols for validation.

Introduction: The Role of Anaplastic Lymphoma Kinase (ALK) in Oncology

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[1] Under normal physiological conditions, its expression is largely restricted to the developing nervous system.[2] However, chromosomal rearrangements resulting in the fusion of the ALK gene with other partners (e.g., EML4, NPM) lead to the creation of oncogenic fusion proteins with constitutively active kinase domains.[2] These fusion proteins are potent drivers of tumorigenesis in several cancers, most notably in a specific subset of non-small cell lung cancer (NSCLC).[1][2]

The constitutive activation of the ALK fusion protein triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT, MAPK, and JAK/STAT pathways, which collectively promote cell proliferation, survival, and metastasis. This makes ALK a highly attractive and validated therapeutic target for ALK-positive cancers.

Below is a diagram illustrating the central role of the EML4-ALK fusion protein in oncogenic signaling.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion (Constitutively Active) GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Ceritinib Ceritinib Ceritinib->EML4_ALK Inhibition Validation_Workflow Start Novel Compound (e.g., Ceritinib Analog) Step1 Biochemical Assay: In Vitro Kinase Inhibition Start->Step1 Step2 Cellular Assay: Inhibition of ALK Phosphorylation Step1->Step2 Data1 Output: IC₅₀ Value Step1->Data1 Step3 Cellular Assay: Anti-proliferative Activity Step2->Step3 Data2 Output: p-ALK Inhibition (Western Blot) Step2->Data2 Step4 Selectivity Profiling: Kinome-wide Screen Step3->Step4 Step5 Resistance Profiling: Test against ALK Mutants Step3->Step5 Data3 Output: GI₅₀ / EC₅₀ Value Step3->Data3 End Candidate for In Vivo Studies Step4->End Data4 Output: Selectivity Score Step4->Data4 Step5->End

References

spectroscopic analysis to confirm the structure of 2-Chloro-3-fluoroisonicotinic acid products

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-3-fluoroisonicotinic Acid

This guide provides an in-depth, comparative analysis of spectroscopic techniques for the structural confirmation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation. We will compare the performance of primary and complementary analytical methods, providing supporting data and protocols to distinguish the target compound from its challenging positional isomers.

The Analytical Challenge: Isomeric Differentiation

This compound is a valuable substituted pyridine derivative, often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The primary analytical challenge lies in unambiguously confirming its structure and differentiating it from potential positional isomers that may arise during synthesis, such as 2-chloro-5-fluoroisonicotinic acid or 3-chloro-2-fluoroisonicotinic acid.[3][4][5] Spectroscopic analysis must therefore provide definitive evidence of the precise substitution pattern on the pyridine ring.

Caption: The core analytical problem: distinguishing the target molecule from its key positional isomers.

Primary Spectroscopic Techniques for Structural Elucidation

A multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for a confident structural assignment. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.[6][7]

Expert Insight: The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR a particularly decisive technique for analyzing fluorinated molecules, often revealing structural details that are ambiguous in ¹H NMR alone.[8][9] The presence of spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei provides through-bond connectivity information that is critical for distinguishing isomers.

Predicted NMR Data Comparison:

Compound¹H NMR (Predicted)¹³C NMR (Predicted C-F Coupling)¹⁹F NMR (Predicted)
This compound H-5: Doublet of doublets (~8.4 ppm)H-6: Doublet (~7.8 ppm)C-3: Large ¹JCF couplingC-2, C-4: Smaller ²JCF couplingSingle resonance with coupling to H-5
2-Chloro-5-fluoroisonicotinic acid H-3: Singlet or narrow doublet (~8.4 ppm)H-6: Singlet or narrow doublet (~7.9 ppm)C-5: Large ¹JCF couplingC-4, C-6: Smaller ²JCF couplingSingle resonance with coupling to H-6
3-Chloro-2-fluoroisonicotinic acid H-5: Doublet of doublets (~8.2 ppm)H-6: Doublet of doublets (~7.7 ppm)C-2: Large ¹JCF couplingC-3: Smaller ²JCF couplingSingle resonance with coupling to H-5 and H-6

Note: Actual chemical shifts can vary based on solvent and concentration. The key differentiators are the observed multiplicity and coupling patterns. A known ¹H NMR spectrum for this compound in DMSO shows signals at δ 8.39 (d, J=5 Hz, 1H), 7.80 (dd, J=5 and 5 Hz, 1H), and 14.20 (s, 1H, COOH).[10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Use standard parameters. Ensure sufficient spectral width to cover all aromatic protons.

  • ¹³C NMR: Acquire a proton-decoupled spectrum. A long relaxation delay may be needed for quaternary carbons. Note the large one-bond C-F coupling constant.

  • ¹⁹F NMR: Acquire a proton-coupled spectrum to observe the crucial H-F couplings that help assign the substitution pattern. Use a common fluorine standard (e.g., CFCl₃) for referencing.[9]

  • Data Analysis: Integrate the ¹H NMR signals to confirm proton counts. Analyze the splitting patterns (multiplicity) and coupling constants (J-values) in all spectra to establish the connectivity between H, C, and F atoms.

Mass Spectrometry (MS): Confirming Molecular Formula and Halogen Presence

MS provides the molecular weight of the compound and, critically, offers definitive evidence for the presence of chlorine through its characteristic isotopic pattern.

Expert Insight: The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This means any fragment containing one chlorine atom will show two peaks in the mass spectrum: a molecular ion peak (M) and an M+2 peak with an intensity ratio of roughly 3:1. This is a highly reliable signature for confirming the presence of a single chlorine atom in the molecule or its fragments.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (or its more volatile methyl ester derivative) in a suitable solvent like dichloromethane or methanol.[11]

  • Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC separates the analyte from impurities before it enters the mass spectrometer.[12]

  • Ionization: Use Electron Impact (EI) ionization to generate charged fragments.

  • Detection: Scan a mass range appropriate for the expected molecular weight (e.g., 50-250 m/z).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺). For C₆H₃ClFNO₂, the expected mass is ~175 g/mol .[1]

    • Look for the M+2 peak at an intensity of ~33% of the M⁺ peak to confirm the presence of one chlorine atom.

    • Analyze the fragmentation pattern to gain further structural clues, which may differ between isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not definitively distinguish between isomers on its own, it provides crucial corroborating evidence.

Expert Insight: The most prominent features in the IR spectrum will be from the carboxylic acid group. A very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700 cm⁻¹ are characteristic. The substitution pattern on the pyridine ring influences the C-H out-of-plane bending vibrations in the "fingerprint region" (below 1000 cm⁻¹), which can sometimes help in differentiating isomers.[13][14]

Key IR Absorption Regions for this compound:

Functional GroupWavenumber Range (cm⁻¹)Expected Appearance
Carboxylic Acid O-H3300 - 2500Very Broad
Aromatic C-H3100 - 3000Weak to Medium
Carboxylic Acid C=O1720 - 1680Strong, Sharp
Pyridine Ring C=C, C=N1610 - 1450Medium to Strong
C-Cl Stretch850 - 550Medium to Strong
C-F Stretch1250 - 1000Strong

Source: Based on typical values for substituted isonicotinic acids.[15][16]

Experimental Protocol: ATR-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major peaks and assign them to the corresponding functional groups. Compare the fingerprint region to reference spectra if available.

Complementary and Confirmatory Analyses

While the primary techniques often suffice, elemental analysis and X-ray crystallography provide an even higher level of confidence.

Elemental Analysis

This technique provides the empirical formula of the compound by determining the weight percentage of each element (C, H, N, Cl, F).[17][18]

Expert Insight: For a pure sample of C₆H₃ClFNO₂, the results should be within ±0.4% of the theoretical values. A significant deviation suggests the presence of impurities or an incorrect structural assignment. It is a powerful quantitative check on the results obtained from qualitative spectroscopic methods.

Theoretical Composition of C₆H₃ClFNO₂:

  • Carbon (C): 41.05%

  • Hydrogen (H): 1.72%

  • Nitrogen (N): 7.98%

  • Chlorine (Cl): 20.19%

  • Fluorine (F): 10.82%

Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule, making it the ultimate "gold standard" for structural confirmation.[19][20] It definitively resolves any ambiguity regarding the positions of the chloro and fluoro substituents.

Integrated Workflow and Comparative Summary

A logical workflow ensures efficient and accurate analysis.

Analytical_Workflow cluster_workflow Structure Confirmation Workflow Start Sample Received MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR Check1 MW Correct? Cl Isotope Pattern? MS->Check1 Check2 Correct Functional Groups? IR->Check2 NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Check3 Isomer Confirmed? NMR->Check3 Check1->NMR Yes Reevaluate Re-evaluate Synthesis/ Purification Check1->Reevaluate No Check2->NMR Yes Check2->Reevaluate No EA Elemental Analysis (EA) Check3->EA Yes Xray X-ray Crystallography (if crystalline) Check3->Xray Ambiguous End Structure Confirmed EA->End Xray->End

Caption: A decision-making workflow for the structural analysis of this compound.

Technique Comparison Summary:

TechniqueInformation ProvidedStrengthsLimitations
NMR Atomic connectivity, isomer differentiationUnparalleled for detailed structural elucidation; ¹⁹F NMR is highly specific.[8]Requires soluble sample; can be complex to interpret without expertise.
MS Molecular weight, elemental formula (Cl)High sensitivity; definitive Cl isotope pattern.Isomers often have identical mass and similar fragmentation.
IR Presence of functional groupsFast, simple, non-destructive.Generally insufficient for distinguishing positional isomers alone.
Elemental Analysis Bulk elemental composition (%C, H, N, Cl, F)Confirms purity and empirical formula.[17]Provides no connectivity information; requires a pure sample.
X-ray Absolute 3D molecular structureUnambiguous and definitive "gold standard".Requires a high-quality single crystal, which can be difficult to obtain.

Conclusion

Confirming the structure of this compound requires a synergistic application of multiple spectroscopic techniques. While NMR, particularly the combination of ¹H and ¹⁹F spectra, provides the most definitive information for distinguishing it from its isomers, Mass Spectrometry is essential for confirming its molecular weight and the presence of chlorine. IR spectroscopy serves as a rapid check for key functional groups. For ultimate certainty, especially in regulatory or cGMP environments, these spectroscopic data should be corroborated by quantitative Elemental Analysis or, when possible, the unequivocal structural determination provided by X-ray crystallography. This integrated approach ensures the highest level of scientific integrity and confidence in the final product's identity and purity.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-3-fluoroisonicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. The presence of chlorine, fluorine, and a carboxylic acid on the pyridine ring provides multiple points for molecular modification, making it a valuable intermediate for drug discovery and development professionals. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are critical considerations for its practical application. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the underlying chemical principles, experimental data, and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Directed Ortho-Metalation and Carboxylation of 2-Chloro-3-fluoropyridine

This route represents a direct and efficient approach to this compound, leveraging the directing effect of the fluorine and chlorine substituents to achieve regioselective carboxylation at the C-4 position.

Chemical Rationale and Mechanistic Insights

The core of this strategy lies in the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the pyridine ring. The electron-withdrawing nature of both the chlorine and fluorine atoms increases the acidity of the ring protons, with the C-4 proton being the most acidic due to the combined inductive effects and the ortho-directing ability of the fluorine atom. The resulting lithiated intermediate is then quenched with a carbon dioxide source, such as dry ice or gaseous CO2, to introduce the carboxylic acid group. Subsequent acidic workup protonates the carboxylate to yield the final product.

Experimental Data
ParameterValueReference
Starting Material2-Chloro-3-fluoropyridine[1]
Key ReagentsLithium diisopropylamide (LDA), Carbon dioxide[1]
SolventTetrahydrofuran (THF)[1]
Reaction Temperature-78°C to 0°C[1]
Yield79%[1]
PurityNot specified, but described as a white solid[1]
Experimental Protocol
  • A solution of lithium diisopropylamide (2M in a heptane/tetrahydrofuran/ethylbenzene mixture, 16.7 ml) in tetrahydrofuran (30 ml) is cooled to -78°C.[1]

  • A pre-cooled (-78°C) solution of 2-chloro-3-fluoropyridine (4.0 g, 30.4 mmol) in tetrahydrofuran (30 ml) is added dropwise over 20 minutes.[1]

  • The reaction mixture is stirred at -78°C for 3 hours.[1]

  • Carbon dioxide gas is bubbled through the cold reaction mixture for 20 minutes.[1]

  • The reaction is warmed to -30°C for 1 hour and then to 0°C.[1]

  • The reaction is quenched by the addition of water (75 ml).[1]

  • The aqueous phase is washed with diethyl ether (100 ml).

  • The pH of the aqueous solution is adjusted to 2 by the addition of 2N hydrochloric acid, resulting in a white precipitate.[1]

  • The precipitate is aged for 18 hours, then filtered and air-dried to afford this compound as a white solid (4.22 g, 79% yield).[1]

Logical Flow Diagram

route1 start 2-Chloro-3-fluoropyridine step1 Deprotonation with LDA -78°C, THF start->step1 intermediate Lithium 2-chloro-3-fluoro-4-pyridyl step1->intermediate step2 Carboxylation with CO2 intermediate->step2 product This compound step2->product

Caption: Directed ortho-metalation and carboxylation pathway.

Route 2: Oxidation of 2-Chloro-3-fluoro-4-methylpyridine

This approach follows a classical strategy in pyridine chemistry, where a methyl group at the C-4 position is oxidized to a carboxylic acid. The success of this route is contingent on the availability of the starting material, 2-chloro-3-fluoro-4-methylpyridine.

Chemical Rationale and Mechanistic Insights

The oxidation of a methyl group on a pyridine ring can be achieved using various oxidizing agents. Common reagents include potassium permanganate (KMnO4), nitric acid, and catalytic oxidation systems. The reaction proceeds through a series of oxidation steps, likely involving a benzyl-type radical intermediate, which is further oxidized to an aldehyde and then to the carboxylic acid. The choice of oxidant and reaction conditions is crucial to achieve high yields and avoid over-oxidation or degradation of the pyridine ring. For instance, the use of N-hydroxyphthalimide (NHPI) as a radical catalyst in the presence of a metal co-catalyst like cobalt(II) acetate under an oxygen atmosphere is a modern and efficient method for such transformations.[2]

Illustrative Experimental Data (for a related oxidation)

While a specific protocol for the oxidation of 2-chloro-3-fluoro-4-methylpyridine was not found, the following data for the oxidation of 2-chloro-3-methylpyridine to 2-chloronicotinic acid provides a relevant comparison.[3]

ParameterValueReference
Starting Material2-Chloro-3-methylpyridine[3]
Key ReagentsOxygen, N-hydroxyphthalimide (initiator), Cobalt(III) acetylacetonate and Manganese(III) acetylacetonate (catalysts)[3]
SolventAcetonitrile[3]
Reaction Temperature50-120°C[3]
YieldUp to 94%[3]
Purity>98.5%[3]
Proposed Experimental Protocol (Hypothetical)

Based on analogous transformations, a potential protocol could be:

  • To a solution of 2-chloro-3-fluoro-4-methylpyridine in acetic acid, add N-hydroxyphthalimide, cobalt(II) acetate, and manganese(II) acetate.

  • Heat the mixture to 100-150°C under an atmosphere of oxygen or air.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to the isoelectric point of the product to precipitate the this compound.

  • Filter, wash with cold water, and dry the product.

Logical Flow Diagram

route2 start 2-Chloro-3-fluoro-4-methylpyridine step1 Oxidation (e.g., KMnO4 or catalytic O2) start->step1 product This compound step1->product

Caption: Oxidation of a C-4 methyl group.

Route 3: Multi-step Synthesis Involving Halogen Exchange

This route involves the construction of the substituted pyridine ring followed by a key halogen exchange step to introduce the fluorine atom. This is a versatile approach that can be adapted based on the availability of starting materials.

Chemical Rationale and Mechanistic Insights

A plausible pathway could start with a readily available dichloropyridine derivative. For instance, starting with 2,3-dichloro-4-methylpyridine, the methyl group can be oxidized to a carboxylic acid. Subsequently, a nucleophilic aromatic substitution (SNAr) reaction is performed to selectively replace one of the chlorine atoms with fluorine. The selectivity of the halogen exchange is dictated by the electronic environment of the pyridine ring. The presence of an electron-withdrawing group like a carboxylic acid can activate the ring towards nucleophilic attack. The choice of the fluorinating agent (e.g., KF, CsF) and reaction conditions (solvent, temperature, catalyst) is critical for the success of this step.[4]

Illustrative Experimental Data (for a related halogen exchange)

The synthesis of 3-fluoropyridines via halogen exchange is a well-established method.[4]

ParameterValueReference
Starting Material3-Chloropyridine or 3-Bromopyridine[4]
Key ReagentsPotassium fluoride (KF) or Cesium fluoride (CsF)[4]
CatalystPhase-transfer catalysts (often used)[4]
PurityCan achieve >99.0%[4]
Proposed Experimental Protocol (Hypothetical)
  • Oxidation: Oxidize 2,3-dichloro-4-methylpyridine to 2,3-dichloroisonicotinic acid using a suitable oxidizing agent as described in Route 2.

  • Halogen Exchange:

    • To a solution of 2,3-dichloroisonicotinic acid in a high-boiling polar aprotic solvent (e.g., DMF, DMSO), add a source of fluoride ions such as spray-dried potassium fluoride.

    • Add a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to enhance the solubility and reactivity of the fluoride salt.

    • Heat the reaction mixture to an elevated temperature (e.g., 150-200°C) and monitor the progress of the reaction.

    • Upon completion, cool the reaction mixture, quench with water, and perform an acidic workup to isolate the this compound.

Logical Flow Diagram

route3 start 2,3-Dichloro-4-methylpyridine step1 Oxidation start->step1 intermediate 2,3-Dichloroisonicotinic acid step1->intermediate step2 Selective Halogen Exchange (e.g., KF, phase-transfer catalyst) intermediate->step2 product This compound step2->product

Caption: Multi-step synthesis via oxidation and halogen exchange.

Comparative Analysis

FeatureRoute 1: Directed Ortho-MetalationRoute 2: OxidationRoute 3: Multi-step Synthesis
Number of Steps 1 (from 2-chloro-3-fluoropyridine)1 (from 2-chloro-3-fluoro-4-methylpyridine)2+
Starting Material Availability 2-Chloro-3-fluoropyridine may require synthesis.2-Chloro-3-fluoro-4-methylpyridine may be less common.Potentially more accessible dichloropyridine starting materials.
Key Reagents LDA (requires anhydrous conditions, cryogenic temperatures), CO2Strong oxidizing agents or catalytic systems with O2Fluorinating agents (KF, CsF), phase-transfer catalysts.
Reaction Conditions Cryogenic temperatures (-78°C)Potentially high temperatures and/or pressures.High temperatures for halogen exchange.
Reported/Potential Yield High (79%)Potentially high (up to 94% in analogous reactions)Variable, dependent on the efficiency of each step.
Scalability Can be challenging due to cryogenic conditions and handling of LDA.Potentially more scalable, especially with catalytic oxidation.Multi-step nature can impact overall scalability and cost.
Advantages Direct, high-yielding, good regioselectivity.Utilizes a common transformation in pyridine chemistry.Flexible, can be adapted based on available starting materials.
Disadvantages Requires specialized reagents and conditions.Starting material may not be readily available.Longer route, potentially lower overall yield.

Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the research or manufacturing campaign, including the scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.

  • Route 1 (Directed Ortho-Metalation) is the most direct and high-yielding approach, making it an excellent choice for laboratory-scale synthesis where the starting material is available.

  • Route 2 (Oxidation) offers a potentially efficient and scalable alternative, provided that the corresponding 4-methylpyridine precursor can be sourced or synthesized economically.

  • Route 3 (Multi-step Synthesis) provides the most flexibility in terms of starting materials but is likely to be a longer and potentially lower-yielding process.

It is recommended that researchers evaluate the cost and availability of the necessary starting materials for each route before committing to a particular synthetic strategy. Further optimization of reaction conditions for Routes 2 and 3 may also be necessary to achieve the desired efficiency and yield.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Synthesis

2-Chloro-3-fluoroisonicotinic acid is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its molecular structure offers versatile handles for medicinal chemists to build complex molecules with desired therapeutic effects. However, the multi-step synthesis of this compound can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Therefore, rigorous and validated analytical methods are paramount for ensuring the purity of this compound, adhering to the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

Understanding Potential Impurities in the Synthesis of this compound

A common synthetic route to this compound involves the lithiation of 2-chloro-3-fluoropyridine followed by quenching with carbon dioxide.[4]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 2-chloro-3-fluoropyridine.

  • Intermediates: Incomplete carboxylation can lead to residual organolithium species that are quenched by other means.

  • By-products: Over-reaction or side reactions can lead to the formation of regioisomers or other pyridine derivatives. For instance, incomplete lithiation at the desired position could lead to isomers.

  • Reagents and Solvents: Residual lithium diisopropylamide (LDA), tetrahydrofuran (THF), and other solvents used in the synthesis and workup.[1][5]

Potential Degradation Products:

  • Decarboxylation: Under thermal stress, the carboxylic acid moiety may be lost.

  • Hydrolysis: The chloro-substituent may be susceptible to hydrolysis under certain pH and temperature conditions.

A thorough understanding of the synthetic pathway is the first step in developing a robust analytical strategy for purity assessment.

Comparative Analysis of Analytical Techniques for Purity Assessment

A multi-pronged, or orthogonal, approach to purity analysis is essential for a comprehensive understanding of a compound's impurity profile. No single technique is sufficient to identify and quantify all potential impurities. This section compares the most effective methods for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

Principle and Applicability: HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. It separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, ionizable compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[6][7]

Strengths:

  • High resolution and sensitivity for separating closely related impurities.

  • Quantitative accuracy and precision.

  • Amenable to validation according to ICH guidelines.

Limitations:

  • May not be suitable for highly volatile impurities.

  • Requires a chromophore for UV detection.

Experimental Protocol: A General RP-HPLC Method

Caption: General workflow for purity analysis by HPLC.

Detailed Steps:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile).[6][7] The ratio can be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 225 nm).[6][7]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[8]

  • Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[9] For a carboxylic acid like this compound, derivatization is often necessary to increase its volatility.[10]

Strengths:

  • Excellent for identifying and quantifying volatile impurities such as residual solvents.

  • Mass spectrometry provides structural information for impurity identification.

  • High sensitivity.

Limitations:

  • Requires derivatization for non-volatile compounds, which adds a step to the sample preparation and can introduce variability.

  • Not suitable for thermally labile compounds.

Experimental Protocol: GC-MS with Derivatization

Caption: Workflow for purity analysis by GC-MS with derivatization.

Detailed Steps:

  • Derivatization: Dissolve the sample in a suitable solvent (e.g., anhydrous pyridine) and add a derivatizing agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10] Heat the mixture to ensure complete reaction.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • MS Detection: Electron Ionization (EI) at 70 eV is standard for creating a library-searchable mass spectrum.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Applicability: NMR spectroscopy provides detailed structural information about a molecule. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard.[12][13][14][15]

Strengths:

  • Provides structural confirmation of the main component and impurities.

  • Can be a primary ratio method for quantification, not requiring a standard of the analyte itself.[12]

  • Non-destructive.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Signal overlap can complicate quantification in complex mixtures.

Experimental Protocol: Quantitative ¹H NMR

Caption: Workflow for quantitative purity analysis by NMR.

Detailed Steps:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Acquisition: Acquire a ¹H NMR spectrum using a high-field spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Processing and Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. The purity can be calculated using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where I = integral, N = number of protons, MW = molecular weight, m = mass, and std = internal standard.

Elemental Analysis

Principle and Applicability: Elemental analysis determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine and fluorine) in a sample.[16][17] The experimentally determined elemental composition is compared to the theoretical composition of the pure compound.

Strengths:

  • Provides a fundamental measure of the bulk purity of the sample.[17]

  • Can indicate the presence of inorganic impurities or residual solvents that may not be detected by other methods.

Limitations:

  • Does not provide information about the nature of organic impurities with similar elemental compositions.

  • Requires a relatively larger amount of sample compared to other techniques.

Data Interpretation: The experimentally determined weight percentages of C, H, N, Cl, and F should be within ±0.4% of the calculated theoretical values for the sample to be considered pure.[18]

Orthogonal Testing Strategy: A Holistic Approach to Purity Assessment

An effective purity assessment strategy relies on the use of orthogonal methods – techniques that measure the same attribute (purity) using different underlying principles. For this compound, a recommended orthogonal testing strategy would include:

  • RP-HPLC: To quantify organic, non-volatile impurities.

  • GC-MS: To identify and quantify volatile impurities and residual solvents.

  • qNMR: To provide an independent, quantitative measure of purity and to confirm the structure of the main component.

  • Elemental Analysis: To assess the bulk elemental composition and detect inorganic impurities.

Caption: Orthogonal testing strategy for comprehensive purity assessment.

Data Summary and Comparison

Analytical Technique Primary Target Impurities Strengths Limitations
HPLC-UV Organic, non-volatile impurities, related substancesHigh resolution, quantitative, well-established for regulatory submissionsRequires a chromophore, not suitable for volatile compounds
GC-MS Volatile organic impurities, residual solventsHigh sensitivity, provides structural information for identificationMay require derivatization, not for thermally labile compounds
qNMR Quantitative assay, structural elucidation of impuritiesPrimary quantitative method, non-destructive, provides structural informationLower sensitivity, potential for signal overlap
Elemental Analysis Inorganic impurities, overall elemental compositionAssesses bulk purity, simple and inexpensive[17]Does not identify specific organic impurities

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A comprehensive and scientifically sound approach necessitates the use of multiple, orthogonal analytical techniques. While HPLC is the workhorse for quantifying organic impurities, it should be complemented by GC-MS for volatile components, qNMR for an independent assay and structural confirmation, and elemental analysis for bulk purity assessment. By understanding the principles, strengths, and limitations of each method, researchers can design a robust testing strategy that provides a complete and reliable picture of the purity of their synthesized material, ultimately contributing to the development of safer and more effective medicines.

References

Introduction: The Significance of the Fluorinated Pyridine Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Efficacy of 2-Chloro-3-fluoroisonicotinic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth comparison of the biological efficacy of this compound analogs, focusing on their primary role as synthetic auxin herbicides. We will explore the fundamental mechanism of action, the principles of structure-activity relationships, and provide detailed, self-validating experimental protocols for efficacy assessment.

This compound is a substituted pyridine carboxylic acid. While not a commercial herbicide itself, its core structure represents a critical pharmacophore for the development of potent synthetic auxin herbicides. Compounds in this class are designed to mimic the natural plant hormone indole-3-acetic acid (IAA) but with enhanced stability and systemic mobility within the plant.[1][2] This leads to selective, lethal disruption of growth processes in susceptible weeds, particularly broadleaf species, making them invaluable for crop protection.[1][2]

The specific substitutions on the isonicotinic acid ring—a chlorine atom at position 2 and a fluorine atom at position 3—are not arbitrary. These electronegative halogens critically modify the molecule's electronic distribution and steric profile, enhancing its ability to bind to auxin receptors and resist metabolic degradation within the plant, a key principle in modern herbicide design.[3] This guide will dissect the biological consequences of this scaffold and its variations.

Mechanism of Action: Unraveling the Synthetic Auxin Pathway

The primary mode of action for isonicotinic acid-based herbicides is the overstimulation of the auxin signaling pathway. Unlike natural IAA, which is tightly regulated, these synthetic analogs persist and cause a sustained, catastrophic hormonal imbalance.

The Molecular Cascade:

  • Perception: Synthetic auxins like the analogs of this compound are recognized and bound by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) co-receptors.[4][5]

  • Repressor Degradation: This binding event stabilizes the interaction between the TIR1/AFB complex and transcriptional repressor proteins known as Aux/IAA. This "molecular glue" effect targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.[4]

  • Gene Activation: With the Aux/IAA repressors destroyed, Auxin Response Factors (ARFs)—powerful transcription factors—are liberated to activate the expression of a multitude of auxin-responsive genes.[4]

  • Physiological Collapse: The massive, uncontrolled expression of these genes leads to a cascade of downstream effects, including the overproduction of other hormones like ethylene and abscisic acid (ABA).[1][4][5] This results in epinastic growth (twisting and curling of stems and leaves), inhibition of root growth, senescence, and ultimately, tissue necrosis and plant death.[1][6]

Synthetic Auxin Mechanism cluster_0 Normal State (Low Auxin) cluster_1 Herbicide Action (High Synthetic Auxin) AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Represses AuxinGenes Auxin-Responsive Genes (OFF) ARF->AuxinGenes Herbicide Synthetic Auxin (e.g., Isonicotinic Acid Analog) TIR1 TIR1/AFB Receptor Herbicide->TIR1 Binds to AuxIAA_d Aux/IAA Repressor TIR1->AuxIAA_d Targets Proteasome 26S Proteasome AuxIAA_d->Proteasome Degraded by ARF_a ARF Transcription Factor AuxinGenes_a Auxin-Responsive Genes (ON) ARF_a->AuxinGenes_a Activates Downstream Ethylene/ABA Production Cell Death AuxinGenes_a->Downstream

Caption: The synthetic auxin herbicide signaling pathway.

Comparative Efficacy and Structure-Activity Relationships (SAR)

The biological efficacy of an analog is determined by subtle changes to its molecular structure. For the this compound scaffold, key modifications would involve substitutions on the pyridine ring or derivatization of the carboxylic acid group. A systematic comparison is essential to identify the most potent candidates.

The goal of SAR studies is to correlate these structural changes with herbicidal activity, typically measured as the Growth Reduction concentration required to inhibit plant growth by 50% (GR₅₀). Lower GR₅₀ values indicate higher potency.

SAR cluster_core Core Scaffold & Modification Points cluster_mods Potential Modifications for Analogs Core This compound R1 R1: Modify Carboxylic Acid (e.g., Ester, Amide) Core->R1 Modify R2 R2: Modify/Replace Cl at C2 Core->R2 Modify R3 R3: Modify/Replace F at C3 Core->R3 Modify R4 R4: Add Substituents at C5/C6 Core->R4 Modify

Caption: Key modification points for analog development.

Illustrative Comparison of Hypothetical Analogs

While a direct comparative dataset for this compound analogs is not publicly available, the following table illustrates how such data would be presented. Efficacy is tested against common broadleaf (Abutilon theophrasti, Velvetleaf) and grass (Setaria viridis, Green Foxtail) weeds.

Analog IDModification (from parent acid)GR₅₀ (g a.i./ha) - A. theophrastiGR₅₀ (g a.i./ha) - S. viridisSelectivity Index (S.v / A.t)
CFIA-01 (Parent Compound)>500>500-
CFIA-02 Methyl Ester150>500>3.3
CFIA-03 Ethyl Ester125>500>4.0
CFIA-04 2-Cl -> 2-Br substitution180>500>2.8
CFIA-05 5-Methyl substitution954504.7
Control 2,4-D (Commercial Herbicide)110>500>4.5

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the format for comparing herbicidal potency and selectivity.

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity, all efficacy testing must follow robust, self-validating protocols. Below are two essential methodologies for characterizing novel synthetic auxin analogs.

Protocol 1: Whole-Plant Dose-Response Bioassay

This is the definitive test for determining the herbicidal efficacy of a compound under controlled greenhouse conditions. It establishes the dose required to achieve a desired level of weed control.

Causality and Trustworthiness: This protocol is designed to provide a reliable dose-response curve by minimizing environmental variability. The inclusion of a susceptible (S) check population validates the efficacy of the herbicide application itself, while the untreated control (UTC) for each population establishes a baseline for normal growth.[1] Replication and randomization are critical for statistical validity.

Step-by-Step Methodology:

  • Seed Preparation: Collect mature seeds from target weed populations. Clean the seeds, removing chaff, and store them in dry, cool conditions until use.[1]

  • Plant Cultivation:

    • Fill trays or pots with a standardized soil mix.

    • Sow a predetermined number of seeds per pot (e.g., 10-20 seeds) to ensure a uniform plant stand.

    • Grow plants in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16h photoperiod).

    • Water and fertilize as needed to maintain vigorous, uniform growth.

  • Herbicide Application:

    • Grow plants to a specific growth stage (e.g., 2-4 true leaves), as efficacy is stage-dependent.

    • Prepare a stock solution of the test analog in an appropriate solvent (e.g., acetone with a surfactant). Create a dilution series to cover a range of doses (e.g., 0, 50, 100, 200, 400 g a.i./ha).

    • Apply the herbicide solutions using a precision bench sprayer calibrated to deliver a specific volume (e.g., 300 L/ha) to ensure uniform coverage.[6] Include a known commercial standard (e.g., 2,4-D) as a positive control.

  • Data Collection and Analysis:

    • Assess the plants 21-28 days after treatment, allowing sufficient time for the full effects of a systemic herbicide to manifest.

    • Record plant survival (number of living plants per pot).

    • Visually estimate the biomass reduction of treated plants compared to the untreated control for that population, using a scale of 0% (no effect) to 100% (complete death).[1][6]

    • For a more quantitative measure, harvest the above-ground biomass, dry it in an oven (e.g., 70°C for 72h), and weigh it.

    • Analyze the data using a non-linear regression model (e.g., log-logistic) to calculate the GR₅₀ or LD₅₀ (lethal dose for 50% of the population).

Whole-Plant Bioassay Workflow A 1. Seed Collection & Preparation B 2. Plant Cultivation (Controlled Environment) A->B C 3. Herbicide Application (Dose-Response Series) B->C D 4. Incubation Period (21-28 Days) C->D E 5. Efficacy Assessment D->E F 6. Data Analysis (Calculate GR50) E->F E1 Survival Count E2 Visual Biomass Rating E3 Dry Weight Measurement

Caption: Workflow for a whole-plant dose-response bioassay.
Protocol 2: Arabidopsis thaliana Root Elongation Assay

This in vitro assay provides a rapid and sensitive method to confirm auxin-like activity. The roots of the model plant Arabidopsis thaliana are extremely sensitive to auxin, with exogenous application inhibiting primary root elongation in a dose-dependent manner.[5][6]

Causality and Trustworthiness: This assay directly measures a classic physiological response to auxin.[6] By using a sterile, defined growth medium, it isolates the effect of the chemical compound from other biological variables. It serves as a high-throughput screen to confirm the mechanism of action before proceeding to more resource-intensive whole-plant assays.

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare half-strength Murashige and Skoog (MS) agar medium in square Petri dishes.

    • Incorporate the test analogs into the molten agar at a range of concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM). Include IAA as a positive control.

  • Seed Sterilization and Plating:

    • Surface-sterilize Arabidopsis thaliana (Col-0 ecotype) seeds (e.g., with 70% ethanol followed by bleach and sterile water rinses).

    • Place 10-15 sterile seeds in a line on the surface of the agar in each Petri dish.

  • Germination and Growth:

    • Seal the plates and stratify the seeds by storing them at 4°C for 2-3 days to ensure uniform germination.

    • Place the plates vertically in a growth chamber (e.g., 22°C, 16h photoperiod) to allow the roots to grow downwards along the agar surface.

  • Data Collection and Analysis:

    • After 7-10 days of growth, remove the plates from the growth chamber.

    • Scan the plates to create high-resolution digital images.

    • Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

    • Calculate the average root length for each treatment and express it as a percentage of the untreated control.

    • Plot the percentage of root growth inhibition against the log of the analog concentration to determine the IC₅₀ (concentration causing 50% inhibition).

Conclusion

The this compound scaffold is a promising foundation for the development of novel synthetic auxin herbicides. A thorough understanding of the auxin signaling pathway is paramount to explaining their biological activity. The efficacy of any new analog can only be validated through a systematic and hierarchical testing process, beginning with mechanism-based assays like the Arabidopsis root elongation test and culminating in comprehensive whole-plant dose-response trials. By adhering to these rigorous, self-validating protocols, researchers can reliably compare analogs and identify candidates with superior potency and selectivity for future development.

References

A Senior Application Scientist's Guide to Novel Compounds from 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of novel heterocyclic compounds synthesized from the versatile building block, 2-Chloro-3-fluoroisonicotinic acid. We will explore the synthesis of key intermediates and diverse compound classes, present detailed characterization data, and offer a comparative analysis against alternative synthetic routes and non-fluorinated analogues. The experimental protocols provided are designed to be robust and reproducible, grounded in established chemical principles.

Introduction: The Strategic Value of this compound

In medicinal chemistry, the pyridine scaffold is a privileged structure due to its presence in numerous pharmaceuticals and natural products. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] this compound (1 ) is a particularly valuable starting material, offering three distinct points for chemical modification: the carboxylic acid at C4, the reactive chlorine atom at C2, and the activating fluorine atom at C3. This trifecta of functionality allows for the construction of a diverse array of complex molecules with significant potential in drug discovery.

This guide will focus on the synthesis and characterization of three important classes of compounds derived from 1 : versatile ester and acid chloride intermediates, biologically significant imidazo[1,2-a]pyridines, and N-aryl amides. We will also provide a validated protocol for Suzuki-Miyaura cross-coupling reactions to generate bi-aryl derivatives, a common motif in modern pharmaceuticals.

Synthesis of Key Intermediates

The carboxylic acid moiety of this compound (1 ) is the primary handle for initial derivatization. Conversion to the methyl ester (2 ) or the acid chloride (3 ) provides stable, versatile intermediates primed for subsequent transformations, such as nucleophilic substitution, cross-coupling, or condensation reactions.

The esterification to methyl 2-chloro-3-fluoroisonicotinate (2 ) is typically achieved under acidic conditions with methanol. A more reactive intermediate, 2-chloro-3-fluoroisonicotinoyl chloride (3 ), is prepared by treating the acid with a chlorinating agent like thionyl chloride (SOCl₂), which facilitates subsequent reactions such as amidation.[2]

intermediates start This compound (1) ester Methyl 2-chloro-3-fluoroisonicotinate (2) start->ester   MeOH, H⁺ acid_chloride 2-chloro-3-fluoroisonicotinoyl chloride (3) start->acid_chloride   SOCl₂

Caption: Synthesis of key intermediates from this compound.

Characterization Data for Core Structures

Comprehensive characterization is essential to confirm the structure and purity of synthesized compounds. Below is a table summarizing the key physicochemical and spectroscopic data for the starting material and its primary ester intermediate.

CompoundFormulaMW ( g/mol )M.P. (°C)¹H NMR (DMSO-d₆) δ (ppm)
This compound (1) C₆H₃ClFNO₂175.55199 (dec.)[3]14.20 (s, 1H, -COOH), 8.39 (d, J=5 Hz, 1H), 7.80 (dd, J=5, 5 Hz, 1H)[3]
Methyl 2-chloro-3-fluoroisonicotinate (2) C₇H₅ClFNO₂189.57N/A(CDCl₃): 8.37 (d, J=5 Hz, 1H), 7.70 (dd, J=5, 5 Hz, 1H), 3.99 (s, 3H, -OCH₃)[3]

Note on ¹H NMR Interpretation: In the starting acid 1 , the pyridine protons appear as a doublet and a doublet of doublets, characteristic of the substitution pattern. The acidic proton of the carboxyl group is observed as a broad singlet far downfield. Upon conversion to the methyl ester 2 , this acidic proton signal disappears and is replaced by a sharp singlet around 3.99 ppm, corresponding to the three methyl protons. This clear change is a primary indicator of successful esterification.

I. Synthesis and Characterization of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, found in drugs with anti-cancer, anti-inflammatory, and anxiolytic properties.[4][5][6] The reaction of an α-haloketone with a 2-aminopyridine is the classical approach to this ring system. Here, we demonstrate a modern, efficient synthesis starting from intermediate 2 .

The synthetic pathway involves the cyclocondensation of methyl 2-chloro-3-fluoroisonicotinate (2 ) with an appropriate aminoacetaldehyde acetal, followed by intramolecular cyclization to form the fused bicyclic system, yielding methyl 8-fluoroimidazo[1,2-a]pyridine-7-carboxylate (4 ).[3] The fluorine atom from the starting material is retained at the 8-position, which can serve as a bioisosteric replacement for other groups or enhance binding affinity.[7]

pathway1 intermediate2 Methyl 2-chloro-3-fluoroisonicotinate (2) product4 Methyl 8-fluoroimidazo[1,2-a]pyridine-7-carboxylate (4) intermediate2->product4 reagent1 Aminoacetaldehyde dimethyl acetal reagent1->product4

Caption: Synthesis of the imidazo[1,2-a]pyridine core structure.

Characterization Data for Imidazo[1,2-a]pyridine Derivative
CompoundFormulaMW ( g/mol )¹H NMR (CDCl₃) δ (ppm)Expected ¹³C NMR δ (ppm)Expected MS (m/z)
Methyl 8-fluoroimidazo[1,2-a]pyridine-7-carboxylate (4) C₉H₇FN₂O₂194.168.37 (d, J=7 Hz, 1H), 8.19 (s, 1H), 7.43 (dd, J=7, 6 Hz, 1H), 7.32 (t, J=6.9 Hz, 1H), 4.00 (s, 3H)[3]164 (C=O), 145-140 (C-F, C=N), 130-110 (Aromatic C), 52 (-OCH₃)[8][9]194 [M]⁺, 163 [M-OCH₃]⁺
Comparative Analysis vs. Non-Fluorinated Analogues

The synthesis of imidazo[1,2-a]pyridines is well-established. However, the presence of the 3-fluoro substituent in the starting material offers distinct advantages.

  • Reactivity: The electron-withdrawing nature of fluorine enhances the electrophilicity of the C2 position, potentially allowing the initial nucleophilic substitution reaction to proceed under milder conditions compared to non-fluorinated 2-chloronicotinates.

  • Biological Activity: Fluorine substitution on aromatic rings is a proven strategy for enhancing metabolic stability and modulating receptor binding affinity.[1] For instance, the 8-fluoro group in compound 4 can act as a hydrogen bond acceptor and alter the electronic profile of the ring system, which can be critical for biological activity. Studies on various imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, with IC₅₀ values in the low micromolar range against cell lines like HT-29.[8] The introduction of fluorine provides a valuable tool for optimizing such activity.

II. Synthesis of N-Aryl Amide Derivatives

The amide bond is one of the most fundamental linkages in chemistry and biology.[10] Synthesizing N-aryl amides from this compound provides compounds with potential applications as herbicides, fungicides, or therapeutic agents.[11] The most direct route involves converting the carboxylic acid 1 to the more reactive acid chloride 3 , which then readily reacts with a desired aniline to form the N-aryl amide (5 ).

pathway2 acid_chloride 2-chloro-3-fluoroisonicotinoyl chloride (3) product5 N-Phenyl-2-chloro-3-fluoroisonicotinamide (5) acid_chloride->product5 reagent2 Substituted Aniline (e.g., Aniline) reagent2->product5

Caption: General synthesis of N-aryl amides via the acid chloride intermediate.

Characterization Data for a Representative N-Aryl Amide
CompoundFormulaMW ( g/mol )Expected ¹H NMR (CDCl₃) δ (ppm)Expected IR (cm⁻¹)Expected MS (m/z)
N-Phenyl-2-chloro-3-fluoroisonicotinamide (5) C₁₂H₈ClFN₂O250.668.4-8.2 (d, 1H, Py-H), 8.0-7.2 (m, 6H, Ar-H, Py-H), ~8.5 (br s, 1H, N-H)3300-3200 (N-H stretch), 1680-1660 (Amide I C=O stretch)250 [M]⁺, 174 [M-PhNH]⁺
Comparative Analysis vs. Alternative Coupling Methods

While the acid chloride method is robust, direct coupling of the carboxylic acid 1 with an amine using reagents like N,N'-dicyclohexylcarbodiimide (DCC) is an alternative that avoids the use of thionyl chloride.[12]

  • Acid Chloride Method: Highly efficient and generally high-yielding. The primary drawback is the handling of the corrosive and moisture-sensitive thionyl chloride and the generation of HCl as a byproduct, requiring a base scavenger.

  • DCC Coupling Method: Proceeds under milder, neutral conditions, which is advantageous for sensitive substrates. However, the dicyclohexylurea (DCU) byproduct can be difficult to remove, sometimes complicating purification.

  • Comparison with 2-Chloronicotinic Acid: The synthesis of amides from the non-fluorinated analogue, 2-chloronicotinic acid, proceeds via identical mechanisms.[2] However, the electronic properties conferred by the 3-fluoro substituent in our target compounds can influence the biological profile. For example, in a series of N-substituted quinolone carboxamides, chloro- and other halo-substituents were critical for anticancer activity.[13] The additional fluorine in our scaffold provides another vector for SAR (Structure-Activity Relationship) exploration.

III. Synthesis of 2-Aryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[14] This reaction is exceptionally valuable for creating bi-aryl structures, which are prevalent in pharmaceuticals. The chlorine atom at the C2 position of methyl 2-chloro-3-fluoroisonicotinate (2 ) is an ideal handle for this transformation, allowing for the synthesis of 2-aryl-3-fluoroisonicotinate derivatives (6 ).

pathway3 intermediate2 Methyl 2-chloro-3-fluoroisonicotinate (2) catalyst Pd(PPh₃)₄, Base (e.g., K₂CO₃) intermediate2->catalyst reagent3 Arylboronic Acid (e.g., PhB(OH)₂) reagent3->catalyst product6 Methyl 2-phenyl-3-fluoroisonicotinate (6) catalyst->product6

Caption: Suzuki-Miyaura cross-coupling to form bi-aryl derivatives.

Characterization Data for a Representative 2-Aryl Derivative
CompoundFormulaMW ( g/mol )Expected ¹H NMR (CDCl₃) δ (ppm)Expected ¹³C NMR δ (ppm)Expected MS (m/z)
Methyl 2-phenyl-3-fluoroisonicotinate (6) C₁₃H₁₀FNO₂231.228.5-8.3 (d, 1H, Py-H), 7.8-7.3 (m, 6H, Ar-H, Py-H), 4.0 (s, 3H, -OCH₃)165 (C=O), 160-150 (C-F, C-Ar), 140-120 (Aromatic C), 52 (-OCH₃)231 [M]⁺, 200 [M-OCH₃]⁺
Comparative Analysis: The Role of the Substrate and Catalyst
  • Substrate Reactivity: The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl.[14] Aryl chlorides are often the most challenging substrates. However, the electron-deficient nature of the pyridine ring, further enhanced by the fluorine atom, activates the C-Cl bond towards oxidative addition to the palladium catalyst, making this reaction feasible.

  • Catalyst Choice: While simple catalysts like Pd(PPh₃)₄ are often effective, reactions involving aryl chlorides may require more specialized systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ to achieve high yields.[15]

  • Comparison to Alternatives: The synthesis of 2-aryl nicotinic acids is a key step in producing non-steroidal anti-inflammatory drugs (NSAIDs) like Flunixin.[12] Those syntheses often involve nucleophilic aromatic substitution. The Suzuki coupling offers a more versatile and modular approach, allowing for the introduction of a much wider variety of aryl and heteroaryl groups than is typically possible with SNAr reactions. This modularity is a significant advantage in library synthesis for drug discovery.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-chloro-3-fluoroisonicotinate (2)[3]
  • Suspend this compound (1 ) (1.0 eq) in thionyl chloride (10-15 mL per gram of acid).

  • Heat the suspension under reflux for 2.5 hours. The solid should dissolve to form a clear solution.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • To ensure complete removal, add toluene and evaporate under reduced pressure (azeotropic removal). A pale yellow oil should be obtained.

  • Dissolve the crude acid chloride oil in dichloromethane (DCM) (5 mL per gram of starting acid) and cool the solution to 0 °C in an ice bath.

  • Add methanol (4.0 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to ambient temperature and stir for 18 hours.

  • Evaporate the solvent under reduced pressure.

  • Partition the residue between water and DCM. Separate the layers.

  • Extract the aqueous phase with an additional portion of DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield compound 2 as a pale yellow solid (Typical Yield: ~93%).

Protocol 2: Synthesis of N-Phenyl-2-chloro-3-fluoroisonicotinamide (5) (General Procedure)[2]
  • Prepare the acid chloride (3 ) from this compound (1 ) as described in steps 1-4 of Protocol 1.

  • Dissolve the crude acid chloride (3 ) (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen).

  • In a separate flask, dissolve aniline (1.05 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure amide 5 .

Protocol 3: Synthesis of Methyl 2-phenyl-3-fluoroisonicotinate (6) (General Suzuki Coupling Protocol)[9]
  • To a dry Schlenk flask, add methyl 2-chloro-3-fluoroisonicotinate (2 ) (1.0 eq), phenylboronic acid (1.3 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Add an anhydrous, degassed solvent system, such as a mixture of toluene and water or THF and water.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the bi-aryl product 6 .

References

A Head-to-Head Comparison for the Synthetic Chemist: 2-Chloro-3-fluoroisonicotinic Acid vs. 2-Bromo-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated pyridine derivatives, in particular, serve as exceptionally versatile scaffolds, offering a confluence of desirable electronic properties and synthetic handles for diversification.[1][2] The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated pyridines highly sought-after intermediates.[3][4][5]

This guide provides an in-depth, head-to-head comparison of two closely related yet distinct building blocks: 2-Chloro-3-fluoroisonicotinic acid and 2-bromo-3-fluoroisonicotinic acid . Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary to make informed decisions for their synthetic strategies. We will dissect their physicochemical properties, delve into the nuances of their chemical reactivity supported by experimental protocols, and explore their respective applications in the broader context of pharmaceutical development.

Section 1: Physicochemical Properties at a Glance

The initial characterization of any chemical entity begins with its fundamental physicochemical properties. These parameters not only confirm the identity and purity of the substance but also provide predictive insights into its behavior in various solvent systems and reaction conditions. Below is a comparative summary of the key properties for our two compounds of interest.

PropertyThis compound2-Bromo-3-fluoroisonicotinic acidSignificance for the Researcher
CAS Number 628691-93-0[6]1211530-89-0[7]Unique identifier for sourcing and literature searches.
Molecular Formula C₆H₃ClFNO₂[8]C₆H₃BrFNO₂Confirms elemental composition.
Molecular Weight 175.54 g/mol [8]220.00 g/mol Affects reaction stoichiometry and analytical characterization.
Appearance White to Off-White Solid[9]Yellow powder (similar bromo-fluoro acids)A primary indicator of material purity.
Melting Point 199 °C (decomposes)[6]Not explicitly availableIndicates thermal stability and purity. The higher melting point of the chloro- derivative suggests strong crystal lattice interactions.
Density ~1.6 g/cm³[6]~1.9 g/cm³ (predicted for similar isomer)[10]Useful for process scale-up calculations.
pKa Not explicitly available~2.05 (Predicted for similar isomer)[10]The acidity of the carboxylic acid is crucial for salt formation, purification, and certain reaction conditions.

The most immediate difference lies in their molecular weights, a direct consequence of the different halogens. While many physical properties are similar, the subtle electronic and steric differences between chlorine and bromine are the primary drivers of their divergent chemical reactivity, which we will explore next.

Section 2: Synthesis and Comparative Chemical Reactivity

The utility of a building block is defined by its accessibility and its reactivity. Here, we examine the synthetic pathways to these acids and the fundamental principles governing their behavior in subsequent chemical transformations, particularly in the context of cross-coupling reactions.

General Synthetic Pathways

Both compounds are typically synthesized from their corresponding 2-halo-3-fluoropyridine precursors. The key transformation involves the introduction of a carboxylic acid group at the C4 position. A common and effective method is directed ortho-metalation followed by quenching with carbon dioxide.

A generalized workflow for this synthesis is depicted below. The choice of starting material (2-chloro-3-fluoropyridine or 2-bromo-3-fluoropyridine) dictates the final product.

G cluster_synthesis Generalized Synthetic Workflow start 2-Halo-3-fluoropyridine (X = Cl or Br) reagents 1. Strong Base (e.g., LDA) 2. CO₂ (Carbon Dioxide) 3. Acidic Workup start->reagents -78 °C, THF product Target Acid (2-X-3-fluoroisonicotinic acid) reagents->product

Generalized synthesis of 2-halo-3-fluoroisonicotinic acids.

This lithiation-carboxylation sequence is a well-established method for functionalizing pyridine rings.[6] The strong base, typically lithium diisopropylamide (LDA), selectively deprotonates the C4 position, which is activated by the adjacent nitrogen and halogen atoms. The resulting organolithium species is then trapped with CO₂, and subsequent acidification yields the desired carboxylic acid.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The primary distinction in the chemical behavior of these two molecules stems from the difference in their carbon-halogen (C-X) bond dissociation energies (BDE).[11]

  • C-Cl Bond Energy: ~339 kJ/mol[11]

  • C-Br Bond Energy: ~276 kJ/mol[11]

The C-Br bond is significantly weaker than the C-Cl bond. This fundamental property dictates that 2-bromo-3-fluoroisonicotinic acid is the more reactive of the two in reactions where the cleavage of the C-X bond is a key step.[11][12]

This reactivity trend is most pronounced in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond.[11] Due to its lower bond energy, the C-Br bond undergoes oxidative addition more readily, at lower temperatures, and often with a broader range of catalysts than the more robust C-Cl bond.[12][13]

G cluster_suzuki Comparative Suzuki Coupling Reactivity Bromo 2-Bromo-3-fluoro- isonicotinic Acid Derivative Pd_cat Pd(0) Catalyst Bromo->Pd_cat Faster Oxidative Addition (Milder Conditions) Chloro 2-Chloro-3-fluoro- isonicotinic Acid Derivative Chloro->Pd_cat Slower Oxidative Addition (Harsher Conditions) Boronic Boronic Acid / Ester R-B(OR)₂ Product Coupled Product Boronic->Product Reductive Elimination Pd_cat->Boronic Transmetalation

Reactivity difference in the key oxidative addition step.

Section 3: Experimental Protocol: Comparative Suzuki-Miyaura Coupling

To provide a practical context for the reactivity differences, the following protocol outlines a comparative experiment for a Suzuki-Miyaura cross-coupling reaction. This self-validating system allows a direct, side-by-side assessment of performance.

Objective: To compare the yield and reaction efficiency of this compound and 2-Bromo-3-fluoroisonicotinic acid in a Suzuki coupling with phenylboronic acid.

Materials:

  • This compound

  • 2-Bromo-3-fluoroisonicotinic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tubes or reaction vials

  • Standard glassware and magnetic stir plates

Step-by-Step Protocol:

  • Esterification (Pre-Coupling): The free carboxylic acid can interfere with the coupling reaction. It is standard practice to first protect it as an ester (e.g., methyl or ethyl ester). This can be achieved using standard methods such as Fischer esterification or by converting the acid to an acid chloride with thionyl chloride followed by reaction with an alcohol.[6] For this protocol, assume the methyl esters are used as the starting materials.

  • Reaction Setup (Perform in Parallel for Chloro and Bromo Substrates):

    • To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-halo-3-fluoroisonicotinate (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.5 equiv).[13]

    • Add the palladium catalyst system. For a baseline comparison, use Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%). For the chloro-substrate, a more active catalyst system (e.g., using a Buchwald-type ligand) may be required to achieve comparable yields.[13]

    • Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution:

    • Seal the tubes and heat the reaction mixtures with vigorous stirring. Start with a moderate temperature (e.g., 80-90 °C).

    • Monitor the reaction progress for both substrates at regular intervals (e.g., every 2 hours) using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the reaction has reached completion (or after a set time, e.g., 12 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis and Comparison:

    • Purify the crude product via column chromatography.

    • Determine the isolated yield for both the chloro- and bromo-derived products.

    • Expected Outcome: The reaction with the bromo-substrate is expected to proceed faster and result in a higher isolated yield under these standard conditions compared to the chloro-substrate. The chloro-substrate may require higher temperatures, longer reaction times, or a more sophisticated and expensive catalyst to achieve a similar outcome.[12]

Section 4: Applications in Drug Discovery and Strategic Selection

The choice between these two building blocks is a strategic decision driven by the specific goals of the synthetic campaign. The core value of both molecules lies in their trifunctional nature: the electron-deficient pyridine ring, the fluorine atom for modulating pharmacological properties, and the C-X bond as a versatile synthetic handle.

G cluster_drug_discovery Role in Drug Discovery Workflow BuildingBlock 2-Halo-3-fluoroisonicotinic Acid (X = Cl or Br) Modification Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.) BuildingBlock->Modification Introduce Complexity Library Diverse Compound Library Modification->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Logical flow of application in a drug discovery program.
  • When to Choose 2-Bromo-3-fluoroisonicotinic Acid:

    • Late-Stage Functionalization: When diversifying a complex molecule in the final steps of a synthesis, mild and reliable reaction conditions are crucial to avoid degradation. The higher reactivity of the C-Br bond makes it ideal for this purpose.

    • Broad Substrate Scope: If a wide variety of coupling partners (e.g., different boronic acids) are to be explored, the bromo-derivative offers a higher probability of success across the board with standard catalytic systems.

    • Speed and Efficiency: In discovery chemistry where rapid generation of analogs for structure-activity relationship (SAR) studies is needed, the faster reaction times associated with the bromo-compound can accelerate timelines.

  • When to Choose this compound:

    • Cost-Effectiveness: Chloro-aromatics are often less expensive than their bromo- counterparts. For large-scale synthesis or early-stage development where cost is a significant driver, the chloro-derivative is a viable option.

    • Orthogonal Reactivity: In molecules containing multiple halogens (e.g., a bromo- and a chloro-substituent on different rings), the chloro group can remain intact while the more reactive bromo group is selectively functionalized, allowing for sequential couplings.

    • Process Development: When a reaction can be robustly optimized with modern, highly active catalysts, the initial reactivity deficit of the chloro-compound can often be overcome, making it an economical choice for process chemistry.

Conclusion

Both this compound and 2-bromo-3-fluoroisonicotinic acid are valuable and powerful building blocks for the synthesis of complex, fluorinated pyridine derivatives. The choice between them is not a matter of one being universally "better," but rather a nuanced decision based on reactivity, cost, and the specific strategic goals of the synthetic chemist.

2-Bromo-3-fluoroisonicotinic acid stands out for its superior reactivity in cross-coupling reactions, making it the preferred choice for applications demanding mild conditions, rapid diversification, and high reliability, particularly in late-stage functionalization.

This compound presents a more economical alternative, suitable for large-scale synthesis and situations where more forcing reaction conditions are permissible or where its lower reactivity can be exploited for selective, sequential transformations.

By understanding the fundamental differences in their C-X bond reactivity and considering the practical implications outlined in this guide, researchers can confidently select the optimal building block to accelerate their journey toward the discovery of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Isonicotinic Acid Reactivity: The Positional Impact of Fluorine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2] Its unique properties—small steric footprint, high electronegativity, and the remarkable strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[3][4] Fluorine can modulate acidity (pKa), enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability, often leading to superior pharmacokinetic properties.[1][2][4]

This guide focuses on isonicotinic acid (pyridine-4-carboxylic acid), a prevalent heterocyclic scaffold in pharmaceuticals.[5] We will conduct a comparative analysis of how the placement of a single fluorine atom at either the 2- or 3-position profoundly alters the reactivity of the entire molecule. Understanding these positional effects is critical for researchers aiming to leverage fluorination to optimize lead compounds, design novel ligands, or develop new synthetic methodologies.

Pillar 1: The Electronic Tug-of-War - 2-Fluoro vs. 3-Fluoro Isomers

The reactivity of the isonicotinic acid ring is dictated by the distribution of electron density, which is significantly perturbed by the presence of a highly electronegative fluorine atom. The nature of this perturbation, however, is critically dependent on its location relative to the nitrogen atom and the carboxylic acid group.

Fluorine exerts its influence primarily through a powerful, distance-dependent inductive effect (-I) , withdrawing electron density through the sigma bond network. It also possesses a weaker, position-dependent resonance effect (+R) , where its lone pairs can donate electron density into the pi-system.[6]

  • 2-Fluoroisonicotinic Acid: The fluorine atom is ortho to the electron-deficient pyridine nitrogen. This proximity results in a potent inductive withdrawal of electron density from the ring. The positions most affected are C2 (where fluorine is attached) and the adjacent C3. This makes the entire ring significantly more electron-poor and thus more susceptible to nucleophilic attack.

  • 3-Fluoroisonicotinic Acid: The fluorine atom is meta to the nitrogen. While the inductive effect is still strong, its impact on the key reactive positions for nucleophilic aromatic substitution (C2 and C6) is less pronounced compared to the 2-fluoro isomer.

This fundamental electronic difference is the root cause of the divergent reactivity profiles discussed below.

Caption: Electronic impact of fluorine position on the isonicotinic acid scaffold.

Pillar 2: Acidity and Basicity Modulation

The electron-withdrawing nature of fluorine directly impacts the pKa of both the carboxylic acid group and the pyridine nitrogen.

  • Carboxylic Acid Acidity: By withdrawing electron density, the fluorine atom stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid. This effect is more pronounced in the 2-fluoro isomer due to the closer proximity of the fluorine atom to the carboxylic acid group through the ring system.

  • Pyridine Nitrogen Basicity: The same inductive effect that increases the acidity of the carboxyl group also decreases the electron density on the pyridine nitrogen, making it less basic (lowering the pKa of its conjugate acid).

Table 1: Comparison of Physicochemical Properties

PropertyIsonicotinic Acid2-Fluoroisonicotinic Acid3-Fluoroisonicotinic AcidRationale for Difference
CAS Number 55-22-1[5]402-65-3[7]393-53-3[8]N/A
Molecular Formula C₆H₅NO₂C₆H₄FNO₂[9]C₆H₄FNO₂N/A
Predicted pKa ~3.0 - 5.0~3.03[7]Data not readily available, but predicted to be lower than isonicotinic acid.The strong inductive effect of fluorine stabilizes the carboxylate anion, increasing acidity (lowering pKa). The effect is strongest when fluorine is closer to the carboxyl group.
Reactivity towards SNAr LowHighModerateThe electron-withdrawing fluorine activates the ring for nucleophilic attack, especially when positioned ortho/para to a potential leaving group or the nitrogen atom.[10][11]

Pillar 3: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Two Isomers

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridines.[10][12] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[11]

G A Fluorinated Isonicotinic Acid + Nucleophile (Nu⁻) B Step 1: Nucleophilic Attack (Rate-Determining Step) A->B Reaction Initiation C Formation of Meisenheimer Complex (Resonance-Stabilized Anion) B->C Forms Intermediate D Step 2: Elimination of Leaving Group (X⁻) C->D Intermediate Collapses E Substituted Product + Leaving Group D->E Product Formation

Caption: Generalized workflow for the SNAr addition-elimination mechanism.

The positional isomerism of fluorine on isonicotinic acid creates distinct scenarios for SNAr reactivity.

Scenario A: 2-Fluoroisonicotinic Acid In this isomer, the fluorine atom itself can act as an excellent leaving group in SNAr reactions. This is somewhat counterintuitive, as fluoride is a poor leaving group in traditional SN2 reactions. However, in SNAr, the rate-determining step is the initial nucleophilic attack.[6] The high electronegativity of fluorine makes the C2 carbon highly electrophilic and strongly stabilizes the anionic Meisenheimer complex, accelerating this crucial first step.[6] Therefore, nucleophiles will readily attack the C2 position, displacing the fluoride ion.

Scenario B: 3-Fluoroisonicotinic Acid Here, the fluorine at C3 is not positioned to be a typical leaving group relative to the activating nitrogen atom. Instead, it primarily acts as an activating group. It enhances the electrophilicity of the ring, making the C2 and C6 positions more susceptible to attack if another leaving group (like a chloride or bromide) were present at one of those positions. The direct displacement of the C3-fluorine by a nucleophile is significantly less favorable.

Experimental Protocol: Comparative SNAr Reactivity via Methoxide Displacement

This protocol provides a framework for experimentally validating the predicted reactivity differences between 2-fluoro- and 3-fluoroisonicotinic acid. We will use a simple methoxide nucleophile. The primary goal is to demonstrate the facile substitution on the 2-fluoro isomer.

Objective: To compare the rate of nucleophilic aromatic substitution of 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid with sodium methoxide.

Materials:

  • 2-Fluoroisonicotinic acid (CAS 402-65-3)

  • 3-Fluoroisonicotinic acid (CAS 393-53-3)[14]

  • Sodium methoxide (25 wt% solution in methanol)

  • Anhydrous Methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Reaction vials, stir bars, heating block

  • TLC plates (silica gel 60 F254)

  • HPLC or LC-MS system for analysis

Experimental Workflow Diagram

Caption: Step-by-step workflow for the comparative SNAr experiment.

Step-by-Step Procedure:

  • Preparation (Self-Validation Check): Set up two identical reaction vials, one for each isomer. The use of anhydrous solvents is critical because water can compete as a nucleophile and interfere with the methoxide reaction.

  • Reactant Charging: To each vial, add the respective fluoroisonicotinic acid (e.g., 100 mg, 0.71 mmol). Dissolve the solid in anhydrous DMF (2 mL). Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, freeing the methoxide anion to act as a potent nucleophile.

  • Nucleophile Addition: While stirring, add sodium methoxide solution (e.g., 1.5 equivalents) to each vial.

  • Reaction: Place both vials in a preheated heating block at 80°C.

  • Monitoring (Self-Validation Check): Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 4, and 12 hours). Spot these on a TLC plate or analyze via LC-MS. Causality: This time-course analysis provides direct evidence of the reaction rate. A new spot corresponding to the methoxy-substituted product should appear, and the starting material spot should diminish.

  • Workup: After the final time point, cool the reactions to room temperature. Quench by adding water (10 mL).

  • Acidification: Carefully acidify the mixture to pH ~3-4 with 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (15 mL each).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting crude material by HPLC or LC-MS to determine the conversion percentage.

Expected Outcome: The reaction with 2-fluoroisonicotinic acid is expected to show significant, if not complete, conversion to 2-methoxyisonicotinic acid. In contrast, the reaction with 3-fluoroisonicotinic acid will likely show little to no conversion under the same conditions, demonstrating the profound impact of fluorine's position on SNAr reactivity.

Conclusion and Outlook

The position of a fluorine atom on the isonicotinic acid scaffold is not a trivial structural modification; it is a powerful determinant of the molecule's fundamental electronic properties and chemical reactivity. Placing fluorine at the 2-position creates a highly reactive site for nucleophilic aromatic substitution, where the fluorine itself can be readily displaced. Conversely, a fluorine at the 3-position acts primarily as a ring-deactivating group, modulating acidity and basicity without offering a direct handle for substitution.

For researchers in drug development, this understanding is paramount. The 2-fluoro position can be used as a synthetic linchpin for late-stage functionalization, allowing for the rapid generation of analogues.[15] The 3-fluoro position, on the other hand, can be employed to fine-tune pKa for optimal target engagement or to enhance metabolic stability without introducing a site of high reactivity.[3][16] By mastering these positional effects, scientists can more effectively harness the power of fluorine to build better molecules for medicine and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-3-fluoroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Chloro-3-fluoroisonicotinic acid, demands a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural framework for the safe handling, use, and disposal of this compound. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work can proceed both ambitiously and safely.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound (CAS No. 628691-93-0) is a halogenated pyridine derivative.[1] While specific toxicological data is limited, the available information and data from structurally similar compounds indicate that it should be handled as an irritant.[2] The primary hazards associated with this compound are:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.[2][3][4]

  • Serious Eye Irritation (H319): Contact with the eyes can result in significant irritation, pain, and potential damage.[2][3][4]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][3]

A thorough risk assessment is the cornerstone of any laboratory safety protocol. Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and consider the quantities being used, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosolization or dust generation.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. Below, we detail the essential PPE for handling this compound, explaining the rationale behind each choice.

Given the H315 (Causes skin irritation) classification, selecting the correct gloves is critical. Disposable nitrile gloves are an excellent general-use choice, offering good resistance to a variety of chemicals, including many solvents, acids, and bases.[5][6][7][8]

Glove TypeRecommended UseKey Considerations
Nitrile Gloves Standard handling, weighing, solution preparationCheck for perforations before use. Change gloves immediately if contaminated. Do not reuse disposable gloves.
Neoprene Gloves Handling larger quantities, spill cleanupOffers enhanced protection against a broader range of chemicals and has good tear resistance.[6][8]
Butyl Rubber Gloves Working with highly corrosive acidsRecommended for situations involving highly corrosive acids, ketones, and esters.[7][8]

Expert Insight: The concept of "breakthrough time" is crucial in glove selection.[9] This is the time it takes for a chemical to permeate the glove material. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for the solvents you are using in conjunction with this compound.

The H319 (Causes serious eye irritation) warning necessitates robust eye protection.

  • Chemical Splash Goggles: These should be considered the minimum standard. They provide a seal around the eyes, protecting against splashes from all directions.[10]

  • Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to chemical splash goggles.[11]

Given the potential for respiratory irritation (H335), particularly when handling the solid form, respiratory protection is a critical component of your safety protocol. All respirator use must be in compliance with a comprehensive respiratory protection program as outlined by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[12][13][14][15][16] This includes medical evaluations, fit testing, and training.[14][15][16]

Respirator TypeWhen to UseRationale
N95 Dust Mask Weighing small quantities of powder in a well-ventilated areaProvides protection against airborne particulates. Ensure a proper fit to be effective.
Half-Mask Air-Purifying Respirator with Particulate Filters Handling larger quantities of powder, potential for dust generationOffers a higher level of protection than a dust mask due to a better facial seal.
Full-Face Air-Purifying Respirator Situations with a high risk of both respiratory and eye exposureCombines respiratory and eye protection in a single unit.

Authoritative Grounding: The National Institute for Occupational Safety and Health (NIOSH) certifies respirators to ensure they meet specific performance standards.[15][17] Always use a NIOSH-approved respirator.

  • Laboratory Coat: A fully buttoned lab coat made of a suitable material should be worn to protect against accidental spills.[5][6]

  • Closed-toe Shoes and Long Pants: This is a fundamental laboratory requirement to protect the feet and legs from chemical splashes.[10][11]

Operational and Disposal Plans: A Step-by-Step Approach
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or creating solutions.[5][6][18][19]

  • Avoid Dust Formation: Take care to minimize the generation of dust when weighing and transferring the solid.[18][19][20]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[18]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6][18][19][20] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[18][19][20]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate laboratory safety personnel.

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Collection: Collect waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]

Emergency Procedures: Preparedness is Key
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[20][21] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][20][21] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air.[4][20][22] If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[21][22] Seek immediate medical attention.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making workflow for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment 1. Initial Assessment cluster_ppe 2. PPE Selection cluster_ops 3. Operational & Emergency Plan Start Begin Work with This compound Risk_Assessment Consult SDS & Assess Risk (Quantity, Procedure) Start->Risk_Assessment Hand_Protection Hand Protection: - Nitrile Gloves (Standard) - Neoprene (Spills/Large Quantities) Risk_Assessment->Hand_Protection Skin Irritant (H315) Eye_Protection Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) Risk_Assessment->Eye_Protection Eye Irritant (H319) Respiratory_Protection Respiratory Protection: (Based on dust/aerosol potential) - N95 (low risk) - Half/Full-Face Respirator (high risk) Risk_Assessment->Respiratory_Protection Respiratory Irritant (H335) Protective_Clothing Protective Clothing: - Lab Coat (fully buttoned) - Long Pants & Closed-toe Shoes Risk_Assessment->Protective_Clothing Handling Safe Handling: - Use Fume Hood - Avoid Dust Generation Hand_Protection->Handling Eye_Protection->Handling Respiratory_Protection->Handling Protective_Clothing->Handling Disposal Waste Disposal: - Labeled Hazardous Waste Container Handling->Disposal Emergency Emergency Procedures: - Know location of eyewash/shower - Follow First Aid Protocols Handling->Emergency End Safe Laboratory Practice Disposal->End Emergency->End

Caption: Decision workflow for PPE and safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.